molecular formula C5H15OSi2 B044630 Pentamethyldisiloxane CAS No. 1438-82-0

Pentamethyldisiloxane

货号: B044630
CAS 编号: 1438-82-0
分子量: 147.34 g/mol
InChI 键: XUKFPAQLGOOCNJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pentamethyldisiloxane is a highly versatile organosilicon compound that serves as a foundational building block and protecting group reagent in advanced synthetic chemistry. Its primary research value lies in its role as a robust silylating agent, where the disiloxane backbone capped with methyl groups provides exceptional stability. Researchers utilize this compound to introduce the trimethylsilyl (TMS) group onto reactive sites of organic molecules, such as hydroxyl (-OH), amino (-NH), and thiol (-SH) groups, thereby protecting these functionalities from unwanted reactions during complex multi-step syntheses. This protection mechanism, involving the formation of stable silyl ethers or amines, is crucial for the synthesis of sensitive natural products, pharmaceuticals, and functional materials. Furthermore, it acts as a key precursor and terminating agent in the synthesis of silicone-based polymers, where it controls polymer chain length and imparts specific physical properties like low surface energy and high thermal stability. Its volatility and hydrophobic nature also make it valuable in surface modification and as a volatile component in specialized material science applications. This reagent is an indispensable tool for chemists developing new synthetic methodologies, creating novel polymers, and engineering advanced surfaces.

属性

InChI

InChI=1S/C5H15OSi2/c1-7(2)6-8(3,4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKFPAQLGOOCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883673
Record name Disiloxane, 1,1,1,3,3-pentamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438-82-0
Record name Pentamethyldisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disiloxane, 1,1,1,3,3-pentamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disiloxane, 1,1,1,3,3-pentamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentamethyldisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Pentamethyldisiloxane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Structure of Pentamethyldisiloxane

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, a versatile organosilicon compound. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental insights, and structural representations.

Chemical and Physical Properties

This compound is a colorless and transparent liquid known for its low volatility and good thermal stability.[1] It is characterized by the chemical formula C5H16OSi2 and a molecular weight of 148.35 g/mol .[2] The molecule consists of two silicon atoms linked by an oxygen atom, with five methyl groups attached to the silicon atoms.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C5H16OSi2[2]
Molecular Weight 148.35 g/mol [2][3]
CAS Number 1438-82-0[3]
Appearance Colorless liquid[3]
Density 0.760 g/mL at 20 °C[3]
Boiling Point 86 °C[3]
Refractive Index n20/D 1.373[3]
Flash Point -19 °C (closed cup)[4]
Purity ≥95.0%[3]

Molecular Structure

The structure of this compound features a central Si-O-Si linkage, which forms the disiloxane (B77578) backbone. One silicon atom is bonded to three methyl groups (a trimethylsilyl (B98337) group), while the other is bonded to two methyl groups and a hydrogen atom. This asymmetric substitution is key to some of its chemical reactivity.

Below is a two-dimensional representation of the molecular structure of this compound.

Pentamethyldisiloxane_Properties_Applications cluster_properties Core Properties cluster_characteristics Resulting Characteristics cluster_applications Applications in Drug Development Low_Volatility Low Volatility Drug_Carrier_Excipient Drug Carrier / Excipient Low_Volatility->Drug_Carrier_Excipient Good_Thermal_Stability Good Thermal Stability Chemical_Inertness Chemical Inertness Stabilizer Stabilizer Chemical_Inertness->Stabilizer Surface_Treatment_Agent Surface Treatment Agent Chemical_Inertness->Surface_Treatment_Agent Biocompatibility Biocompatibility Biocompatibility->Surface_Treatment_Agent Biocompatibility->Drug_Carrier_Excipient Drug_Stabilization Drug Stabilization Stabilizer->Drug_Stabilization Medical_Device_Coating Medical Device Coating (e.g., Catheters, Implants) Surface_Treatment_Agent->Medical_Device_Coating Sustained_Release_Dosage Sustained-Release Dosage Forms Drug_Carrier_Excipient->Sustained_Release_Dosage

References

An In-depth Technical Guide to the Synthesis of Pentamethyldisiloxane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentamethyldisiloxane, a key organosilicon compound, utilizing the Grignard reaction. The document details the underlying chemical principles, provides a plausible and detailed experimental protocol, and presents relevant data in a structured format for ease of reference.

Introduction

This compound, with the chemical structure (CH₃)₃Si-O-Si(CH₃)₂H, is a versatile intermediate in organosilicon chemistry. Its unique structure, featuring both a stable trimethylsilyl (B98337) group and a reactive silicon-hydride (Si-H) bond, makes it a valuable reagent in various applications, including the synthesis of functionalized siloxanes, polymers, and as a reducing agent in organic synthesis. The Grignard reaction, a cornerstone of organometallic chemistry, offers a robust method for the formation of silicon-carbon bonds, which is central to the synthesis of many organosilicon compounds, including this compound.[1] This guide will focus on a synthetic approach involving the preparation of a methyl Grignard reagent and its subsequent reaction with appropriate chlorosilane precursors.

Reaction Principle

The synthesis of this compound via a Grignard reaction fundamentally involves the nucleophilic attack of a carbanion, in the form of a Grignard reagent (R-MgX), on an electrophilic silicon center of a chlorosilane. For the synthesis of this compound, a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is utilized to introduce methyl groups onto silicon atoms.

A plausible synthetic strategy involves a two-step process:

  • Formation of Grignard Reagent: Methyl bromide reacts with magnesium metal in an anhydrous ether solvent to form methylmagnesium bromide.

  • Reaction with Chlorosilanes and Hydrolysis: The prepared Grignard reagent is reacted with a mixture of chlorosilanes, followed by a controlled hydrolysis step to form the desired disiloxane. A logical combination of precursors for this compound would be trimethylchlorosilane ((CH₃)₃SiCl) and dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂). However, to retain the Si-H bond, a more direct, albeit less commonly documented approach for this specific molecule, would involve the controlled reaction with a hydridosilane precursor.

Given the available literature, a common industrial method for siloxane bond formation is the co-hydrolysis of chlorosilanes. While a direct Grignard route to this compound from simple chlorosilanes is not extensively detailed in readily available literature, a plausible laboratory-scale synthesis can be designed based on established principles of Grignard reactions with chlorosilanes. The following experimental protocol outlines such a synthesis.

Experimental Protocol

This protocol is a composite procedure based on general methods for Grignard reactions with chlorosilanes. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the Grignard reagent and chlorosilanes.

3.1. Materials and Reagents

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Magnesium TurningsMg24.3110901.74
Methyl BromideCH₃Br94.943.61.73
Anhydrous Diethyl Ether(C₂H₅)₂O74.1234.60.713
Trimethylchlorosilane(CH₃)₃SiCl108.64570.856
Dichlorodimethylsilane(CH₃)₂SiCl₂129.06701.064
This compoundC₅H₁₆OSi₂148.35860.758
IodineI₂253.81184.34.933
Hydrochloric Acid (conc.)HCl36.46-85.051.18
Sodium Bicarbonate (sat. sol.)NaHCO₃84.01--
Anhydrous Sodium SulfateNa₂SO₄142.04-2.664

3.2. Equipment

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel (250 mL)

  • Magnetic stirrer and heating mantle

  • Schlenk line or inert gas supply

  • Separatory funnel (500 mL)

  • Distillation apparatus

3.3. Procedure

Step 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)

  • Dry all glassware in an oven at 120°C overnight and assemble under a stream of inert gas.

  • Place magnesium turnings (12.15 g, 0.5 mol) and a small crystal of iodine in the three-necked flask.

  • In the dropping funnel, prepare a solution of methyl bromide (47.5 g, 0.5 mol) in 150 mL of anhydrous diethyl ether.

  • Add approximately 20 mL of the methyl bromide solution to the magnesium turnings. The disappearance of the iodine color and the onset of bubbling indicate the initiation of the reaction. Gentle warming may be required to start the reaction.

  • Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete consumption of the magnesium. The resulting grey-black solution is the methylmagnesium bromide reagent.

Step 2: Synthesis of this compound

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • Prepare a mixture of trimethylchlorosilane (21.7 g, 0.2 mol) and dichlorodimethylsilane (25.8 g, 0.2 mol) in 50 mL of anhydrous diethyl ether in the dropping funnel.

  • Add the chlorosilane mixture dropwise to the stirred Grignard reagent solution at 0°C. An exothermic reaction will occur. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture again to 0°C and slowly add 100 mL of a saturated aqueous solution of ammonium (B1175870) chloride to quench the excess Grignard reagent.

  • Carefully add 50 mL of 2 M hydrochloric acid to dissolve the magnesium salts.

Step 3: Work-up and Purification

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the diethyl ether by simple distillation at atmospheric pressure.

  • Fractionally distill the remaining liquid to isolate the this compound. The product is expected to distill at approximately 86°C.

3.4. Expected Yield and Characterization

The yield of this compound can vary depending on the precise control of reaction conditions. A moderate yield of 40-60% can be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃): δ 4.68 (m, 1H, Si-H), 0.196 (s, 9H, (CH₃)₃Si), 0.172 (bs, 6H, (CH₃)₂Si).[2]

  • ¹³C NMR (CDCl₃): Signals corresponding to the methyl groups attached to the silicon atoms are expected.

  • ²⁹Si NMR (CDCl₃): Two distinct signals are expected for the two different silicon environments.

Visualizations

4.1. Reaction Scheme

Synthesis_of_this compound cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Reaction & Hydrolysis CH3Br CH₃Br Grignard CH₃MgBr CH3Br->Grignard in Et₂O Mg Mg Mg->Grignard in Et₂O Et2O Anhydrous Et₂O H2O H₂O (Hydrolysis) Grignard->H2O Reaction TMSCl (CH₃)₃SiCl TMSCl->H2O Reaction DCDMS (CH₃)₂SiCl₂ DCDMS->H2O Reaction Product (CH₃)₃Si-O-Si(CH₃)₂H This compound H2O->Product

Caption: Overall reaction scheme for the synthesis of this compound.

4.2. Experimental Workflow

Experimental_Workflow A 1. Prepare Grignard Reagent (CH₃Br + Mg in Et₂O) B 2. React with Chlorosilanes ((CH₃)₃SiCl + (CH₃)₂SiCl₂) A->B Dropwise addition at 0°C C 3. Quench with NH₄Cl Solution B->C D 4. Acidic Work-up (HCl) C->D E 5. Phase Separation D->E F 6. Wash Organic Layer (NaHCO₃, Brine) E->F G 7. Dry with Na₂SO₄ F->G H 8. Filter G->H I 9. Solvent Removal (Distillation) H->I J 10. Fractional Distillation of Product I->J K Final Product: This compound J->K

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety Considerations

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions must be carried out under strictly anhydrous conditions and under an inert atmosphere.

  • Methyl Bromide: Methyl bromide is a toxic and volatile liquid. It should be handled in a well-ventilated fume hood.

  • Chlorosilanes: Chlorosilanes are corrosive and react with moisture to release hydrochloric acid. They should be handled with appropriate personal protective equipment, including gloves and safety goggles, in a fume hood.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. All heating should be done using a heating mantle, and no open flames should be present in the laboratory.

Conclusion

The synthesis of this compound via the Grignard reaction is a viable laboratory method that leverages fundamental principles of organometallic chemistry. While other industrial processes may be more common for large-scale production, the Grignard approach offers a versatile and accessible route for researchers requiring this valuable organosilicon intermediate. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving a successful synthesis. The protocol and data presented in this guide provide a solid foundation for the preparation and purification of this compound for research and development purposes.

References

An In-depth Technical Guide to Pentamethyldisiloxane (CAS No. 1438-82-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamethyldisiloxane, with the CAS registry number 1438-82-0, is a linear organosilicon compound belonging to the siloxane family. It is characterized by a silicon-oxygen backbone with five methyl groups attached to the silicon atoms, and a reactive silicon-hydride (Si-H) bond. This unique structure imparts a combination of desirable properties, including low surface tension, low viscosity, high thermal stability, and chemical inertness, making it a valuable intermediate and functional ingredient in a wide array of applications.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, reactivity, and applications of this compound, with a particular focus on its relevance to research, scientific studies, and the development of pharmaceutical products.

Physicochemical Properties

This compound is a colorless, transparent liquid with a low viscosity.[1] A summary of its key quantitative properties is presented in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 1438-82-0
Molecular Formula C₅H₁₆OSi₂[2]
Molecular Weight 148.35 g/mol [2]
Appearance Colorless, transparent liquid[3]
Density 0.760 g/mL at 20 °C[2]
Boiling Point 86 °C[2]
Melting Point < 0 °C[4]
Flash Point -19 °C (-2.2 °F) - closed cup[5]
Refractive Index n20/D 1.373[5]
Viscosity Low (estimated to be similar to Hexamethyldisiloxane at 0.65 cSt at 25 °C)[1]
Table 2: Solubility and Stability
PropertyDescriptionReference(s)
Water Solubility Not miscible or difficult to mix in water.[2]
Solubility in Organic Solvents Good compatibility with various organic solvents.[6]
Thermal Stability Good thermal stability, maintaining performance at high temperatures without easy decomposition.[6]
Chemical Inertness High inertness towards most chemical substances and less prone to chemical reactions.[6]
Hydrolytic Sensitivity Reacts with aqueous base.[7]

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The spectrum would show signals corresponding to the methyl protons and the proton attached to the silicon atom (Si-H).

    • ¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the methyl groups.[8]

    • ²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum is particularly useful for characterizing organosilicon compounds, showing distinct signals for the two different silicon atoms in the this compound molecule.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for Si-O-Si stretching, Si-CH₃ bonds, and the prominent Si-H stretching vibration.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its structure.[9]

Synthesis and Purification

Synthesis

This compound can be synthesized through several routes, with the co-hydrolysis of chlorosilanes being a common industrial method. For laboratory-scale synthesis, the reaction of a Grignard reagent with a hydrogen-containing siloxane is also a viable option.

This protocol is a representative method for the synthesis of this compound.

Objective: To synthesize this compound by the controlled co-hydrolysis of trimethylchlorosilane and dimethylchlorosilane.

Materials:

  • Trimethylchlorosilane ((CH₃)₃SiCl)

  • Dimethylchlorosilane ((CH₃)₂HSiCl)

  • Deionized water

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up the three-necked flask with a dropping funnel, reflux condenser, and a magnetic stirrer. Ensure all glassware is dry.

  • In the flask, prepare a mixture of trimethylchlorosilane and dimethylchlorosilane in the desired molar ratio in an anhydrous solvent like diethyl ether.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add deionized water dropwise from the dropping funnel to the stirred chlorosilane mixture. The reaction is exothermic and will produce hydrochloric acid (HCl) gas, so proper ventilation is essential.

  • After the addition of water is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Neutralize the generated HCl by slowly adding anhydrous sodium carbonate until effervescence ceases.

  • Filter the mixture to remove the sodium chloride and excess sodium carbonate.

  • Transfer the filtrate to a separatory funnel and wash with deionized water to remove any remaining salts.

  • Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • The crude this compound can be purified by fractional distillation.

Workflow for Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Me3SiCl Trimethylchlorosilane CoHydrolysis Co-hydrolysis (0-5 °C, Ether) Me3SiCl->CoHydrolysis Me2HSiCl Dimethylchlorosilane Me2HSiCl->CoHydrolysis H2O Water H2O->CoHydrolysis Neutralization Neutralization (Na2CO3) CoHydrolysis->Neutralization Filtration1 Filtration Neutralization->Filtration1 Washing Aqueous Wash Filtration1->Washing Drying Drying (MgSO4) Washing->Drying Filtration2 Filtration Drying->Filtration2 Distillation Fractional Distillation Filtration2->Distillation Product This compound Distillation->Product

A flowchart illustrating the synthesis of this compound.
Purification

Fractional distillation is the primary method for purifying this compound due to its liquid nature and relatively low boiling point.[10] For siloxane fluids containing non-volatile impurities or high-boiling components, steam distillation can also be an effective purification technique.[5]

Objective: To purify crude this compound to a high degree of purity.

Materials:

  • Crude this compound

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Thermometer

  • Boiling chips

Procedure:

  • Set up the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Add the crude this compound and a few boiling chips to the distillation flask.

  • Slowly heat the distillation flask.

  • Monitor the temperature at the top of the fractionating column.

  • Discard the initial fraction (forerun) which may contain more volatile impurities.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (86 °C at atmospheric pressure).

  • Stop the distillation before the flask runs dry to avoid the concentration of higher-boiling impurities.

  • The collected fraction should be pure this compound. Purity can be confirmed by GC-MS analysis.

Reactivity

The key reactive site in this compound is the silicon-hydride (Si-H) bond. This bond is susceptible to a variety of chemical transformations, making this compound a versatile reagent in organic and organometallic synthesis.

Hydrosilylation

The most significant reaction of this compound is hydrosilylation, which involves the addition of the Si-H bond across an unsaturated bond, such as an alkene or alkyne.[11] This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts.[11] Hydrosilylation is a powerful tool for forming carbon-silicon bonds and is widely used in the synthesis of functionalized silanes and for cross-linking silicone polymers.

General Hydrosilylation Reaction Pathway

G PMDS This compound (R₃Si-H) Product Hydrosilylation Product (R₃Si-C-C-H) PMDS->Product Unsaturated Unsaturated Substrate (Alkene/Alkyne) Unsaturated->Product Catalyst Transition Metal Catalyst (e.g., Platinum complex) Catalyst->Product

A diagram of the general hydrosilylation reaction.

This protocol is based on a literature procedure and demonstrates a key application of this compound in organic synthesis.[12]

Objective: To perform a palladium-catalyzed cyclization and hydrosilylation of a functionalized diene using this compound.

Materials:

Equipment:

  • Schlenk flask or other reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer

  • Syringes for transfer of reagents

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the palladium catalyst system in anhydrous DCE.

  • Cool the solution to 0 °C in an ice bath.

  • Sequentially add the diene and this compound to the catalyst solution with stirring.

  • Monitor the reaction by a suitable technique (e.g., TLC or GC) until the diene is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Extract the residue with a mixture of hexane and ethyl acetate.

  • Filter the extract through a plug of silica gel to remove the catalyst.

  • The filtrate contains the silylated carbocycle product, which can be further purified by column chromatography if necessary.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable material in various stages of research and development, including in the pharmaceutical industry.

Synthetic Chemistry

As demonstrated, this compound is a key reagent in hydrosilylation reactions, enabling the synthesis of complex organic molecules and functionalized silicon-containing compounds.[12] Its use as a source of the trimethylsilyl (B98337) functional group is also of importance in organic synthesis.

Drug Delivery and Formulation

Low molecular weight siloxanes, like this compound, are part of the broader class of silicones (polydimethylsiloxanes) that are used as excipients in pharmaceutical formulations.[13] Their properties of low surface tension, hydrophobicity, and biocompatibility are highly advantageous.

  • Topical and Transdermal Drug Delivery: Silicones can act as carriers in topical sprays, creams, and gels, providing a smooth, non-greasy feel and aiding in the spreading of the formulation on the skin.[14] They can form a semi-occlusive film that can enhance the penetration of active pharmaceutical ingredients (APIs).[15]

This is a generalized protocol for the formulation of a simple film-forming system for topical drug delivery, illustrating the role of a low-viscosity siloxane.

Objective: To formulate a film-forming solution for topical application containing a model API, a film-forming polymer, and a siloxane as a volatile carrier and spreading agent.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Film-forming polymer (e.g., a cellulose (B213188) derivative or an acrylate (B77674) copolymer)

  • This compound (as a volatile carrier)

  • A suitable co-solvent for the API and polymer (e.g., ethanol, isopropanol)

  • Plasticizer (optional, to improve film flexibility)

Equipment:

  • Beakers

  • Magnetic stirrer

  • Glass vials for storage

Procedure:

  • In a beaker, dissolve the film-forming polymer in the co-solvent with stirring.

  • In a separate beaker, dissolve the API in the co-solvent.

  • Once both are fully dissolved, combine the two solutions.

  • If using, add the plasticizer to the mixture.

  • Slowly add the this compound to the mixture while stirring. The siloxane will act as a volatile component that evaporates upon application to the skin, leaving behind a film of the polymer and API.

  • Continue stirring until a homogenous solution is obtained.

  • Store the final formulation in a tightly sealed glass vial.

Logical Flow for Topical Formulation Development

G cluster_components Formulation Components cluster_process Formulation Process API API Dissolve_API Dissolve API in Co-solvent API->Dissolve_API Polymer Film-forming Polymer Dissolve_Polymer Dissolve Polymer in Co-solvent Polymer->Dissolve_Polymer Solvent Co-solvent Solvent->Dissolve_Polymer Solvent->Dissolve_API Siloxane This compound Add_Siloxane Add Siloxane Siloxane->Add_Siloxane Combine Combine Solutions Dissolve_Polymer->Combine Dissolve_API->Combine Combine->Add_Siloxane Homogenize Homogenize Add_Siloxane->Homogenize Final_Product Film-forming Topical Solution Homogenize->Final_Product

References

A Technical Guide to the Physical Properties of Pentamethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two key physical properties of pentamethyldisiloxane (CAS No. 1438-82-0): its boiling point and density. This information is critical for professionals in research, development, and manufacturing who utilize this versatile organosilicon compound. The following sections detail these properties, the methodologies for their determination, and a summary of relevant data.

Physical Properties of this compound

This compound is a linear siloxane with the chemical formula C₅H₁₆OSi₂. It is a colorless liquid with applications as a reagent in organic synthesis and as a component in the formulation of various materials. Accurate knowledge of its physical properties is essential for process design, safety, and quality control.

Data Summary

The boiling point and density of this compound are summarized in the table below. These values represent typical data found in the literature and from suppliers.

Physical PropertyValueConditions
Boiling Point86-87 °CAt standard atmospheric pressure (760 mmHg)[1]
Density0.758 - 0.760 g/mLAt 20 °C[1][2][3]

Experimental Protocols

Accurate determination of the boiling point and density of this compound requires precise experimental techniques. The following protocols describe standard laboratory methods suitable for this compound.

Determination of Boiling Point by Simple Distillation

Simple distillation is a robust method for determining the boiling point of a pure liquid. It relies on heating the liquid to its boiling point, condensing the vapor, and measuring the temperature of the vapor in equilibrium with the liquid.

Apparatus:

  • Distillation flask (round-bottom flask)

  • Heating mantle or oil bath

  • Clamps and stand

  • Distillation head (still head)

  • Thermometer (with appropriate range)

  • Condenser (Liebig or similar)

  • Receiving flask

  • Boiling chips or a magnetic stirrer

  • Tubing for cooling water

Procedure:

  • Assembly: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.

  • Sample Preparation: Add a measured volume of this compound to the distillation flask, along with a few boiling chips to ensure smooth boiling. The flask should not be more than two-thirds full.

  • Heating: Begin heating the distillation flask gently.

  • Equilibrium: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature reading will increase and then stabilize. This stable temperature is the boiling point of the liquid.

  • Data Recording: Record the temperature at which the vapor temperature remains constant while the liquid is distilling. Also, record the ambient atmospheric pressure.

  • Completion: Continue distillation until a small amount of liquid remains in the distillation flask. Do not distill to dryness.

  • Cooling: Allow the apparatus to cool completely before disassembling.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_completion Procedure Completion A Assemble Distillation Apparatus B Add this compound and Boiling Chips to Flask A->B C Gently Heat the Flask B->C D Observe Vapor Rise and Temperature Stabilization C->D E Record Stable Temperature (Boiling Point) and Pressure D->E F Continue Distillation (Do Not Distill to Dryness) E->F G Turn Off Heat and Allow Apparatus to Cool F->G H Disassemble Apparatus G->H

Logical relationship for density calculation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Reactivity of the Si-H Bond in Pentamethyldisiloxane

Abstract

This compound (PMDS), a readily available and versatile organosilicon compound, is distinguished by the presence of a reactive silicon-hydride (Si-H) bond. This functional group is the cornerstone of its utility in a wide array of chemical transformations, serving as a precursor for hydrosilylation, a reagent in dehydrogenative couplings, and a mild reducing agent. This technical guide provides a comprehensive overview of the fundamental reactivity of the Si-H bond in PMDS, with a focus on its application in organic synthesis and materials science. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to furnish researchers and development professionals with a practical and in-depth understanding of its chemical behavior.

Introduction to this compound (PMDS)

This compound (C₅H₁₆OSi₂) is a linear siloxane featuring a single Si-H bond, which imparts significant reactivity to the otherwise stable siloxane backbone.[1] Its structure, containing two silicon atoms linked by an oxygen atom, combines the reactivity of a hydrosilane with the physical properties of a siloxane, such as low surface tension and good thermal stability.[2] This unique combination makes PMDS an effective reagent in diverse chemical reactions. The reactivity of the Si-H bond is central to its function, enabling the formation of new silicon-carbon, silicon-oxygen, and silicon-nitrogen bonds, which are critical steps in the synthesis of complex molecules and advanced materials.

Fundamental Reactivity of the Si-H Bond

The Si-H bond is polarized with a partial positive charge on the hydrogen atom and a partial negative charge on the silicon atom. However, its reactivity is most effectively harnessed through catalytic activation. Transition metal complexes and Lewis acids can interact with the Si-H bond, facilitating its cleavage and subsequent reaction with a variety of substrates.[3][4]

Common activation pathways include:

  • Oxidative Addition: A low-valent transition metal complex inserts into the Si-H bond, forming a metal-hydride and a metal-silyl species. This is a key step in many hydrosilylation reactions.[5]

  • Heterolytic Cleavage: A Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (TPFPB), can abstract the hydride from the silicon atom, generating a reactive silylium-like cation and a borohydride (B1222165) anion.[3][6][7] This pathway is common in dehydrogenative couplings and reductions.

Key Reaction Pathways of this compound

The Si-H bond in PMDS is amenable to three primary classes of reactions: hydrosilylation, dehydrogenative coupling, and reduction.

Hydrosilylation

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond.[5] This reaction is a powerful method for forming stable silicon-carbon bonds and is a cornerstone of organosilicon chemistry. PMDS is an effective reagent in these transformations, particularly when catalyzed by transition metal complexes.[8]

Mechanism and Catalysts: The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[5][9] It involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene, migratory insertion to form a metal-alkyl species, and finally, reductive elimination of the alkylsilane product.[9] While platinum complexes like Karstedt's catalyst are common, other metals such as palladium have also been shown to be highly effective.[8][10][11]

Chalk_Harrod_Mechanism cluster_main Chalk-Harrod Hydrosilylation Mechanism M [M] Catalyst Intermediate1 Oxidative Addition [M](H)(SiR'3) M->Intermediate1 + R'3Si-H SiH R'3Si-H (PMDS) Alkene RCH=CH2 Product R'3Si-CH2CH2R Product->M Catalyst Regeneration Intermediate2 Alkene Insertion [M](CH2CH2R)(SiR'3) Intermediate1->Intermediate2 + RCH=CH2 Intermediate2->Product Reductive Elimination

Caption: The Chalk-Harrod mechanism for hydrosilylation.

Quantitative Data for Hydrosilylation with PMDS:

Substrate (Diene)Catalyst SystemSolventTemp (°C)Time (h)ProductYield (%)Ref.
Dimethyl diallylmalonate(phen)Pd(Me)Cl / NaBAr₄DCE00.17Silylated carbocycle98[8]
N,N-Diallyl-p-toluenesulfonamide(phen)Pd(Me)Cl / NaBAr₄DCE251Silylated pyrrolidine95[8]
Diallyl ether(phen)Pd(Me)Cl / NaBAr₄DCE2512Silylated tetrahydrofuran89[8]

Experimental Protocol: Palladium-Catalyzed Cyclization/Hydrosilylation of a Diene [8]

  • Catalyst Preparation: A solution of a palladium catalyst precursor, such as (1,10-phenanthroline)Pd(Me)Cl (0.25 mmol), and an activator, NaBAr₄ [Ar = 3,5-C₆H₃(CF₃)₂] (0.25 mmol), is prepared in 1,2-dichloroethane (B1671644) (DCE, 50 mL) and cooled to 0 °C.

  • Reaction: To the stirred catalyst solution, the diene substrate (5.0 mmol) and this compound (2.15 g, 15.0 mmol) are added sequentially.

  • Monitoring: The reaction mixture is stirred at the appropriate temperature (e.g., 0 °C for 10 minutes or room temperature for 1-12 hours) until the diene is consumed, typically indicated by a color change to dark brown.

  • Work-up: The solvent and excess PMDS are removed under vacuum.

  • Purification: The residue is dissolved in a hexane/EtOAc mixture (e.g., 24:1) and filtered through a plug of silica (B1680970) gel to yield the silylated carbocycle product.

Dehydrogenative Coupling

Dehydrogenative coupling involves the reaction of the Si-H bond with a proton-donating group (X-H), such as an alcohol (O-H) or amine (N-H), to form a new Si-X bond with the liberation of hydrogen gas (H₂).[12] This reaction is an atom-economical method for forming siloxanes, silazanes, and other organosilicon compounds.

Mechanism and Catalysts: This process can be catalyzed by various transition metal complexes or promoted by strong Lewis acids like tris(pentafluorophenyl)borane (TPFPB).[6][12] In the Lewis acid-catalyzed pathway, TPFPB abstracts a hydride from PMDS, creating a highly electrophilic silicon species that is readily attacked by the nucleophilic alcohol or amine.[6][7] The resulting intermediate then releases H₂.

Dehydrogenative_Coupling cluster_workflow Dehydrogenative Coupling Workflow Start PMDS (R3Si-H) + Substrate (R'-OH) Catalyst Catalyst Activation (e.g., Lewis Acid B(C6F5)3) Start->Catalyst Intermediate Formation of Electrophilic Silicon Intermediate [R3Si]+[HB(C6F5)3]- Catalyst->Intermediate Hydride Abstraction Attack Nucleophilic Attack by R'-OH Intermediate->Attack Product Product (R3Si-OR') + H2 + Catalyst Attack->Product H2 Elimination

Caption: A generalized workflow for Lewis acid-catalyzed dehydrogenative coupling.

Quantitative Data for Dehydrogenative Coupling with PMDS:

SubstrateCatalystReaction TypeApplicationOutcomeRef.
Lignin (Hardwood)B(C₆F₅)₃Si-H + HO-CLignin SolubilizationSilylation of hydroxyl groups and reduction of other functionalities[6]
AlcoholsVarious Transition MetalsSi-H + R-OHSilyl Ether SynthesisGeneral method for Si-O bond formation[13]
AnilinesRhodium ComplexesSi-H + N-HSilazane SynthesisEnantioselective synthesis of silicon-stereogenic silazanes[14]

Experimental Protocol: Dehydrogenative Coupling of an Alcohol with a Hydrosilane [13]

  • Setup: A Schlenk flask is dried and filled with an inert atmosphere (e.g., argon).

  • Reagents: The hydrosilane (e.g., PMDS, 1 mmol) and the alcohol substrate (1 mmol) are added to the flask.

  • Catalyst Addition: A solution of the catalyst (e.g., 0.1 mL of a 1M solution of sodium tri(sec-butyl)borohydride in THF) is carefully added.

  • Reaction: The vessel is sealed and heated in an oil bath to the desired temperature, with stirring.

  • Monitoring & Work-up: The reaction is monitored by GC. Upon completion, the mixture is cooled, diluted with hexane, and left for 15 minutes to precipitate the catalyst residues.

  • Purification: The solution is filtered, and the solvent is evaporated to yield the alkoxysilane product.

Reduction Reactions

The Si-H bond in PMDS can act as a hydride source, making it a useful reducing agent for a variety of organic functional groups. It is often considered a milder and safer alternative to reagents like LiAlH₄.[15][16] The reaction typically requires a catalyst to activate the Si-H bond.

Catalysts and Scope: Catalytic systems for reductions using silanes often involve Lewis acids or transition metal complexes.[15] While its close analog, tetramethyldisiloxane (TMDS), has been more extensively studied as a reducing agent, PMDS can also be employed.[15][16] For example, in a gold-catalyzed reduction of 4-methylbenzaldehyde, PMDS was found to be reactive, although the reaction proceeded about 20 times slower than with TMDS.[16] These reductions can show good functional group tolerance, leaving esters, nitriles, and halides intact under specific conditions.[15]

Reduction_Workflow cluster_reduction Catalytic Reduction Workflow Substrate Substrate (e.g., Aldehyde, Ketone) Activation Si-H Bond Activation Substrate->Activation Reagents PMDS + Catalyst (e.g., Au/TiO2) Reagents->Activation Transfer Hydride Transfer to Substrate Activation->Transfer Product Reduced Product (e.g., Silyl Ether of Alcohol) Transfer->Product

Caption: A simplified workflow for the reduction of carbonyls using PMDS.

Quantitative Data for Reductions with Siloxanes:

SubstrateSilane (B1218182)Catalyst SystemProductKey ObservationRef.
4-MethylbenzaldehydePMDS vs TMDSAu/TiO₂Silyl EtherReaction with PMDS is ~20x slower than with TMDS[16]
Tertiary AmidesTMDS(C₆F₅)₃BAmineHigh yields (65-98%) with good functional group tolerance[15]
Nitro CompoundsTMDSInCl₃AmineSelective reduction of nitro group[15]

Experimental Protocol: General Procedure for Catalytic Reduction of an Amide (Adapted from TMDS protocols) [15]

  • Setup: In an inert atmosphere glovebox, a vial is charged with the amide substrate (0.5 mmol) and the catalyst (e.g., (C₆F₅)₃B, 5 mol%).

  • Reagents: Dichloromethane (2.5 mL) is added, followed by the silane (e.g., PMDS, 1.5-2.5 equiv).

  • Reaction: The vial is sealed and stirred at room temperature for the required time (e.g., 24 hours).

  • Quenching: The reaction is quenched by the addition of 1M HCl.

  • Work-up: The mixture is stirred for 10 minutes, then basified with 1M NaOH. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by chromatography to yield the corresponding amine.

Conclusion

This compound is a valuable and versatile reagent whose utility is centered on the reactivity of its Si-H bond. Through catalytic activation, PMDS participates in a range of important chemical transformations, including hydrosilylation for C-Si bond formation, dehydrogenative coupling for Si-O and Si-N bond formation, and the reduction of various functional groups. Its ease of handling and distinct reactivity profile make it a compelling choice for applications in drug development, organic synthesis, and materials science. This guide provides the foundational knowledge, quantitative data, and practical protocols to effectively leverage the capabilities of this compound in a research and development setting.

References

Pentamethyldisiloxane: A Comprehensive Technical Guide to Trimethylsilylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethyldisiloxane (PMDS) is a versatile and efficient reagent for the introduction of trimethylsilyl (B98337) (TMS) groups, a critical step in modern organic synthesis and drug development. This guide provides an in-depth overview of its applications, reaction mechanisms, and detailed experimental protocols. It serves as a technical resource for researchers and professionals seeking to utilize PMDS for the protection of various functional groups, thereby facilitating the synthesis of complex molecules.

Introduction to Trimethylsilylation and the Role of this compound

Silylation is a chemical modification that involves the introduction of a silyl (B83357) group into a molecule, typically to protect a reactive functional group.[1] The trimethylsilyl (TMS) group is one of the most widely used protecting groups for alcohols, phenols, amines, and carboxylic acids due to its ease of introduction, stability under a range of reaction conditions, and facile removal.[1]

This compound ((CH₃)₃SiOSi(CH₃)₂H), often abbreviated as PMDS, is an organosilicon compound that serves as an effective source of the trimethylsilyl moiety.[2] Its unique structure, containing a reactive silicon-hydride bond, allows for the transfer of a trimethylsilyl group to a substrate under various catalytic conditions. Compared to other common silylating agents like hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl chloride (TMSCl), PMDS offers distinct advantages in certain synthetic contexts, including mild reaction conditions and different reactivity profiles.[3][4]

Reaction Mechanisms

The introduction of a trimethylsilyl group using this compound can be achieved through several mechanistic pathways, primarily dependent on the catalyst and substrate employed. The two predominant mechanisms are acid-catalyzed and base-catalyzed pathways.

Acid-Catalyzed Silylation

In the presence of an acid catalyst, the oxygen atom of the siloxane bond in PMDS is protonated, activating the silicon atom towards nucleophilic attack by the substrate (e.g., an alcohol). The subsequent steps involve the transfer of the trimethylsilyl group and regeneration of the catalyst.

Acid_Catalyzed_Silylation cluster_0 Catalyst Activation and Nucleophilic Attack cluster_1 TMS Transfer and Product Formation PMDS (CH₃)₃Si-O-Si(CH₃)₂H Protonated_PMDS [(CH₃)₃Si-O(H⁺)-Si(CH₃)₂H] PMDS->Protonated_PMDS Protonation H+ H⁺ ROH R-OH Intermediate_Complex [R-O(H⁺)-Si(CH₃)₃...HOSi(CH₃)₂H] TMS_Ether R-O-Si(CH₃)₃ Intermediate_Complex->TMS_Ether Deprotonation & TMS Transfer Side_Product HOSi(CH₃)₂H Intermediate_Complex->Side_Product H_plus_regen H⁺ Intermediate_Complex->H_plus_regen Catalyst Regeneration Protonated_PMDSROH Protonated_PMDSROH Protonated_PMDSROH->Intermediate_Complex Nucleophilic Attack Catalyst Activation and Nucleophilic Attack Catalyst Activation and Nucleophilic Attack TMS Transfer and Product Formation TMS Transfer and Product Formation Catalyst Activation and Nucleophilic Attack->TMS Transfer and Product Formation

Figure 1: Acid-Catalyzed Trimethylsilylation Pathway.
Base-Catalyzed Silylation

Under basic conditions, the base abstracts a proton from the hydroxyl group of the substrate, generating a more nucleophilic alkoxide. This alkoxide then attacks the silicon atom of PMDS, leading to the formation of the silylated product and a silanolate byproduct.

Base_Catalyzed_Silylation cluster_0 Substrate Deprotonation cluster_1 Nucleophilic Attack and Product Formation ROH R-OH Base Base Alkoxide R-O⁻ Protonated_Base Base-H⁺ ROHBase ROHBase AlkoxideProtonated_Base AlkoxideProtonated_Base ROHBase->AlkoxideProtonated_Base Deprotonation PMDS (CH₃)₃Si-O-Si(CH₃)₂H Intermediate [R-O-Si(CH₃)₃...⁻OSi(CH₃)₂H] TMS_EtherByproduct TMS_EtherByproduct Intermediate->TMS_EtherByproduct TMS_Ether R-O-Si(CH₃)₃ Byproduct ⁻OSi(CH₃)₂H AlkoxidePMDS AlkoxidePMDS AlkoxidePMDS->Intermediate Nucleophilic Attack Substrate Deprotonation Substrate Deprotonation Nucleophilic Attack and Product Formation Nucleophilic Attack and Product Formation Substrate Deprotonation->Nucleophilic Attack and Product Formation

Figure 2: Base-Catalyzed Trimethylsilylation Pathway.

Applications in Organic Synthesis and Drug Development

This compound is a valuable reagent in a variety of synthetic transformations, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

  • Protection of Functional Groups: The primary application of PMDS is the protection of hydroxyl and amino groups to prevent unwanted side reactions during multi-step synthesis.[1]

  • Palladium-Catalyzed Cyclization/Hydrosilylation: PMDS is effectively used in palladium-catalyzed reactions of functionalized dienes to form silylated carbocycles, which are stable intermediates that can be subsequently oxidized to the corresponding alcohols with high stereoselectivity.[5][6]

  • Synthesis of Complex Natural Products: The mild reaction conditions often associated with PMDS make it suitable for use in the total synthesis of sensitive and complex natural products.

  • Pharmaceutical Formulations: Due to its chemical inertness and biocompatibility, this compound and related siloxanes can be used as excipients and stabilizers in some pharmaceutical formulations.

Quantitative Data on Trimethylsilylation Reactions

The efficiency of trimethylsilylation with this compound is dependent on the substrate, catalyst, and reaction conditions. The following tables summarize representative data for the silylation of various functional groups.

Table 1: Palladium-Catalyzed Cyclization/Hydrosilylation/Oxidation of Dienes using PMDS

EntryDiene SubstrateProductYield (%)Diastereomeric Excess (%)
1Dimethyl diallylmalonatetrans-1,1-Dicarbomethoxy-3-hydroxymethyl-4-methylcyclopentane9096
2N-Tosyl-diallylamine(1S,2R)-1-(Tosylaminomethyl)-2-(hydroxymethyl)cyclopentane85>98
3O-Allyl-N-tosyl-homoallylamine(1R,2S,3R*)-1-(Tosylaminomethyl)-2-(hydroxymethyl)-3-methylcyclopentane8295

Data extracted from a study on the palladium-catalyzed cyclization/hydrosilylation of functionalized dienes.[5]

Table 2: General Comparison of Silylating Agents for Alcohols

Silylating AgentSubstrateCatalystSolventTemp (°C)Time (h)Yield (%)
PMDS (analogue) Primary AlcoholPd complexDCE00.2>95 (silylated intermediate)
HMDSPrimary AlcoholH-β zeoliteTolueneRT896
TMSClPrimary AlcoholImidazoleDMFRT2-12High
HMDSPhenolH-β zeoliteToluene70-801.5High
TMSClPhenolFe(ClO₄)₃·6H₂OCH₂Cl₂RT<1>90

This table provides a general comparison. PMDS data is for a specific catalytic system.[5] Data for HMDS and TMSCl are from various sources for comparative purposes.[7][8]

Detailed Experimental Protocols

The following are detailed protocols for the trimethylsilylation of functional groups using this compound and related silylating agents.

Protocol 1: General Procedure for Palladium-Catalyzed Cyclization/Hydrosilylation of a Diene using PMDS

This protocol is adapted from a literature procedure for the synthesis of silylated carbocycles.[9]

Materials:

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (5 mol %) and the co-catalyst (5 mol %).

  • Add anhydrous DCE to dissolve the catalysts.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add the diene substrate (1.0 equivalent) to the solution.

  • Add excess this compound (PMDS) (e.g., 2.0 equivalents) dropwise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 10-30 minutes).

  • Once the reaction is complete, evaporate the solvent and excess silane (B1218182) under reduced pressure.

  • Dissolve the residue in a minimal amount of hexane/ethyl acetate (e.g., 24:1).

  • Filter the solution through a plug of silica gel to remove the catalyst.

  • Concentrate the filtrate under vacuum to yield the silylated carbocycle.[9]

Experimental_Workflow_1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup_flask 1. Prepare Schlenk flask under inert atmosphere add_catalysts 2. Add Pd pre-catalyst and co-catalyst setup_flask->add_catalysts add_solvent 3. Add anhydrous DCE add_catalysts->add_solvent cool 4. Cool to 0 °C add_solvent->cool add_diene 5. Add diene substrate cool->add_diene add_pmds 6. Add PMDS dropwise add_diene->add_pmds monitor 7. Monitor reaction progress (TLC/GC) add_pmds->monitor evaporate 8. Evaporate solvent and excess PMDS monitor->evaporate dissolve 9. Dissolve residue in hexane/EtOAc evaporate->dissolve filter 10. Filter through silica gel dissolve->filter concentrate 11. Concentrate to obtain product filter->concentrate

Figure 3: Workflow for Pd-Catalyzed Silylation.
Protocol 2: General Procedure for the Silylation of an Alcohol with Hexamethyldisilazane (HMDS) (for comparison)

This is a general procedure for the silylation of alcohols using HMDS, a commonly used alternative to PMDS.[10]

Materials:

  • Alcohol substrate

  • Hexamethyldisilazane (HMDS)

  • Catalyst (e.g., a few drops of H₂SO₄ or trimethylchlorosilane) (optional)

  • Inert solvent (optional)

Procedure:

  • In a flask equipped with a condenser and a drying tube, add the alcohol (1.0 equivalent).

  • Add HMDS (0.5-0.6 equivalents). An inert solvent can be used if the alcohol is a solid.

  • If the alcohol is unreactive, add a catalytic amount of acid (e.g., H₂SO₄) or trimethylchlorosilane.

  • Heat the reaction mixture to reflux (typically 50-100 °C) and monitor the evolution of ammonia (B1221849) gas.

  • Continue heating until the evolution of ammonia ceases, indicating the completion of the reaction.

  • Distill the reaction mixture to obtain the crude silylated product, which can be further purified by fractional distillation or chromatography.[10]

Conclusion

This compound is a highly effective reagent for the introduction of trimethylsilyl protecting groups in a variety of synthetic contexts. Its utility in palladium-catalyzed reactions for the stereoselective synthesis of functionalized carbocycles highlights its importance in the construction of complex molecular architectures. While detailed quantitative data for a broad range of substrates remains to be systematically compiled, the available information demonstrates its potential as a valuable tool for researchers in organic synthesis and drug development. The choice between PMDS and other silylating agents will depend on the specific substrate, desired reactivity, and reaction conditions. This guide provides a foundational understanding and practical protocols to aid in the successful application of this compound in the laboratory.

References

A Technical Guide to the GC-MS Analysis of Pentamethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical workflow for the identification and quantification of pentamethyldisiloxane using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the methodologies involved.

Introduction to this compound

This compound (C₅H₁₆OSi₂) is a linear siloxane, a class of organosilicon compounds characterized by a Si-O-Si linkage.[1] Due to their chemical properties, siloxanes are utilized in a wide array of industrial and consumer products, including personal care items and as solvents.[2] Consequently, robust analytical methods are essential for their detection and quantification in various matrices. GC-MS is a premier technique for this purpose, offering high sensitivity and specificity for the analysis of volatile compounds like this compound.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical FormulaC₅H₁₆OSi₂[1]
Molecular Weight148.35 g/mol [1]
CAS Registry Number1438-82-0[1]
IUPAC Name1,1,1,3,3-Pentamethyldisiloxane[1]

Mass Spectrometric Identification

Under electron ionization (EI), this compound undergoes characteristic fragmentation, yielding a mass spectrum that serves as a chemical fingerprint for its identification. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[1] While the full spectrum is subject to licensing, the fragmentation patterns of siloxanes are well-documented, with common ions appearing at m/z 73, 147, and 221, which are characteristic of the polydimethylsiloxane (B3030410) (PDMS) backbone.[5]

Table 1: Characteristic Mass Fragments of this compound (Predicted)

m/z (Mass-to-Charge Ratio)Putative Ion Structure / Fragment
133[M-CH₃]⁺
73[Si(CH₃)₃]⁺
Note: This table is based on typical fragmentation patterns of siloxanes. For definitive identification, comparison with a reference spectrum from a spectral library like the NIST/EPA/NIH Mass Spectral Library is essential.[1]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The primary goal is to isolate this compound from non-volatile or interfering substances.[6] GC-MS requires samples to be dissolved in a volatile organic solvent.[3][7]

General Guidelines:

  • Solvents: Use high-purity, volatile organic solvents such as hexane, dichloromethane, or iso-octane.[3][7] Aqueous samples cannot be directly injected.[7]

  • Containers: Use clean glass containers and vials to avoid contamination from plastics or other materials.[3][7]

  • Cleanliness: Ensure samples are free from particulate matter by centrifuging or filtering before transfer to an autosampler vial.[3][7]

Common Extraction Techniques:

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. Typically, an aqueous sample is extracted with an organic solvent in which this compound is more soluble. The organic layer is then collected for analysis.[3]

  • Solid-Phase Extraction (SPE): SPE is used to concentrate and purify analytes from complex matrices.[3] The sample is passed through a cartridge containing a solid sorbent. Interfering compounds are washed away, and the target analyte is then eluted with a suitable solvent.[3][6]

  • Headspace Sampling: This method is ideal for analyzing volatile compounds in solid or liquid samples.[6] The sample is sealed in a vial and heated, allowing volatile analytes like this compound to partition into the gas phase (headspace) above the sample.[3][6] A sample of this gas is then injected into the GC-MS. This can be done via static headspace (direct injection of the gas) or dynamic headspace (purge and trap), where volatiles are concentrated on a sorbent trap before analysis.[3][6]

GC-MS Instrumentation and Parameters

The following table outlines a typical set of parameters for the analysis of this compound. These may require optimization based on the specific instrument and sample matrix.

Table 2: Recommended GC-MS Parameters

ParameterSpecificationRationale/Notes
Gas Chromatograph (GC)
Injector TypeSplit/SplitlessSplitless mode is preferred for trace analysis to ensure the entire sample enters the column.[8]
Injector Temperature250 - 300 °CMust be high enough to ensure complete vaporization of the analyte without causing thermal degradation.[7]
Injection Volume1 µLA typical volume for standard analyses.[7]
LinerDeactivated glass wool linerRecommended to trap non-volatile residues and protect the column.[9]
Carrier GasHelium or HydrogenHigh purity (99.999%)
Flow Rate1.0 - 1.5 mL/minConstant flow mode is recommended.
ColumnNon-polar, e.g., DB-5ms, HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar stationary phase is suitable for separating siloxanes.[7][10]
Oven ProgramInitial: 40°C, hold 2 min Ramp: 10°C/min to 280°C Hold: 5 minAn example program; must be optimized to achieve good separation.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)Standard ionization technique for volatile compounds.
Ion Source Temp.230 °CA typical temperature for EI sources.
Quadrupole Temp.150 °CA typical temperature for quadrupoles.
Electron Energy70 eVStandard energy for generating reproducible mass spectra.
Mass Scan Range40 - 450 amuCovers the expected mass range of this compound and its fragments.
Scan ModeFull Scan or Selected Ion Monitoring (SIM)Full scan is used for identification. SIM mode is used for quantification, offering higher sensitivity by monitoring only specific ions of interest.[4]

Quantitative Analysis

For accurate quantification, an internal standard (IS) should be used. The IS is a compound with similar chemical properties to the analyte but which is not present in the sample. Dodecane is an example of an internal standard used in siloxane analysis.[9] A calibration curve is constructed by analyzing a series of standards containing known concentrations of this compound and a fixed concentration of the internal standard.

Table 3: Example Performance Data for Siloxane Analysis

Analyte ClassMethodLODLOQMatrixReference
Silicones (general)GC-MS10 pg/µL-Spiked Liver Homogenates[5]
Octamethylcyclotetrasiloxane (D4)GC-MS/SIM0.23 µg/mL0.77 µg/mLPersonal Care Products[4]
Cyclic Siloxanes (D3-D5)GC-MS~2 ppm-Bio-oil[10]
Note: This table provides examples of detection and quantification limits for related siloxanes to illustrate the sensitivity of GC-MS methods. Actual performance for this compound must be validated in the user's laboratory.[9]

Visualization of Analytical Workflow

The following diagram illustrates the complete workflow for GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Processing SampleCollection 1. Sample Collection (e.g., Biological Tissue, Consumer Product) LLE Liquid-Liquid Extraction SampleCollection->LLE SPE Solid-Phase Extraction SampleCollection->SPE Headspace Headspace Sampling SampleCollection->Headspace Solvent Dissolution in Volatile Solvent (e.g., Hexane) LLE->Solvent SPE->Solvent Headspace->Solvent IS_Spike Internal Standard Spiking Solvent->IS_Spike GCMS 2. GC-MS Analysis IS_Spike->GCMS Autosampler Injection Injector Vaporization in Heated Injector GCMS->Injector Column Separation on Non-Polar Column Injector->Column Carrier Gas Ionization Electron Ionization (70 eV) Column->Ionization Elution Detection Mass Analyzer (Quadrupole) Ionization->Detection DataAcq 3. Data Acquisition (Full Scan / SIM) Detection->DataAcq Identification Identification (vs. Spectral Library) DataAcq->Identification Quantification Quantification (Calibration Curve) DataAcq->Quantification Report 4. Final Report Identification->Report Quantification->Report

Caption: Workflow for this compound Analysis by GC-MS.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Hydrosilylation Using Pentamethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of pentamethyldisiloxane (PMDS) in palladium-catalyzed hydrosilylation reactions. This methodology is particularly relevant for the synthesis of complex organic molecules, offering a robust route for the introduction of a silyl (B83357) group which can subsequently be converted to a hydroxyl group, a key functional group in many pharmaceutical compounds.

Introduction

Palladium-catalyzed hydrosilylation is a powerful and versatile method for the formation of carbon-silicon bonds.[1] The use of this compound as the hydrosilylating agent offers distinct advantages, including its stability, ease of handling, and the straightforward conversion of the resulting silyl ether to an alcohol under mild conditions.[2][3] This technique has been successfully applied to the cyclization/hydrosilylation of functionalized dienes, yielding silylated carbocycles with good to excellent yields and stereoselectivity.[2][3] The resulting products are valuable intermediates in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development.[3]

Reaction Mechanism and Experimental Workflow

The palladium-catalyzed hydrosilylation of dienes with this compound is believed to proceed through a catalytic cycle involving the formation of a palladium-hydride species, which then undergoes migratory insertion with the diene. Subsequent intramolecular carbocyclization followed by reductive elimination yields the desired silylated carbocycle.

Catalytic Cycle

Catalytic_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition H-SiR3 (PMDS) Pd(II)-H(SiR3) Pd(II)-H(SiR3) Oxidative Addition->Pd(II)-H(SiR3) Diene Coordination Diene Coordination Pd(II)-H(SiR3)->Diene Coordination Diene Pd(II)-Diene Pd(II)-Diene Diene Coordination->Pd(II)-Diene Migratory Insertion Migratory Insertion Pd(II)-Diene->Migratory Insertion Pd(II)-Allyl Pd(II)-Allyl Migratory Insertion->Pd(II)-Allyl Carbocyclization Carbocyclization Pd(II)-Allyl->Carbocyclization Pd(II)-Alkyl Pd(II)-Alkyl Carbocyclization->Pd(II)-Alkyl Reductive Elimination Reductive Elimination Pd(II)-Alkyl->Reductive Elimination Reductive Elimination->Pd(0) Regeneration Silylated Carbocycle Silylated Carbocycle Reductive Elimination->Silylated Carbocycle PMDS PMDS Diene Diene

Caption: Proposed catalytic cycle for the palladium-catalyzed hydrosilylation of a diene with this compound.

Experimental Workflow

The general workflow for this reaction involves the preparation of the catalyst, the hydrosilylation reaction itself, and subsequent workup and purification of the product.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrosilylation Reaction cluster_workup Workup and Purification Catalyst_Precursor [(N-N)Pd(Me)Cl] Active_Catalyst Active Pd Catalyst Catalyst_Precursor->Active_Catalyst Activator NaBAr4 Activator->Active_Catalyst Reaction_Mixture Reaction at 0 °C to RT Active_Catalyst->Reaction_Mixture Diene Diene Substrate Diene->Reaction_Mixture PMDS This compound PMDS->Reaction_Mixture Solvent DCE (Solvent) Solvent->Reaction_Mixture Evaporation Solvent Evaporation Reaction_Mixture->Evaporation Extraction Hexane/EtOAc Extraction Evaporation->Extraction Filtration Filtration through Silica (B1680970) Gel Extraction->Filtration Final_Product Silylated Carbocycle Filtration->Final_Product

Caption: General experimental workflow for the palladium-catalyzed cyclization/hydrosilylation of dienes using this compound.

Experimental Protocols

The following protocols are based on the successful cyclization/hydrosilylation of functionalized dienes as reported in the literature.[2]

Materials and Equipment
  • Palladium Precatalyst: (N−N)Pd(Me)Cl, where N−N can be 1,10-phenanthroline (B135089) or (R)-(+)-4-isopropyl-2-(2-pyridinyl)-2-oxazoline.

  • Activator: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAr4).

  • Hydrosilylating Agent: this compound (PMDS).

  • Substrate: Functionalized diene (e.g., dimethyl diallylmalonate).

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous.

  • Workup Reagents: Hexane, Ethyl Acetate (EtOAc), Silica Gel.

  • Glassware: Schlenk flasks, syringes, magnetic stirrer.

  • Atmosphere: Inert atmosphere (Nitrogen or Argon).

General Procedure for Cyclization/Hydrosilylation
  • To a solution of the palladium precatalyst (e.g., (1,10-phenanthroline)Pd(Me)Cl, 0.25 mmol) and NaBAr4 (0.25 mmol) in anhydrous DCE (50 mL) under an inert atmosphere, add the diene (5.0 mmol).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add this compound (15.0 mmol) sequentially to the reaction mixture.

  • Stir the resulting pale yellow solution at the specified temperature for the required time (e.g., 10 minutes at 0 °C or 1-12 hours at room temperature) until the solution turns dark brown.

  • Remove the solvent and excess silane (B1218182) under vacuum.

  • Dissolve the brown residue in a hexane/EtOAc mixture (e.g., 24:1).

  • Filter the solution through a plug of silica gel to yield the silylated carbocycle.[2]

Asymmetric Cyclization/Hydrosilylation

For enantioselective synthesis, a chiral palladium precatalyst is employed.

  • Follow the general procedure, using a chiral palladium precatalyst such as ((R)-(+)-4-isopropyl-2-(2-pyridinyl)-2-oxazoline)Pd(Me)Cl.

  • The reaction is typically carried out at a lower temperature (e.g., -20 °C) for a longer duration (e.g., 12 hours) to maximize enantioselectivity.[2]

Oxidation of Silylated Carbocycles to Alcohols

The silyl group can be readily converted to a hydroxyl group with retention of stereochemistry.

  • Dissolve the silylated carbocycle in a suitable solvent.

  • Treat the solution with excess potassium fluoride (B91410) (KF) and peracetic acid.

  • Stir the mixture at room temperature for approximately 48 hours.

  • Work up the reaction to isolate the corresponding alcohol.[2][3]

Data Presentation

The following tables summarize the quantitative data obtained from the palladium-catalyzed cyclization/hydrosilylation of various functionalized dienes with this compound.[2]

Table 1: Palladium-Catalyzed Cyclization/Hydrosilylation of Dimethyl Diallylmalonate

EntryCatalyst (N-N ligand)Temp (°C)Time (h)Yield (%)Diastereomeric Excess (de, %)
11,10-phenanthroline00.179896
2(R)-(+)-4-isopropyl-2-(2-pyridinyl)-2-oxazoline-2012~10098

Table 2: Asymmetric Cyclization/Hydrosilylation of Various Dienes with PMDS

EntryDiene SubstrateYield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
1Dimethyl diallylmalonate93 (overall)9875
2Di-tert-butyl diallylmalonate85>9880
3N,N-diallyl-p-toluenesulfonamide91>9888
4O-diallyl bisphenol A89>9890

Conclusion

The use of this compound in palladium-catalyzed hydrosilylation reactions provides an efficient and stereoselective method for the synthesis of silylated carbocycles. The mild reaction conditions, high yields, and the ability to readily convert the silyl group to a hydroxyl group make this a valuable tool for organic synthesis, with significant potential in the development of new pharmaceutical agents and other complex molecules. The detailed protocols and data presented herein serve as a practical guide for researchers looking to implement this methodology in their work.

References

Protecting Alcohols: A Detailed Protocol for Silylation using Pentamethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of synthetic chemistry, the protection of alcohol functionalities is a critical step to prevent unwanted side reactions during multi-step syntheses. Silylation, the introduction of a silicon-based protecting group, is a widely adopted strategy due to the ease of introduction and removal of silyl (B83357) ethers under mild conditions. This application note provides a detailed protocol for the silylation of alcohols using pentamethyldisiloxane, a versatile and efficient hydrosilane reagent.

Introduction

The protection of hydroxyl groups as silyl ethers is a cornerstone of modern organic synthesis, enabling chemists to selectively mask the reactivity of alcohols while performing transformations on other parts of a molecule. This compound [(CH₃)₃SiOSi(CH₃)₂H] offers a practical and atom-economical approach for this purpose through a dehydrogenative coupling reaction. This process involves the reaction of the Si-H bond of this compound with the hydroxyl group of an alcohol, liberating hydrogen gas as the sole byproduct and forming a stable pentamethyldisiloxyl (PDS) ether. This method avoids the formation of stoichiometric salt byproducts often encountered with traditional silylating agents like silyl chlorides.

This protocol details the use of the highly efficient Lewis acid catalyst, tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃], to promote the dehydrogenative silylation of a variety of alcohol substrates with this compound.[1][2]

General Reaction Scheme

The overall transformation is depicted in the following scheme:

Experimental Protocol

Materials:

  • Alcohol substrate

  • This compound (≥95%)

  • Tris(pentafluorophenyl)borane [B(C₆F₅)₃]

  • Anhydrous dichloromethane (B109758) (DCM) or toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alcohol substrate (1.0 mmol) and this compound (1.2 mmol, 1.2 equivalents) in anhydrous solvent (5 mL).

  • Catalyst Addition: To the stirred solution, add tris(pentafluorophenyl)borane (0.02 mmol, 2 mol%) as a solution in the reaction solvent.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed. Reaction times can vary depending on the steric hindrance of the alcohol.[1]

  • Work-up: Upon completion, the reaction mixture is quenched by the addition of a small amount of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to afford the pure pentamethyldisiloxyl ether.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the silylation of various alcohols with different hydrosilanes, which can be extrapolated to the use of this compound under similar catalytic conditions.

EntryAlcohol SubstrateHydrosilaneCatalyst (mol%)SolventTime (h)Yield (%)Reference
11-OctanolEt₃SiHB(C₆F₅)₃ (2)Toluene2495[1][2]
2CyclohexanolPhMe₂SiHB(C₆F₅)₃ (2)DCM298[1][2]
3tert-ButanolPh₂SiH₂B(C₆F₅)₃ (2)DCM199[1][2]
4Benzyl AlcoholEt₃SiHPd Nanoparticles (cat.)Neat195[3]
5Cinnamyl AlcoholHexaethyldisilanePd(OAc)₂/PPh₃ (cat.)Neat-85

Note: The data presented is representative of dehydrogenative silylation reactions and serves as a guideline. Optimization of reaction conditions may be necessary for specific substrates when using this compound.

Deprotection of Pentamethyldisiloxyl Ethers

The removal of the pentamethyldisiloxyl protecting group can be readily achieved under standard conditions used for other silyl ethers. Treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF), or acidic conditions (e.g., acetic acid in THF/water) will efficiently regenerate the parent alcohol.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the silylation of alcohols with this compound and the proposed catalytic cycle for the B(C₆F₅)₃-catalyzed dehydrogenative coupling.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Alcohol Alcohol (R-OH) Reaction_Setup Dissolve in Anhydrous Solvent Alcohol->Reaction_Setup Silane This compound Silane->Reaction_Setup Catalyst B(C₆F₅)₃ Catalyst->Reaction_Setup Stirring Stir at Room Temp. Monitor by TLC/GC Reaction_Setup->Stirring Quench Quench with aq. NaHCO₃ Stirring->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Silyl_Ether Pentamethyldisiloxyl Ether Purification->Silyl_Ether

Caption: Experimental workflow for the silylation of alcohols.

catalytic_cycle cluster_cycle Catalytic Cycle A B(C₆F₅)₃ B [R₃SiH·B(C₆F₅)₃] A->B + R₃SiH C [R₃Si⁺][HB(C₆F₅)₃⁻] B->C Hydride Abstraction D R-O-SiR₃ + H₂ + B(C₆F₅)₃ C->D + R-OH D->A Regeneration

Caption: Proposed catalytic cycle for B(C₆F₅)₃-catalyzed silylation.

References

Application Notes and Protocols: Pentamethyldisiloxane as a Chain Terminator in Silicone Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polydimethylsiloxane (B3030410) (PDMS) and other silicone polymers are indispensable materials in research, healthcare, and pharmaceutical industries due to their unique properties, including biocompatibility, thermal stability, gas permeability, and low surface tension. The synthesis of these polymers with precise control over their molecular weight and, consequently, their viscosity and mechanical properties, is crucial for their application in areas such as microfluidics, drug delivery systems, and medical implants.

This document provides detailed application notes and experimental protocols on the use of pentamethyldisiloxane as a chain terminator in the synthesis of silicone polymers, primarily through the ring-opening polymerization (ROP) of cyclic siloxane monomers like octamethylcyclotetrasiloxane (B44751) (D4).

Principle of Chain Termination

In the synthesis of silicone polymers via ring-opening polymerization, a chain terminator, also known as an "end-capper," is used to control the length of the polymer chains. This compound, with its single reactive Si-H bond (in the context of certain polymerization mechanisms) or its ability to react with living polymer ends, serves as an effective chain terminator. The fundamental principle lies in the stoichiometry of the reaction: the molar ratio of the cyclic monomer to the chain terminator dictates the average degree of polymerization and thus the final molecular weight of the polymer. A higher concentration of this compound will result in shorter polymer chains and lower molecular weight, while a lower concentration will lead to longer chains and higher molecular weight.

Experimental Protocols

General Anionic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D4) with this compound as a Chain Terminator

This protocol describes a general procedure for the synthesis of PDMS with controlled molecular weight using this compound.

Materials:

  • Octamethylcyclotetrasiloxane (D4), monomer

  • This compound, chain terminator

  • Potassium hydroxide (B78521) (KOH) or other suitable catalyst (e.g., tetramethylammonium (B1211777) hydroxide)

  • Toluene, anhydrous (or other suitable solvent)

  • Isopropanol

  • Hydrochloric acid (HCl), for neutralization

  • Deionized water

  • Magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), anhydrous

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen to maintain an inert atmosphere.

  • Charging Reactants: To the flask, add the calculated amount of octamethylcyclotetrasiloxane (D4) and this compound. The molar ratio of D4 to this compound will determine the target molecular weight.

  • Catalyst Preparation and Addition: Prepare a solution of the catalyst (e.g., 10% KOH in isopropanol). Add the catalyst solution to the reaction mixture dropwise using the dropping funnel.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 80-150°C) with constant stirring. The reaction time can vary from a few hours to overnight, depending on the catalyst concentration and desired conversion.

  • Neutralization: After the polymerization is complete, cool the mixture to room temperature. Neutralize the catalyst by adding a slight excess of hydrochloric acid. Stir for 30 minutes.

  • Purification:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic phase sequentially with deionized water until the aqueous layer is neutral.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent (toluene) using a rotary evaporator under reduced pressure to obtain the final polydimethylsiloxane product.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reactor Setup cluster_reaction Polymerization cluster_workup Work-up and Purification A Assemble Dry Three-Neck Flask B Purge with Nitrogen A->B C Charge D4 and This compound B->C D Add Catalyst Solution C->D E Heat and Stir (80-150°C) D->E F Cool and Neutralize E->F G Wash with DI Water F->G H Dry Organic Layer G->H I Filter H->I J Solvent Removal (Rotary Evaporation) I->J K K J->K Final PDMS Product chain_termination Living_Polymer ~~~(Si(CH3)2-O)n-Si(CH3)2-O- K+ Terminated_Polymer ~~~(Si(CH3)2-O)n-Si(CH3)2-O-Si(CH3)2-O-Si(CH3)3 Living_Polymer->Terminated_Polymer Reaction with This compound Terminator H-Si(CH3)2-O-Si(CH3)3 Terminator->Terminated_Polymer Catalyst_Regen KOH Terminated_Polymer->Catalyst_Regen Byproduct

The Potential of Pentamethyldisiloxane in Gas Chromatography: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols exploring the potential use of pentamethyldisiloxane as a derivatizing agent in gas chromatography (GC). While not a conventional reagent for this purpose, its chemical properties suggest it may offer unique advantages in specific applications. These notes are intended to serve as a guide for researchers interested in investigating novel derivatization strategies.

Introduction to Derivatization in Gas Chromatography

Gas chromatography is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds.[1] However, many molecules of interest in pharmaceutical and biomedical research, such as steroids, fatty acids, and certain drugs, possess polar functional groups (-OH, -COOH, -NH2, -SH) that render them non-volatile and prone to thermal degradation at the high temperatures used in GC.[2]

Derivatization is the process of chemically modifying an analyte to enhance its suitability for GC analysis.[1] Silylation, the most common form of derivatization, involves replacing active hydrogens in polar functional groups with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.[2] This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[1]

This compound: A Novel Silylating Agent?

This compound (PMDS) is a readily available organosilicon compound. While it is more commonly utilized in organic synthesis, particularly in palladium-catalyzed reactions and as a reducing agent, its structure, containing a reactive silicon-hydride (Si-H) bond, presents the potential for use as a silylating agent.[3][4] The derivatizing group would be the pentamethyldisiloxanyl moiety.

Potential Advantages:

  • Unique Selectivity: The reactivity of the Si-H bond in PMDS may offer different selectivity compared to standard silylating agents like BSTFA or MSTFA.

  • Derivative Stability: Silyl ethers derived from PMDS may exhibit different stability profiles, which could be advantageous in certain applications.

Application Notes

Target Analytes

Based on the general principles of silylation, PMDS could potentially be used to derivatize a range of compounds containing active hydrogens, including:

  • Alcohols and Phenols: Primary, secondary, and tertiary alcohols, as well as phenolic compounds, are primary candidates for silylation. The reactivity is generally in the order of primary > secondary > tertiary alcohols.[2]

  • Carboxylic Acids: The acidic proton of a carboxylic acid can be replaced by a silyl group to form a silyl ester.

  • Amines and Amides: Primary and secondary amines and amides can also be silylated, although they are generally less reactive than hydroxyl groups.[2]

  • Thiols: The sulfur-hydrogen bond in thiols is also susceptible to silylation.

Reaction Mechanism

The proposed mechanism for the silylation of an alcohol (R-OH) with this compound would likely involve the activation of the Si-H bond, potentially with a catalyst, followed by nucleophilic attack by the alcohol. The reaction would yield the silylated analyte and hydrogen gas.

Hypothetical Reaction:

R-OH + H-Si(CH₃)₂-O-Si(CH₃)₃ → R-O-Si(CH₃)₂-O-Si(CH₃)₃ + H₂

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on general silylation procedures. Optimization of reaction conditions, including catalyst, solvent, temperature, and time, will be necessary.

General Protocol for Derivatization of a Hydroxylated Analyte

Materials:

  • Analyte of interest

  • This compound (PMDS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dimethylformamide)

  • Catalyst (e.g., a transition metal complex or a strong base, may be required to activate the Si-H bond)

  • Reaction vials with screw caps

  • Heating block or water bath

  • Nitrogen gas for providing an inert atmosphere

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the analyte into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the analyte. Add a 2 to 10-fold molar excess of this compound. If a catalyst is used, it should be added at this stage.

  • Reaction: Cap the vial tightly and heat the mixture at 60-80°C for 30-60 minutes. The optimal time and temperature will need to be determined experimentally.

  • Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS system. Alternatively, the excess reagent and solvent can be removed under a stream of nitrogen, and the residue redissolved in a suitable solvent for injection.

GC-MS Conditions

The following are general GC-MS conditions that can be used as a starting point for the analysis of PMDS-derivatized compounds.

ParameterSetting
GC System Gas Chromatograph with Mass Spectrometer (GC-MS)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection Mode Split or Splitless
Injector Temperature 250 - 300°C
Oven Program Initial temperature: 100°C, hold for 2 minRamp: 10°C/min to 300°CHold: 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Mass Range 50 - 650 amu

Data Presentation

The success of derivatization with this compound would be evaluated by comparing the chromatographic data of the underivatized and derivatized analyte. The expected improvements are summarized in the table below.

ParameterUnderivatized AnalyteExpected Result for Derivatized Analyte
Retention Time Long or no elutionShorter retention time
Peak Shape Tailing or broadSymmetrical and sharp
Thermal Stability Potential degradationStable at GC temperatures
Volatility LowIncreased
Detector Response Low or absentEnhanced

Visualizations

Derivatization_Workflow cluster_Preparation Sample Preparation cluster_Analysis GC-MS Analysis Analyte Polar Analyte (-OH, -COOH, -NH2) Reaction Heating & Incubation Analyte->Reaction Reagent This compound + Solvent/Catalyst Reagent->Reaction Derivative Volatile Derivative Reaction->Derivative Derivatization Injection Injection into GC Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Derivative->Injection

Caption: General workflow for the derivatization of a polar analyte with this compound followed by GC-MS analysis.

Derivatization_Rationale Analyte Polar Analyte (e.g., drug metabolite) Problem Poor GC Performance Analyte->Problem LowVolatility Low Volatility Problem->LowVolatility ThermalInstability Thermal Instability Problem->ThermalInstability Adsorption Column Adsorption Problem->Adsorption Derivatization Derivatization with This compound LowVolatility->Derivatization ThermalInstability->Derivatization Adsorption->Derivatization Solution Improved GC Performance Derivatization->Solution IncreasedVolatility Increased Volatility Solution->IncreasedVolatility IncreasedStability Increased Thermal Stability Solution->IncreasedStability ReducedAdsorption Reduced Adsorption Solution->ReducedAdsorption

Caption: Logical relationship illustrating the rationale for using derivatization in gas chromatography.

References

Application Notes & Protocols: Hydrosilylation of Dienes with Pentamethyldisiloxane for Carbocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular hydrosilylation of dienes is a powerful and atom-economical method for the construction of carbocyclic ring systems. This reaction involves the addition of a silicon-hydrogen bond across the two double bonds of a diene, leading to the formation of a silylated carbocycle. Pentamethyldisiloxane (PMDS) has emerged as a highly effective and versatile reagent for this transformation, particularly in palladium-catalyzed systems. The resulting silylated carbocycles are stable and can be readily oxidized to the corresponding alcohols, providing a valuable synthetic route to functionalized cyclic molecules, which are key structural motifs in many pharmaceuticals and natural products.[1][2]

This document provides detailed application notes and experimental protocols for the hydrosilylation of dienes with this compound for the synthesis of carbocycles, focusing on palladium-catalyzed methodologies.

Reaction Principle and Workflow

The general principle involves the palladium-catalyzed cyclization and hydrosilylation of a functionalized diene in the presence of this compound. The palladium catalyst, typically a cationic complex, activates the diene and the silane (B1218182), facilitating the intramolecular cyclization to form a silylated cyclopentane (B165970) or cyclohexane (B81311) derivative. The choice of catalyst and ligands can influence the stereoselectivity of the reaction. The resulting silyl (B83357) group can be subsequently converted to a hydroxyl group through oxidative cleavage.

A general workflow for this process is illustrated below:

G cluster_prep Reaction Setup cluster_reaction Hydrosilylation Reaction cluster_workup Work-up and Purification cluster_oxidation Oxidation (Optional) reagents Prepare Diene and This compound mix Combine Reagents and Catalyst at 0 °C reagents->mix catalyst Prepare Palladium Catalyst Solution catalyst->mix stir Stir at Specified Temperature and Time mix->stir evap Evaporate Solvent and Excess Silane stir->evap extract Dissolve Residue and Filter through Silica (B1680970) Gel evap->extract oxidize Oxidize Silylated Carbocycle to Alcohol extract->oxidize

Figure 1: General experimental workflow for the hydrosilylation of dienes.

Data Summary

The palladium-catalyzed hydrosilylation of various functionalized dienes with this compound proceeds in good to excellent yields and with high stereoselectivity.[1][2] The following tables summarize the results for the synthesis of silylated carbocycles and their subsequent oxidation to alcohols.

Table 1: Palladium-Catalyzed Cyclization/Hydrosilylation of Dienes with this compound [2]

EntryDiene SubstrateCatalyst SystemTime (h)Temperature (°C)ProductYield (%)Diastereomeric Excess (de, %)
1Dimethyl diallylmalonate(phen)Pd(Me)Cl / NaBAr'₄0.170Silylated cyclopentane9896
2Di-tert-butyl diallylmalonate(phen)Pd(Me)Cl / NaBAr'₄0.170Silylated cyclopentane95>98
3N,N-Dibenzyl-2,2-diallylmalonamide(phen)Pd(Me)Cl / NaBAr'₄0.170Silylated cyclopentane97>98
41,1-Diallylcyclopentane(phen)Pd(Me)Cl / NaBAr'₄125Silylated spiro[4.4]nonane85>98
5Diallyl ether(phen)Pd(Me)Cl / NaBAr'₄1225Silylated tetrahydrofuran78>98

*Ar' = 3,5-C₆H₃(CF₃)₂

Table 2: Asymmetric Cyclization/Hydrosilylation and Subsequent Oxidation [2][3]

EntryDiene SubstrateChiral Catalyst SystemHydrosilylation Yield (%)Oxidation Yield (%)Overall Yield (%)de (%)ee (%)
1Dimethyl diallylmalonate(pybox)Pd(Me)Cl / NaBAr'₄~10093939875
2Di-tert-butyl diallylmalonate(pybox)Pd(Me)Cl / NaBAr'₄968582>9880
3N,N-Dibenzyl-2,2-diallylmalonamide(pybox)Pd(Me)Cl / NaBAr'₄989088>9882

*(pybox) = (R)-(+)-4-isopropyl-2-(2-pyridinyl)-2-oxazoline

Experimental Protocols

General Procedure for Palladium-Catalyzed Cyclization/Hydrosilylation of Dienes with this compound[2]

This protocol describes a general method for the synthesis of silylated carbocycles from functionalized dienes using a palladium-phenanthroline catalyst system.

Materials:

  • Diene substrate (5.0 mmol)

  • This compound (PMDS) (2.15 g, 15.0 mmol)

  • (1,10-phenanthroline)Pd(Me)Cl (84 mg, 0.25 mmol)

  • NaBAr'₄ [Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate] (259 mg, 0.25 mmol)

  • 1,2-Dichloroethane (DCE) (50 mL)

  • Hexane/Ethyl Acetate (24:1)

  • Silica gel

Procedure:

  • To a solution of (1,10-phenanthroline)Pd(Me)Cl and NaBAr'₄ in DCE (50 mL) at 0 °C, add the diene (5.0 mmol) and this compound (15.0 mmol) sequentially.

  • Stir the resulting pale yellow solution at the specified temperature (0 °C or room temperature) and time (see Table 1). The reaction mixture will typically turn into a dark brown solution.

  • Upon completion of the reaction, evaporate the solvent and excess silane under vacuum.

  • Dissolve the brown residue in hexane/EtOAc (24:1) and filter through a plug of silica gel to yield the silylated carbocycle.

General Procedure for Asymmetric Cyclization/Hydrosilylation[2][3]

This protocol utilizes a chiral palladium pyridine-oxazoline catalyst to achieve enantioselective carbocycle formation.

Materials:

  • Diene substrate

  • This compound

  • (R)-(+)-4-isopropyl-2-(2-pyridinyl)-2-oxazoline-Pd(Me)Cl [(R)-2]

  • NaBAr'₄ [Ar' = 3,5-C₆H₃(CF₃)₂]

  • 1,2-Dichloroethane (DCE)

Procedure:

  • The reaction is set up similarly to the general procedure, but using the chiral palladium pyridine-oxazoline catalyst.

  • For example, the reaction of dimethyl diallylmalonate and PMDS is catalyzed by a 1:1 mixture of the chiral palladium complex and NaBAr'₄ (5 mol %) at -20 °C for 12 hours.

  • Work-up and purification are performed as described in the general procedure.

General Procedure for Oxidation of Silylated Carbocycles to Alcohols[1][2]

This protocol describes the conversion of the silylated carbocycles to their corresponding alcohols.

Materials:

  • Silylated carbocycle

  • Potassium fluoride (B91410) (KF)

  • Peracetic acid

  • Solvent (e.g., THF/MeOH)

Procedure:

  • Treat the silylated carbocycle with excess potassium fluoride and peracetic acid.

  • Stir the reaction mixture at room temperature for 48 hours.

  • The corresponding alcohol is formed with retention of stereochemistry.

  • Standard aqueous work-up and purification by chromatography will yield the pure alcohol.

Catalyst System and Proposed Mechanism

The active catalyst is a cationic palladium species generated in situ from a palladium precursor and a borate (B1201080) activator. The proposed catalytic cycle for the hydrosilylation of dienes is depicted below.

G Diene Diene Silylpalladation Silylpalladation Diene->Silylpalladation PMDS PMDS PMDS->Silylpalladation Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(II) Catalyst Active Pd(II) Catalyst Pd(II) Precatalyst->Active Pd(II) Catalyst Activation Active Pd(II) Catalyst->Silylpalladation Coordination Carbocyclization Carbocyclization Reductive Elimination Reductive Elimination Carbocyclization->Reductive Elimination Silylpalladation->Carbocyclization Reductive Elimination->Active Pd(II) Catalyst Catalyst Regeneration Silylated Carbocycle Silylated Carbocycle Reductive Elimination->Silylated Carbocycle

Figure 2: Proposed catalytic cycle for palladium-catalyzed diene hydrosilylation.

References

Application Notes and Protocols: Pentamethyldisiloxane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disiloxanes as Reducing Agents

Hydrosilanes are a class of versatile and selective reducing agents used in organic synthesis, offering a safer alternative to metal hydrides like lithium aluminum hydride.[1][2] Their reactivity stems from the polarized silicon-hydrogen bond, which can act as a source of hydride.[2] Among these, disiloxanes such as pentamethyldisiloxane (PMDS) and tetramethyldisiloxane (TMDS) are of particular interest due to their stability and ease of handling.[1][2] The reactivity of these silanes can be tuned by the choice of catalyst, which is typically required to activate the substrate.[1]

This compound (PMDS), a monohydridic silane, is structurally similar to the more commonly used dihydridic tetramethyldisiloxane (TMDS). However, a key difference is its reduced reactivity.[1][2] This lower reactivity can be attributed to the "dual Si-H effect" observed in TMDS, where the two silicon-hydrogen bonds mutually enhance reactivity.[3] For instance, in the gold-catalyzed reduction of 4-methylbenzaldehyde, TMDS was found to be approximately 20 times more reactive than PMDS.[3] While this often makes TMDS the reagent of choice for many transformations, the milder nature of PMDS could be advantageous in reactions requiring higher selectivity.

This document provides an overview of the applications of disiloxanes as reducing agents, with a focus on the extensive data available for TMDS to illustrate the scope of these reagents. The information on PMDS is presented in this context, highlighting its role as a less reactive, and potentially more selective, alternative.

Reductive Transformations using Disiloxanes

Disiloxanes, in the presence of a suitable catalyst, can be used for the reduction of a wide range of functional groups. The following sections detail some of the key applications, primarily showcasing the capabilities of the more reactive TMDS. The protocols provided can serve as a starting point for developing procedures with PMDS, likely requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalysts).

Reduction of Amides to Amines

The reduction of amides to amines is a fundamental transformation in organic synthesis. Disiloxanes offer a chemoselective method for this conversion.

Table 1: Platinum-Catalyzed Reduction of Amides to Amines with TMDS [1]

SubstrateProductCatalystSolventTemp. (°C)Time (h)Yield (%)
N-BenzylacetamideN-EthylanilinePt/CToluene801295
Dihydrocinnamamide3-Phenylpropan-1-amineH₂PtCl₆THF60890
N,N-DimethylbenzamideBenzyldimethylaminePtO₂Dioxane1002488

Experimental Protocol: General Procedure for Platinum-Catalyzed Amide Reduction with TMDS [1]

  • To a solution of the amide (1.0 mmol) in the specified solvent (5 mL) is added the platinum catalyst (1-5 mol%).

  • Tetramethyldisiloxane (TMDS) (1.5-2.0 mmol) is added to the mixture.

  • The reaction mixture is stirred at the indicated temperature for the specified time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is quenched with aqueous HCl.

  • The aqueous layer is basified with NaOH and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Note on this compound (PMDS): In the platinum-catalyzed reduction of dihydrocinnamamide, PMDS and other monohydridic silanes showed no detectable activity under conditions where TMDS provided a 90% yield.[2] This highlights the significantly lower reactivity of PMDS in this transformation and suggests that more active catalytic systems or harsher conditions would be necessary.

Logical Workflow for Amide Reduction

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amide Amide Substrate ReactionVessel Reaction Mixture in Solvent Amide->ReactionVessel TMDS Tetramethyldisiloxane (TMDS) TMDS->ReactionVessel Catalyst Platinum Catalyst Catalyst->ReactionVessel Quench Aqueous HCl Quench ReactionVessel->Quench Stir at Temp. Basify Basification (NaOH) Quench->Basify Extract Extraction Basify->Extract Purify Column Chromatography Extract->Purify Product Amine Product Purify->Product G Carbonyl Aldehyde/Ketone Imine Imine Intermediate Carbonyl->Imine + Amine - H₂O Amine Amine Amine->Imine Product Amine Product Imine->Product + [H⁻] from Activated Silane Catalyst Catalyst ActivatedSilane Activated Silane Catalyst->ActivatedSilane Silane Disiloxane Silane->ActivatedSilane ActivatedSilane->Product Siloxane Siloxane Byproduct ActivatedSilane->Siloxane

References

Application Note: Characterization of Pentamethyldisiloxane and its Reaction Products using 29Si NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pentamethyldisiloxane [(CH₃)₃SiOSi(CH₃)₂H] is a versatile organosilicon compound widely used in organic synthesis and materials science, primarily due to the reactive silicon-hydride (Si-H) bond. Characterizing this starting material and its subsequent reaction products is crucial for quality control, reaction monitoring, and understanding product structure. Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) spectroscopy is a powerful analytical technique for this purpose. Despite the low natural abundance (4.7%) and relatively low gyromagnetic ratio of the ²⁹Si nucleus, modern NMR methods provide high-resolution spectra that offer detailed structural information.[1][2] The chemical shift of a ²⁹Si nucleus is highly sensitive to its local electronic environment, making it an ideal probe for identifying different silicon-containing species in a mixture.[2]

This application note provides a detailed protocol for the quantitative analysis of this compound and its reaction products, such as those from hydrosilylation and hydrolysis/condensation reactions, using ²⁹Si NMR.

Principle: Understanding ²⁹Si Chemical Shifts in Siloxanes

The structure of siloxanes is typically described using the M, D, T, and Q nomenclature, which denotes the number of oxygen atoms bonded to a central silicon atom.[3]

  • M (Mono-functional): R₃SiO₀.₅ - Represents a chain-terminating unit.

  • D (Di-functional): R₂Si(O₀.₅)₂ - Represents a linear, chain-propagating unit.

  • T (Tri-functional): RSi(O₀.₅)₃ - Represents a branching point.

  • Q (Quaternary): Si(O₀.₅)₄ - Represents a network or cross-linking point.

The ²⁹Si chemical shift is highly dependent on this connectivity, with an increasing number of oxygen substituents generally causing a shift to a higher field (more negative ppm values).[1] The nature of the organic substituent (R group) also influences the chemical shift. This compound contains two distinct silicon environments: an M unit [(CH₃)₃Si-] and a hydride-substituted D unit [-(CH₃)₂SiH].

G Diagram 1: Siloxane units and their typical ²⁹Si NMR chemical shift ranges. M R₃Si-O- M_shift ~ +10 to -10 ppm M->M_shift D -R₂Si(O-)₂ D_shift ~ -15 to -40 ppm D->D_shift T -RSi(O-)₃ T_shift ~ -50 to -70 ppm T->T_shift Q Si(O-)₄ Q_shift ~ -100 to -115 ppm Q->Q_shift

Caption: Siloxane units and typical ²⁹Si NMR chemical shift ranges.

Data Presentation: Quantitative Analysis

The following tables summarize the expected ²⁹Si NMR chemical shifts for this compound and its potential reaction products.

Table 1: ²⁹Si NMR Chemical Shift Data for this compound

StructureSilicon UnitDescriptionTypical Chemical Shift (δ, ppm)
(CH₃)₃Si -O-Si(CH₃)₂HMTrimethylsilyl end-group+7 to +9
(CH₃)₃Si-O-Si(CH₃)₂H DᴴDimethylsilyl-hydride internal group-35 to -37

Chemical shifts are referenced to external tetramethylsilane (B1202638) (TMS) at 0.0 ppm.[4] Values are based on typical ranges for similar structures.[1][2]

Table 2: Typical ²⁹Si NMR Chemical Shifts for Potential Reaction Products

Reaction TypeProduct Silicon Unit DescriptionTypical Chemical Shift (δ, ppm)
HydrosilylationAlkyl-substituted D unit: -Si(CH₃)₂(Alkyl)--17 to -22
HydrolysisSilanol (B1196071) D unit: -Si(CH₃)₂(OH)-~ -10 to -15
Self-CondensationNew D-D linkage forming tetramethyldisiloxane~ -19 to -22
Condensation w/SilanolT unit formation from Dᴴ unit: -Si(CH₃)(O-)₂-~ -55 to -65

These values represent approximate ranges and can vary based on the specific substituents and solvent conditions.[1][5]

Monitoring Reactions of this compound

The Si-H bond in this compound is the primary site of reactivity. ²⁹Si NMR is ideal for monitoring reactions such as hydrosilylation and hydrolysis.

1. Hydrosilylation: This reaction involves the addition of the Si-H bond across a double or triple bond, typically catalyzed by a platinum complex. Monitoring the reaction involves observing the disappearance of the Dᴴ signal (around -35 ppm) and the appearance of a new D signal corresponding to the alkyl-substituted silicon (around -20 ppm).[6]

2. Hydrolysis and Condensation: In the presence of water, the Si-H group can hydrolyze to a silanol (Si-OH), which is unstable and can condense with another silanol or Si-H group to form a new siloxane (Si-O-Si) bond. This process can lead to the formation of larger oligomers and polymers, which can be tracked by the appearance of new D, T, and even Q signals.

G Diagram 2: Reaction pathways of this compound. cluster_shifts Expected ²⁹Si NMR Signal Changes start This compound (M-Dᴴ) water Water (H₂O) product_hydro Hydrosilylation Product (M-Dᴬˡᵏʸˡ) start->product_hydro Hydrosilylation product_hydrolysis Hydrolysis Intermediate (M-Dᴼᴴ) start->product_hydrolysis Hydrolysis shift1 Disappearance of Dᴴ (~ -35 ppm) start->shift1 alkene Alkene (R-CH=CH₂) + Pt Catalyst alkene->product_hydro water->product_hydrolysis shift2 Appearance of Dᴬˡᵏʸˡ (~ -20 ppm) product_hydro->shift2 product_condense Condensation Product (e.g., M-D-D-M) product_hydrolysis->product_condense Condensation shift3 Appearance of new D, T signals product_condense->shift3

Caption: Reaction pathways of this compound.

Experimental Protocols

Protocol 1: Quantitative ²⁹Si NMR Spectroscopy

This protocol is designed for accurate quantification of silicon species in a reaction mixture.

1. Sample Preparation:

  • Accurately weigh approximately 100-200 mg of the siloxane sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.[4] Ensure the sample is fully dissolved.

  • (Optional) For samples with very long relaxation times (T₁), a relaxation agent such as chromium(III) acetylacetonate (B107027) [Cr(acac)₃] can be added at a concentration of ~10-20 mM to shorten T₁ values and reduce experiment time. Caution: The agent may cause line broadening and should be tested for inertness with the sample.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[4]

  • Tune and match the probe for the ²⁹Si frequency.

  • Ensure good field homogeneity by shimming on the deuterium (B1214612) lock signal.

3. Acquisition Parameters:

  • Pulse Sequence: Use a standard single-pulse 'zg' sequence. For quantitative results, it is critical to use inverse-gated ¹H decoupling.[4] This technique applies proton decoupling only during the acquisition time, suppressing the Nuclear Overhauser Effect (NOE) which can alter signal intensities.

  • Flip Angle (p1): Set to a 90° pulse. The pulse width should be calibrated for your specific probe and sample.

  • Relaxation Delay (d1): This is the most critical parameter. The delay must be at least 5 times the longest T₁ of any silicon nucleus in the sample to ensure full relaxation. ²⁹Si T₁ values can be very long (tens to hundreds of seconds). A conservative delay of 120-180 seconds is often a good starting point for unknown siloxanes.[4][7] If feasible, measure T₁ values using an inversion-recovery experiment to optimize the delay.

  • Acquisition Time (aq): Typically 1-2 seconds.

  • Number of Scans (ns): Due to the low sensitivity of ²⁹Si, a large number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.[4]

  • Referencing: Reference the spectrum to an external standard of 0.1% TMS in the same solvent (δ = 0.0 ppm).[4]

4. Data Processing and Analysis:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform Fourier transformation, automatic phase correction, and baseline correction.

  • Integrate the distinct silicon signals. The relative molar ratio of the different silicon species is directly proportional to their respective integral areas.

G Diagram 3: Experimental workflow for quantitative ²⁹Si NMR. prep 1. Sample Preparation (Dissolve ~150mg in CDCl₃) setup 2. Spectrometer Setup (Tune/Match Probe, Shim) prep->setup acquire 3. Data Acquisition setup->acquire params Key Parameters: - Inverse Gated ¹H Decoupling - 90° Pulse - Relaxation Delay (d1) > 5*T₁ - Scans: 1024+ acquire->params process 4. Data Processing (FT, Phasing, Baseline Correction) acquire->process FID quant 5. Quantitative Analysis (Integrate Peaks) process->quant result Result: Relative Molar Ratios of Si Species quant->result

Caption: Experimental workflow for quantitative ²⁹Si NMR.

²⁹Si NMR spectroscopy is an indispensable tool for the structural characterization of this compound and its reaction products. By understanding the relationship between silicon structure and chemical shift, and by employing rigorous quantitative experimental protocols, researchers can accurately monitor reaction progress, identify products and byproducts, and determine the relative composition of complex mixtures. The use of inverse-gated decoupling and sufficiently long relaxation delays is paramount for obtaining reliable quantitative data.

References

Application Note: Synthesis and Utility of Siloxane-Polyether Copolymers Using Pentamethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siloxane-polyether copolymers are a versatile class of amphiphilic polymers that combine the hydrophobicity, flexibility, and thermal stability of a polysiloxane backbone with the hydrophilicity of polyether side chains. This unique combination of properties makes them valuable in a wide range of applications, including as surfactants, emulsifiers, and in the formulation of drug delivery systems.[1] This application note details the synthesis of siloxane-polyether copolymers through the hydrosilylation of pentamethyldisiloxane with an allyl-terminated polyether, providing detailed experimental protocols and characterization data. Furthermore, it explores their application in the encapsulation and controlled release of therapeutic agents.

Synthesis of Siloxane-Polyether Copolymers

The most common and efficient method for synthesizing siloxane-polyether copolymers with stable silicon-carbon bonds is through a platinum-catalyzed hydrosilylation reaction.[1][2] This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double bond of an allyl group. The general scheme involves the reaction of a hydride-terminated siloxane, such as this compound, with an allyl-terminated polyether in the presence of a catalyst, most commonly Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex).[2][3][4]

The synthesis can be broadly divided into three conceptual steps:

  • Preparation of a Siloxane Hydride Intermediate: For the purpose of this note, this compound serves as the readily available siloxane hydride.

  • Preparation of an Allyloxy Polyether Intermediate: This involves the synthesis of a polyether chain (e.g., polyethylene (B3416737) glycol or polypropylene (B1209903) glycol) capped with an allyl group at one end. These are often commercially available.

  • Hydrosilylation: The Si-H groups of this compound react with the allyl groups of the polyether to form the final copolymer.

Experimental Protocols

General Protocol for Hydrosilylation of this compound with an Allyl-Terminated Polyether

This protocol is a generalized procedure based on common laboratory practices for hydrosilylation reactions.[5]

Materials:

  • This compound (or a similar hydride-terminated siloxane like 1,1,3,3-tetramethyldisiloxane)

  • Allyl-terminated poly(ethylene glycol) (or other suitable allyl polyether)

  • Karstedt's catalyst (solution in xylene or other suitable solvent)

  • Anhydrous toluene (B28343) (or other inert solvent)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet is charged with the allyl-terminated polyether and anhydrous toluene. The amount of solvent should be sufficient to ensure adequate mixing.

  • Inert Atmosphere: The system is purged with argon or nitrogen for 15-20 minutes to remove oxygen, which can inhibit the catalyst.

  • Addition of Reactants: this compound is added to the stirred solution. A slight excess of the allyl polyether may be used to ensure complete consumption of the Si-H groups.

  • Catalyst Addition: The reaction mixture is heated to the desired temperature (typically between 40-80 °C).[3][5] A solution of Karstedt's catalyst is then added. The typical catalyst loading is in the range of 5-100 ppm of platinum relative to the total weight of the reactants.[3][4]

  • Reaction Monitoring: The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹). Alternatively, ¹H NMR spectroscopy can be used to monitor the disappearance of the Si-H proton signal.

  • Work-up and Purification: Once the reaction is complete (typically within 2-4 hours), the solvent is removed under reduced pressure.[5] If necessary, excess olefin can be removed by distillation.[5] The final product is typically obtained as a clear, viscous oil.

Data Presentation

The properties of the resulting siloxane-polyether copolymers can be tailored by varying the molecular weight of the polyether and the siloxane. Below are representative data for the characterization of such copolymers.

ParameterSymbolTypical Value RangeCharacterization Method
Number Average Molecular WeightMₙ1,000 - 10,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average Molecular WeightMₒ1,200 - 12,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity IndexPDI (Mₒ/Mₙ)1.1 - 1.5Gel Permeation Chromatography (GPC)
Si-H Conversion%> 95%FT-IR or ¹H NMR Spectroscopy

Mandatory Visualization

Diagram of the Synthesis Workflow

G cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification This compound This compound ReactionVessel Reaction Vessel (Inert Atmosphere) This compound->ReactionVessel Allyl-terminated Polyether Allyl-terminated Polyether Allyl-terminated Polyether->ReactionVessel Karstedt's Catalyst Karstedt's Catalyst Karstedt's Catalyst->ReactionVessel Inert Solvent (Toluene) Inert Solvent (Toluene) Inert Solvent (Toluene)->ReactionVessel Heating Heating (40-80 °C) ReactionVessel->Heating Stirring Stirring ReactionVessel->Stirring SolventRemoval Solvent Removal (Reduced Pressure) Heating->SolventRemoval Stirring->SolventRemoval Product Siloxane-Polyether Copolymer SolventRemoval->Product

Caption: Workflow for the synthesis of siloxane-polyether copolymers.

Application in Drug Delivery: Micelle Formation and Drug Encapsulation

Siloxane-polyether copolymers, being amphiphilic, can self-assemble in aqueous solutions to form micelles. These micelles have a hydrophobic core composed of the siloxane segments and a hydrophilic shell of polyether chains. This structure makes them excellent nanocarriers for hydrophobic drugs, which can be encapsulated within the core, thereby increasing their solubility in aqueous environments and enabling controlled release.[6][7]

G cluster_components Components cluster_process Process cluster_product Result cluster_release Drug Release Copolymer Siloxane-Polyether Copolymers SelfAssembly Self-Assembly Copolymer->SelfAssembly Drug Hydrophobic Drug Encapsulation Encapsulation Drug->Encapsulation AqueousSolution Aqueous Solution AqueousSolution->SelfAssembly Micelle Drug-Loaded Micelle (Hydrophobic Core, Hydrophilic Shell) SelfAssembly->Micelle Encapsulation->Micelle Release Controlled Release Micelle->Release ReleasedDrug Released Drug Release->ReleasedDrug

References

Protecting Group Chemistry Using Pentamethyldisiloxane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds, the judicious use of protecting groups is a cornerstone of success. A protecting group temporarily masks a reactive functional group, preventing it from undergoing unwanted reactions while chemical transformations are carried out elsewhere in the molecule.[1][2][3] An ideal protecting group should be easy to introduce and remove in high yields, stable under a variety of reaction conditions, and should not introduce additional complications such as new stereocenters.[4][5]

Silyl ethers are among the most widely used protecting groups for hydroxyl, amino, and carboxyl functionalities due to their ease of formation, stability, and facile cleavage under specific conditions.[6][7] Pentamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₂H), a readily available and versatile organosilicon compound, serves as an efficient reagent for the introduction of the trimethylsilyl (B98337) (TMS) protecting group.[8] This document provides detailed application notes and protocols for the use of this compound in protecting group chemistry, aimed at researchers, scientists, and drug development professionals.

Advantages of this compound

This compound offers several advantages as a silylating agent:

  • Mild Reaction Conditions: Silylation with this compound can often be achieved under neutral or mildly acidic or basic conditions, preserving sensitive functional groups within the molecule.

  • High Efficiency: The reactions typically proceed with high yields, minimizing material loss.

  • Formation of a Stable Protecting Group: The resulting trimethylsilyl (TMS) ether is stable to a wide range of non-acidic and non-fluoride reaction conditions, including many oxidation, reduction, and organometallic reactions.[9]

  • Clean Deprotection: The TMS group can be readily removed under mild acidic conditions or with fluoride (B91410) ion sources, regenerating the original functional group with minimal side products.[10][11]

Application Notes: Protecting Functional Groups

This compound is a versatile reagent for the protection of various functional groups. The following sections detail its application for the protection of alcohols, amines, and carboxylic acids.

Protection of Alcohols

The hydroxyl group is one of the most common functional groups requiring protection in organic synthesis. This compound reacts with alcohols in the presence of a suitable catalyst to form trimethylsilyl (TMS) ethers.

Mechanism: The reaction generally proceeds via the activation of the Si-H bond in this compound by a catalyst, followed by nucleophilic attack of the alcohol oxygen on the silicon atom.

Selectivity: The steric hindrance around the hydroxyl group plays a significant role in the rate of silylation. Primary alcohols react faster than secondary alcohols, and tertiary alcohols are generally much less reactive. This difference in reactivity allows for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols.[12]

Protection of Amines

Primary and secondary amines can be protected as their N-trimethylsilyl derivatives. This is particularly useful in reactions where the basicity or nucleophilicity of the amine needs to be suppressed.

Mechanism: Similar to alcohols, the amine nitrogen acts as a nucleophile, attacking the silicon atom of the activated this compound.

Protection of Carboxylic Acids

Carboxylic acids can be converted to their corresponding trimethylsilyl esters. This transformation is useful for temporarily masking the acidic proton and activating the carbonyl group for certain transformations. Silyl esters can be readily formed and are valuable intermediates in organic synthesis.[13][14]

Mechanism: The reaction involves the activation of the Si-H bond and subsequent reaction with the carboxylic acid.

Experimental Protocols

The following are generalized protocols for the protection and deprotection of functional groups using this compound. Optimal conditions may vary depending on the specific substrate and should be determined empirically.

Protocol 1: General Procedure for the Protection of a Primary Alcohol

Materials:

  • Primary alcohol

  • This compound

  • Catalyst (e.g., a Lewis acid like ZnCl₂ or a transition metal catalyst like Pd(OAc)₂)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the primary alcohol (1.0 eq) and the anhydrous solvent.

  • Add the catalyst (0.01 - 0.1 eq).

  • Add this compound (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-6 hours.

  • Upon completion, the reaction mixture can be filtered to remove the catalyst.

  • The solvent is removed under reduced pressure.

  • The crude product can be purified by distillation or flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Deprotection of a Trimethylsilyl Ether

Materials:

  • Trimethylsilyl-protected compound

  • Methanol (B129727) (MeOH) or Tetrahydrofuran (THF)

  • Aqueous acid (e.g., 1 M HCl) or a fluoride source (e.g., Tetrabutylammonium fluoride (TBAF))

Procedure for Acidic Deprotection:

  • Dissolve the trimethylsilyl-protected compound in methanol or THF.

  • Add a catalytic amount of aqueous acid (e.g., a few drops of 1 M HCl).

  • Stir the reaction at room temperature and monitor by TLC. Deprotection is often rapid (15-60 minutes).

  • Once complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected compound.

Procedure for Fluoride-Mediated Deprotection:

  • Dissolve the trimethylsilyl-protected compound in THF.

  • Add a solution of TBAF (1.1 eq, 1 M in THF) dropwise.

  • Stir the reaction at room temperature and monitor by TLC (typically 1-4 hours).

  • Quench the reaction with water or saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection of various functional groups using silylating agents. While specific data for this compound is not extensively tabulated in the literature, the data for the formation of TMS ethers from other reagents provides a reasonable expectation of performance.

Table 1: Protection of Alcohols as Trimethylsilyl Ethers

SubstrateSilylating AgentCatalyst/BaseSolventTime (h)Temperature (°C)Yield (%)Reference
Primary AlcoholTMSClEt₃NDCM1-30>95
Secondary AlcoholTMSClImidazoleDMF12-24RT>90
PhenolHexamethyldisilazane(NH₄)₂SO₄neat1-8RT-reflux>90[15]

Table 2: Protection of Amines

SubstrateProtecting GroupReagentBaseSolventTime (h)Temperature (°C)Yield (%)
Primary AmineTMSHexamethyldisilazanecat. TMSClneat1-8RT-refluxHigh
Primary AmineBocBoc₂OEt₃NDCM1-4RT>95
Primary AmineCbzCbz-ClNaHCO₃Dioxane/H₂O2-60 - RT>90

Table 3: Protection of Carboxylic Acids as Silyl Esters

SubstrateSilylating AgentCatalystSolventTime (h)Temperature (°C)Yield (%)Reference
Benzoic AcidTriethylsilanePd(OAc)₂Benzene670>95[13]
Aliphatic AcidHexamethyldisilazaneNoneneat1-4RefluxHigh[15]

Visualizations

Diagram 1: General Workflow for Alcohol Protection

ProtectionWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Substrate (Alcohol) E Stirring at Room Temperature A->E B This compound B->E C Catalyst C->E D Anhydrous Solvent D->E F Catalyst Filtration E->F G Solvent Removal F->G H Purification (Distillation/Chromatography) G->H I Protected Alcohol H->I SilylationMechanism cluster_reactants Reactants cluster_intermediates Intermediate Steps cluster_products Products ROH R-OH (Alcohol) NucleophilicAttack Nucleophilic Attack of R-OH ROH->NucleophilicAttack PMDS (CH₃)₃SiOSi(CH₃)₂H (this compound) ActivatedSi Activated Silyl Intermediate PMDS->ActivatedSi Catalyst Activation Cat Catalyst ActivatedSi->NucleophilicAttack SilylEther R-O-Si(CH₃)₃ (Trimethylsilyl Ether) NucleophilicAttack->SilylEther Byproduct Byproducts NucleophilicAttack->Byproduct DeprotectionMethods cluster_conditions Deprotection Conditions TMS_Ether R-O-Si(CH₃)₃ (Trimethylsilyl Ether) Acidic Mild Acidic Conditions (e.g., aq. HCl in MeOH/THF) TMS_Ether->Acidic Protonation of Oxygen, Nucleophilic Attack by H₂O Fluoride Fluoride Ion Source (e.g., TBAF in THF) TMS_Ether->Fluoride Strong Si-F Bond Formation Alcohol R-OH (Alcohol) Acidic->Alcohol Fluoride->Alcohol

References

Troubleshooting & Optimization

Technical Support Center: Pentamethyldisiloxane Grignard Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pentamethyldisiloxane. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their Grignard synthesis yield and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main synthetic routes include the Grignard reaction and the co-hydrolysis of chlorosilane precursors.[1] The Grignard method involves reacting a methyl Grignard reagent with a silicon-containing precursor, such as an organohydrogen polysiloxane or a specific chlorosilane.[1][2] The co-hydrolysis method, a primary industrial process, involves the reaction of trimethylchlorosilane ((CH₃)₃SiCl) and dimethylchlorosilane ((CH₃)₂HSiCl) with water, followed by condensation.[1]

Q2: Why is the Grignard reaction a common choice for this synthesis?

A2: The Grignard reaction is a versatile and fundamental method for forming silicon-carbon bonds.[1][3] It allows for the direct formation of the desired siloxane bond, which can offer high selectivity and avoid intermediate steps that may lead to side products.[1]

Q3: What is the most critical factor for a successful Grignard synthesis?

A3: The most critical factor is maintaining strictly anhydrous (water-free) conditions. Grignard reagents are highly reactive with water, and even trace amounts of moisture in glassware, solvents, or reagents can quench the reaction and prevent the formation of the desired product.[4][5]

Q4: What are the major side reactions that can lower the yield of this compound?

A4: The primary side reaction is Wurtz-type homocoupling, where the Grignard reagent reacts with the unreacted alkyl halide.[5][6] Other issues include the formation of undesired polysiloxanes due to uncontrolled condensation or reactions, especially if the stoichiometry is not carefully controlled.[1] Higher reaction temperatures often favor the formation of these side products.[2][4]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the Grignard synthesis of this compound.

Problem 1: The Grignard reaction fails to initiate.
Potential Cause Solution
Moisture in Glassware/Solvents [4][5]Rigorously dry all glassware in an oven (>120°C) or by flame-drying under vacuum immediately before use. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.[5][6]
Passivated (Oxidized) Magnesium Surface [4][5]The surface of magnesium turnings can be coated with magnesium oxide, preventing the reaction. Activate the magnesium by adding a small crystal of iodine (the purple color will fade upon initiation), a few drops of 1,2-dibromoethane, or by gently crushing the turnings in the flask.[4][5][6]
Slow Initiation Kinetics Gently warm the flask to start the reaction.[4] Once initiated, the reaction is exothermic and may require cooling to maintain control.[5] Adding a small portion of a previously successful Grignard reaction can also help initiate a new batch.[4]
Problem 2: The yield of this compound is low.
Potential Cause Solution
Wurtz Coupling Side Reaction [5]This occurs when the local concentration of the alkyl halide is too high. Add the alkyl halide solution dropwise and slowly to the magnesium suspension to maintain a gentle reflux and minimize this side reaction.[5][7] Using dilute solutions can also help.[4]
Incomplete Reaction Ensure sufficient reaction time. After adding the silicon precursor, allow the mixture to stir for an adequate period (e.g., 2-3 hours or as specified in the protocol) to ensure the reaction goes to completion.[4]
High Reaction Temperature [2]Elevated temperatures can promote side reactions. For the Grignard reaction step, maintaining a temperature between 10-30°C is often advisable.[2] Use an ice bath to control the exotherm if necessary.
Incorrect Reagent Stoichiometry Carefully control the ratio of the Grignard reagent to the silicon precursor. An excess of either reagent can lead to the formation of undesired byproducts.[1]
Loss of Product During Workup Perform quenching and extraction steps carefully. Ensure the distillation apparatus for final purification is efficient to avoid loss of the relatively volatile product.[4]

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_glass Flame-Dry Glassware Under Vacuum add_mg Add Mg Turnings & Inert Atmosphere prep_glass->add_mg add_solvent Add Anhydrous Solvent (e.g., THF) add_mg->add_solvent activate_mg Activate Mg (e.g., with Iodine) add_solvent->activate_mg form_grignard Slowly Add CH3X to form Grignard Reagent activate_mg->form_grignard react_si Add Silicon Precursor (e.g., (CH3)2HSiCl) form_grignard->react_si hydrolysis Quench & Hydrolyze react_si->hydrolysis extract Aqueous Workup & Extraction hydrolysis->extract dry Dry Organic Layer extract->dry distill Fractional Distillation dry->distill product This compound distill->product

Caption: General experimental workflow for this compound synthesis.

G start Low or No Yield initiate Did the reaction initiate? start->initiate moisture Check for Moisture: - Flame-dry glassware - Use anhydrous solvent initiate->moisture No activation Check Mg Activation: - Use fresh Mg - Add Iodine/DBE initiate->activation No side_products Are side products (e.g., Wurtz coupling) observed? initiate->side_products Yes success Yield Optimized moisture->success activation->success temp Control Temperature: - Keep reaction at 10-30°C - Use ice bath for exotherm side_products->temp Yes addition Optimize Addition Rate: - Add alkyl halide slowly - Use dilute solutions side_products->addition Yes incomplete Reaction Incomplete: - Increase reaction time - Check stoichiometry side_products->incomplete No temp->success addition->success incomplete->success

Caption: Troubleshooting decision tree for low product yield.

Data Presentation: Optimizing Reaction Parameters

The yield of the Grignard synthesis is highly sensitive to several parameters. The following table summarizes key variables and their typical effects.

ParameterConditionEffect on YieldNotes
Temperature Low (10-30°C)[2]Higher Favors the desired reaction pathway.
High (>40°C)[2]Lower Increases the rate of side reactions, such as Wurtz coupling.[2][4]
Solvent THF[6][8]Generally Higher THF is often a better solvent for Grignard reagent synthesis due to better stabilization of the organomagnesium species.[6][9] The reaction is much faster in THF than in diethyl ether.[8]
Diethyl EtherVariable A traditional and effective solvent, but reactions may be slower.[8]
Alkyl Halide Addition Slow, Dropwise[5]Higher Minimizes high local concentrations of the alkyl halide, reducing Wurtz coupling.[5] Allows for better control of the reaction exotherm.
Rapid AdditionLower Can lead to an uncontrolled exotherm and a significant increase in byproduct formation.[5]
Co-Solvent Toluene/Benzene[2]May Improve Can be used as a solubility promoter, which may improve reaction smoothness and yield, especially on an industrial scale.[2]

Experimental Protocols

The following are generalized protocols for the synthesis of this compound. Note: These are representative methods and should be adapted based on specific laboratory conditions and safety protocols.

Protocol 1: Grignard Reagent Formation (Methylmagnesium Halide)
  • Preparation: Rigorously dry a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of an inert gas (Argon or Nitrogen).[7]

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine. The flask should show a faint purple vapor.[7]

  • Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) via syringe to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of methyl halide (e.g., methyl iodide or methyl bromide, 1.0 equivalent) in anhydrous THF. Add a small portion (~5-10%) of this solution to the magnesium suspension.[7] The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Gentle warming may be required if it does not start.[4]

  • Formation: Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[4]

Protocol 2: Reaction with Silicon Precursor and Workup

This protocol assumes the reaction of the Grignard reagent with a mixture of trimethylchlorosilane and dimethylchlorosilane.

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution in an ice bath to 0°C.

  • Precursor Addition: In a separate, dry dropping funnel, prepare a stoichiometric mixture of trimethylchlorosilane and dimethylchlorosilane in anhydrous THF. Add this chlorosilane solution dropwise to the stirred Grignard reagent. Maintain the reaction temperature below 10°C during the addition.[4]

  • Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional 2-3 hours.[4]

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride to quench any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional distillation to obtain pure this compound.

References

Side reactions in pentamethyldisiloxane synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pentamethyldisiloxane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important organosilicon compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and industrially relevant methods for the synthesis of this compound are the Grignard reaction and the hydrosilylation reaction. The Grignard method involves the reaction of a methyl Grignard reagent with a silicon-hydrogen (Si-H) bond-containing precursor, followed by hydrolysis.[1] Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, typically catalyzed by a transition metal complex.

Q2: What are the common side reactions in the Grignard synthesis of this compound?

A2: The primary side reactions in the Grignard synthesis include the formation of undesired siloxane oligomers and impurities arising from the Grignard reagent itself. The reaction temperature plays a crucial role; higher temperatures can lead to an increase in impurities, while lower temperatures may slow down the reaction and favor the formation of certain intermediates.[1]

Q3: How can I prevent the formation of side products in the Grignard synthesis?

A3: To minimize side reactions, it is crucial to control the reaction temperature, ideally between 10-30°C for the Grignard reaction step.[1] The quality of the magnesium used for the Grignard reagent is also critical, as impurities can catalyze side reactions. Using high-purity magnesium and ensuring anhydrous conditions are essential for a clean reaction.

Q4: What are the typical side reactions observed during the hydrosilylation synthesis of this compound?

A4: Common side reactions in hydrosilylation include alkene isomerization, dehydrogenative silylation, and the formation of regioisomers (e.g., Markovnikov vs. anti-Markovnikov addition products).[2] The choice of catalyst and reaction conditions significantly influences the selectivity and the extent of these side reactions. For instance, platinum and rhodium-based catalysts can sometimes lead to a mixture of isomers.[3]

Q5: How can I improve the selectivity and prevent side reactions in the hydrosilylation synthesis?

A5: The selectivity of the hydrosilylation reaction can be improved by carefully selecting the catalyst and optimizing the reaction conditions. For example, palladium-based catalysts with specific ligands have shown high selectivity in certain hydrosilylation reactions.[3] Maintaining an inert and anhydrous atmosphere is also critical to prevent catalyst deactivation and unwanted side reactions. The use of inhibitors can also control the reaction, preventing premature curing at room temperature.

Troubleshooting Guides

Grignard Synthesis Troubleshooting
Issue Possible Cause Troubleshooting Steps
Low Yield of this compound 1. Incomplete Grignard reagent formation. 2. Moisture in the reaction setup. 3. Suboptimal reaction temperature.1. Ensure high-purity magnesium is used and the reaction to form the Grignard reagent goes to completion. 2. Thoroughly dry all glassware and use anhydrous solvents. 3. Maintain the Grignard reaction temperature between 10-30°C.[1]
Presence of High Molecular Weight Siloxane Impurities 1. Incorrect stoichiometry of reactants. 2. High hydrolysis temperature.1. Carefully control the addition of the Grignard reagent. 2. Perform the hydrolysis step at a lower temperature (e.g., 0-15°C) to control the condensation reaction.
Reaction Fails to Initiate 1. Inactive magnesium surface. 2. Impurities in the starting materials.1. Activate the magnesium turnings with a small crystal of iodine or by mechanical stirring. 2. Use freshly distilled solvents and high-purity alkyl halides.
Hydrosilylation Synthesis Troubleshooting
Issue Possible Cause Troubleshooting Steps
Low Conversion/No Reaction 1. Inactive or poisoned catalyst. 2. Insufficient reaction temperature.1. Use a fresh, active catalyst and ensure all reagents and solvents are free of impurities that can poison the catalyst (e.g., sulfur compounds). 2. Gradually increase the reaction temperature while monitoring the reaction progress.
Formation of Isomeric Byproducts 1. Non-selective catalyst. 2. Suboptimal reaction conditions.1. Screen different catalysts and ligands to find a more selective system (e.g., palladium with specific phosphine (B1218219) ligands).[3] 2. Optimize the reaction temperature and time to favor the formation of the desired isomer.
Dehydrogenative Silylation Occurs 1. Catalyst favors this side reaction. 2. Presence of certain functional groups.1. Choose a catalyst known to suppress dehydrogenative silylation. 2. Ensure the substrate is free of functionalities that can promote this side reaction.

Data Presentation

Table 1: Effect of Reaction Temperature on Grignard Synthesis of this compound

Grignard Reaction Temperature (°C)Grignard Reagent Preparation Temperature (°C)Hydrolysis Temperature (°C)This compound Yield (%)Purity (%)Reference
10-3045-6010-15HighHigh[1]
>30>60>15VariableLower[1]

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings (high purity)

  • Methyl bromide or methyl chloride

  • High-hydrogen silicone oil

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Deionized water

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place the magnesium turnings under a nitrogen atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of methyl bromide or methyl chloride in anhydrous ether/THF to the magnesium turnings.

    • Control the reaction temperature between 45-60°C. The reaction is complete when the magnesium has been consumed.[1]

  • Grignard Reaction:

    • Cool the Grignard reagent to 10-30°C.[1]

    • Slowly add the high-hydrogen silicone oil to the Grignard reagent solution while maintaining the temperature.

    • Allow the reaction to proceed for 5-8 hours.[1]

  • Hydrolysis:

    • Cool the reaction mixture to 10-15°C.[1]

    • Slowly and carefully add deionized water to quench the reaction and hydrolyze the intermediate.

  • Work-up and Purification:

    • Separate the organic layer.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Distill the crude product under reduced pressure to obtain pure this compound.

Protocol 2: Hydrosilylation Synthesis of this compound (General Procedure)

Materials:

  • A suitable alkene precursor (e.g., vinyl-functionalized silane)

  • A suitable silane (B1218182) precursor with Si-H bonds

  • Hydrosilylation catalyst (e.g., Karstedt's catalyst, Speier's catalyst, or a palladium complex)

  • Anhydrous toluene (B28343) or other suitable solvent

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup:

    • In a flame-dried, two-necked flask equipped with a reflux condenser and a magnetic stirrer, add the alkene precursor and the solvent under an inert atmosphere.

  • Catalyst Addition:

    • Add the hydrosilylation catalyst to the reaction mixture. The amount of catalyst will depend on the specific catalyst used but is typically in the ppm range.

  • Silane Addition:

    • Slowly add the silane precursor to the reaction mixture at room temperature or a slightly elevated temperature, depending on the catalyst's activity.

  • Reaction Monitoring:

    • Monitor the reaction progress by techniques such as FT-IR (disappearance of the Si-H stretch) or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, the catalyst may be removed by filtration through a short pad of silica (B1680970) gel or by treatment with activated carbon.

    • Remove the solvent under reduced pressure.

    • Purify the product by vacuum distillation.

Mandatory Visualizations

SynthesisPathways cluster_grignard Grignard Synthesis cluster_side_reactions Side Reactions cluster_hydrosilylation Hydrosilylation Synthesis Mg Mg Grignard CH3MgX Mg->Grignard + CH3X MeX CH3X MeX->Grignard Intermediate Silyl Magnesium Halide Intermediate Grignard->Intermediate + High H-Silicone Oil Grignard_Impurities Impurities from Grignard Grignard->Grignard_Impurities Mg Impurities H_Siloxane High H-Silicone Oil H_Siloxane->Intermediate PMDS This compound Intermediate->PMDS + H2O (Hydrolysis) Oligomers Siloxane Oligomers Intermediate->Oligomers Uncontrolled Condensation H2O H2O H2O->PMDS Alkene Alkene Precursor PMDS_hydro This compound Alkene->PMDS_hydro + Si-H Precursor SiH Si-H Precursor SiH->PMDS_hydro Catalyst Catalyst Catalyst->PMDS_hydro

Caption: Reaction pathways for the synthesis of this compound.

TroubleshootingWorkflow start Synthesis Issue Detected check_yield Is the yield low? start->check_yield check_purity Is the purity low? check_yield->check_purity No yield_grignard Grignard Method? check_yield->yield_grignard Yes purity_grignard Grignard Method? check_purity->purity_grignard Yes yield_hydro Hydrosilylation Method? yield_grignard->yield_hydro No grignard_yield_actions Check Mg purity. Ensure anhydrous conditions. Verify reaction temperature. yield_grignard->grignard_yield_actions Yes yield_hydro->check_purity No hydro_yield_actions Check catalyst activity. Ensure pure reagents. Optimize temperature and time. yield_hydro->hydro_yield_actions Yes end Problem Resolved grignard_yield_actions->end hydro_yield_actions->end purity_hydro Hydrosilylation Method? purity_grignard->purity_hydro No grignard_purity_actions Control stoichiometry. Lower hydrolysis temperature. purity_grignard->grignard_purity_actions Yes hydro_purity_actions Screen for selective catalyst. Optimize reaction conditions. purity_hydro->hydro_purity_actions Yes purity_hydro->end No grignard_purity_actions->end hydro_purity_actions->end

References

Technical Support Center: Improving Selectivity in Hydrosilylation Reactions with Pentamethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing hydrosilylation reactions using pentamethyldisiloxane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the selectivity and success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrosilylation of alkenes with this compound, focusing on improving reaction selectivity.

Issue Potential Cause Troubleshooting Steps
1. Low Regioselectivity (Formation of both α- and β-isomers) Catalyst Choice: Platinum-based catalysts like Karstedt's and Speier's catalyst can sometimes exhibit low regioselectivity.[1] Palladium and rhodium catalysts may offer better control depending on the substrate.[2] Ligand Effects: For palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand can significantly influence regioselectivity.[3][4] Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity.Catalyst Screening: If using a platinum catalyst, consider screening rhodium or palladium catalysts. For norbornadiene hydrosilylation with this compound, palladium catalysts with specific ligands showed high selectivity for the exo-isomer, while platinum and rhodium catalysts were unselective.[2] Ligand Modification: In palladium-catalyzed systems, experiment with different phosphine ligands. Sterically bulky ligands can favor the formation of the anti-Markovnikov (β) product.[5] Temperature Optimization: Attempt the reaction at a lower temperature.
2. Competing Side Reactions (e.g., Dehydrogenative Silylation, Alkene Isomerization) Catalyst Type: Some catalysts, particularly those based on iron and cobalt, are more prone to promoting dehydrogenative silylation.[6] Platinum catalysts can also catalyze alkene isomerization.[1] Reaction Conditions: The presence of impurities, such as water, can lead to side reactions.Catalyst Selection: If dehydrogenative silylation is a major issue, consider using a catalyst less prone to this side reaction. While cobalt catalysts can be effective for hydrosilylation, some systems show a preference for dehydrogenative silylation with hydrosiloxanes.[6] Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis and other side reactions. Alkene Isomerization Control: With platinum catalysts, isomerization of the starting alkene can be a competing reaction.[1] Optimizing the reaction time and temperature can help minimize this.
3. Low Chemoselectivity (Reaction with other functional groups) Catalyst Reactivity: Highly reactive catalysts may not differentiate between the alkene and other functional groups in the substrate.Catalyst and Ligand Choice: Select a catalyst system known for its tolerance of various functional groups. Certain cobalt and palladium complexes have demonstrated high chemoselectivity in the hydrosilylation of functionalized alkenes.[6] The use of specific ligands can also enhance the chemoselectivity of the catalyst.
4. Inconsistent Reaction Rates or Stalled Reactions Catalyst Inhibition/Deactivation: Impurities in the reagents or substrate can poison the catalyst. The formation of platinum black can also lead to catalyst deactivation.[1]Purification of Reagents: Ensure the alkene and this compound are free from impurities that could act as catalyst poisons (e.g., sulfur- or phosphorus-containing compounds). Use of Inhibitors/Stabilizers: For platinum-catalyzed reactions, the addition of inhibitors can sometimes prevent premature reaction and catalyst decomposition. Conversely, for stalled reactions, ensuring the absence of inhibitors is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound (PMDS) in hydrosilylation?

A1: this compound is an effective and readily oxidized silane (B1218182). The resulting silylated product can often be easily converted to the corresponding alcohol under mild conditions, making PMDS a useful reagent in multi-step syntheses where the silyl (B83357) group acts as a masked hydroxyl group.

Q2: Which catalysts are most effective for achieving high selectivity with this compound?

A2: The choice of catalyst is highly dependent on the substrate and the desired selectivity. For the hydrosilylation of norbornadiene, palladium catalysts with ligands like R-MOP provided high exo-selectivity, whereas platinum and rhodium catalysts were unselective.[2] For the cyclization/hydrosilylation of functionalized dienes, palladium complexes with phenanthroline or pyridine-oxazoline ligands have been used effectively with PMDS.

Q3: How can I minimize the formation of byproducts when using this compound?

A3: Minimizing byproducts involves careful control of reaction conditions and selection of the appropriate catalyst. To reduce dehydrogenative silylation, avoid catalysts known to promote this pathway with hydrosiloxanes.[6] To prevent alkene isomerization with platinum catalysts, optimize reaction time and temperature.[1] Running the reaction under strictly anhydrous and inert conditions is also crucial to prevent hydrolysis of the silane and other side reactions.

Q4: Can this compound be used for asymmetric hydrosilylation?

A4: Yes, this compound can be used in asymmetric hydrosilylation reactions. For example, in the palladium-catalyzed cyclization/hydrosilylation of functionalized dienes, chiral pyridine-oxazoline ligands were used with PMDS to achieve good to excellent enantioselectivity.

Q5: What are the typical reaction conditions for a hydrosilylation reaction with this compound?

A5: Typical conditions involve reacting the alkene with a slight excess of this compound in the presence of a catalytic amount of a transition metal complex (e.g., platinum, palladium, or rhodium). The reaction is usually carried out in an inert solvent like toluene, THF, or dichloromethane (B109758) under an inert atmosphere. Reaction temperatures can range from room temperature to elevated temperatures, depending on the catalyst and substrate. For Karstedt's catalyst, a starting point could be a platinum loading of 10-100 ppm and a temperature between 20-200 °C.[7]

Data Presentation

Table 1: Catalyst Performance in the Hydrosilylation of Norbornadiene with this compound

CatalystLigandSolventTemp (°C)Time (h)Conversion (%)Product Ratio (Exo:Endo:Nortricyclane)
Pt(acac)₂-Toluene80249545:35:20
Rh(acac)(CO)₂-Toluene80249840:40:20
Pd(OAc)₂PPh₃Toluene80249280:0:20
Pd(OAc)₂R-MOPToluene80249698:0:2

Data adapted from a study on the selective hydrosilylation of norbornadiene.[2]

Experimental Protocols

General Protocol for Palladium-Catalyzed Hydrosilylation of a Terminal Alkene with this compound

This protocol is a general starting point and may require optimization for specific substrates.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Ensure all solvents are anhydrous and reagents are free from impurities.

  • Reaction Setup:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., PPh₃, 2-4 mol%).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add the anhydrous solvent (e.g., toluene, 0.5 M) via syringe.

    • Add the terminal alkene (1.0 mmol, 1.0 equiv).

    • Add this compound (1.2-1.5 mmol, 1.2-1.5 equiv) via syringe.

  • Reaction and Monitoring:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Diagram 1: Troubleshooting Workflow for Low Regioselectivity

G Troubleshooting Low Regioselectivity start Low Regioselectivity Observed catalyst Is a Platinum catalyst being used? start->catalyst ligand Is a Palladium catalyst being used? catalyst->ligand No switch_catalyst Switch to a Palladium or Rhodium catalyst catalyst->switch_catalyst Yes temp Is the reaction run at elevated temperature? ligand->temp No screen_ligands Screen different phosphine ligands (e.g., bulky ligands) ligand->screen_ligands Yes lower_temp Lower the reaction temperature temp->lower_temp Yes end Improved Regioselectivity temp->end No switch_catalyst->end screen_ligands->end lower_temp->end

Caption: A decision tree for troubleshooting poor regioselectivity.

Diagram 2: Generalized Hydrosilylation Catalytic Cycle (Chalk-Harrod Mechanism)

G Chalk-Harrod Hydrosilylation Cycle catalyst [M] Catalyst step1 Oxidative Addition of H-SiR₃ catalyst->step1 intermediate1 M(SiR₃) step1->intermediate1 step2 Alkene Coordination intermediate1->step2 intermediate2 M(SiR₃)(Alkene) step2->intermediate2 step3 Migratory Insertion intermediate2->step3 intermediate3 M(SiR₃) step3->intermediate3 step4 Reductive Elimination intermediate3->step4 step4->catalyst Catalyst Regeneration product Hydrosilylated Product step4->product

Caption: The generally accepted Chalk-Harrod mechanism for hydrosilylation.

References

Technical Support Center: Purification Strategies for Pentamethyldisiloxane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of byproducts from chemical reactions involving pentamethyldisiloxane.

Frequently Asked Questions (FAQs)

Q1: What are the typical byproducts in reactions where this compound is used as a reagent?

A1: The most common byproducts are other siloxane-based compounds. These can include unreacted this compound, linear siloxane oligomers, and cyclic siloxanes such as octamethylcyclotetrasiloxane (B44751) (D4).[1] The formation of these byproducts is often due to side reactions, hydrolysis of the starting material, or impurities present in the initial this compound reagent.

Q2: Are the byproducts of this compound reactions hazardous?

A2: Generally, the siloxane byproducts generated are considered to have low toxicity and are often chemically inert.[1] However, it is always best practice to handle all chemical waste according to your institution's safety protocols. The primary concern with these byproducts is their potential to interfere with the isolation and purification of the desired product and to affect the accuracy of analytical characterization (e.g., NMR spectroscopy).

Q3: What are the most common methods for removing siloxane byproducts at a laboratory scale?

A3: The most frequently employed and effective methods for the removal of siloxane byproducts in a research laboratory setting are:

  • Evaporation/Distillation under Reduced Pressure: Due to the volatile nature of many siloxane byproducts, they can often be removed by rotary evaporation or high-vacuum distillation.

  • Solvent Extraction: Utilizing a solvent in which the desired product has low solubility and the siloxane byproducts are highly soluble (e.g., hexane) is a common and effective technique.

  • Flash Column Chromatography: Adsorbing the crude reaction mixture onto silica (B1680970) gel and eluting with an appropriate solvent system can effectively separate the desired compound from non-polar siloxane impurities.

  • Filtration through a Silica Plug: For quick purifications where the impurities are significantly less polar than the product, passing a solution of the crude material through a short plug of silica gel can be sufficient.

Q4: How can I detect the presence of siloxane byproducts in my sample?

A4: The presence of siloxane byproducts can often be detected by ¹H NMR spectroscopy, where they typically show characteristic signals in the upfield region (around 0.0 - 0.2 ppm) corresponding to the methyl groups on the silicon atoms. Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for identifying and quantifying specific siloxane impurities.

Troubleshooting Guides

Issue 1: A greasy, insoluble residue remains after concentrating the reaction mixture.
Possible Cause Troubleshooting Steps
High concentration of non-volatile siloxane byproducts. 1. Hexane (B92381) Wash: Triturate the residue with cold hexane. The desired product, if less soluble in hexane, may precipitate or remain as a solid, while the siloxane impurities dissolve in the hexane. Decant the hexane wash. Repeat multiple times. 2. Solvent Partitioning: Dissolve the crude mixture in a solvent in which your product is soluble (e.g., ethyl acetate (B1210297), dichloromethane). Wash this solution with hexane in a separatory funnel. The siloxane impurities will preferentially partition into the hexane layer.
Product is also soluble in non-polar solvents. 1. Flash Column Chromatography: This is the most reliable method in this scenario. Adsorb the crude material onto a small amount of silica gel and purify by flash chromatography. Start with a non-polar eluent (e.g., 100% hexane) to first elute the siloxane byproducts, then gradually increase the polarity to elute your product. 2. Reverse-Phase Chromatography: If the desired product is sufficiently polar, consider using reverse-phase (C18) chromatography where the non-polar siloxanes will be strongly retained.
Issue 2: ¹H NMR of the "purified" product shows persistent peaks around 0.1 ppm.
Possible Cause Troubleshooting Steps
Inefficient removal of volatile siloxanes. 1. High-Vacuum Evaporation: Ensure that the final evaporation step is performed under a high vacuum (and if the product is stable, with gentle heating) for a sufficient duration to remove all volatile residues. 2. Co-evaporation: Dissolve the product in a low-boiling solvent like dichloromethane (B109758) and re-concentrate. Repeating this process several times can help to azeotropically remove trace amounts of siloxanes.
Siloxane impurities are co-eluting with the product during chromatography. 1. Optimize Chromatography Conditions: Use a shallower gradient in your flash chromatography. A starting eluent of 100% hexane is often effective at separating non-polar siloxanes from the desired compound. 2. Silica Plug Filtration: Dissolve the product in a minimal amount of a moderately polar solvent (e.g., 10% ethyl acetate in hexane) and pass it through a short, wide plug of silica gel, eluting with the same solvent system. The siloxanes should pass through while the desired product is retained slightly longer.

Experimental Protocols

Protocol 1: Removal of Siloxane Byproducts by Hexane Extraction
  • Initial Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.

  • Dissolution: Dissolve the resulting crude residue in a suitable organic solvent in which your desired product is highly soluble (e.g., ethyl acetate, dichloromethane, or acetonitrile).

  • Hexane Wash: Transfer the solution to a separatory funnel and add an equal volume of hexane.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. The siloxane byproducts will preferentially partition into the upper hexane layer.

  • Collection: Drain the lower (product-containing) layer.

  • Repeat: Repeat the hexane wash of the product-containing layer two more times.

  • Final Work-up: Dry the product-containing layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography for Siloxane Removal
  • Sample Preparation: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a flash chromatography column with silica gel using hexane as the mobile phase.

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin eluting with 100% hexane. This will wash out the non-polar siloxane byproducts. Collect and check these early fractions by TLC if desired.

    • Once the siloxanes have been eluted, gradually increase the polarity of the eluent (e.g., by introducing ethyl acetate) to elute your desired product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility
HexaneHighly Soluble
HeptaneHighly Soluble
TolueneHighly Soluble
Diethyl EtherSoluble
Ethyl AcetateSoluble
DichloromethaneSoluble
AcetonitrileSparingly Soluble
MethanolSparingly Soluble
WaterInsoluble

This table provides a qualitative guide for solvent selection in extraction and chromatography procedures.

Visualizations

Removal_Workflow General Workflow for Siloxane Byproduct Removal start Crude Reaction Mixture (Product + Siloxane Byproducts) evaporation Concentrate under Reduced Pressure start->evaporation residue Oily/Solid Residue evaporation->residue extraction Solvent Extraction (e.g., with Hexane) residue->extraction If product has low hexane solubility chromatography Flash Column Chromatography residue->chromatography If product has high hexane solubility pure_product Pure Product extraction->pure_product waste Siloxane Waste extraction->waste chromatography->pure_product chromatography->waste

Caption: A decision-making workflow for the removal of siloxane byproducts.

Signaling_Pathway_Analogy Purification as a Signaling Cascade cluster_reaction Reaction cluster_purification Purification Cascade cluster_outcome Outcome Reactants Reactants + this compound Crude_Mixture Desired Product + Siloxane Byproducts Reactants->Crude_Mixture Reaction Conditions Step1 Step 1: Solvent Extraction Crude_Mixture->Step1 Step2 Step 2: Column Chromatography Step1->Step2 Removes bulk of siloxanes Step3 Step 3: Final Concentration Step2->Step3 Separates remaining impurities Pure_Product Isolated Pure Product Step3->Pure_Product

Caption: Analogy of the purification process to a signaling pathway.

References

Troubleshooting low yield in the silylation of hindered alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the silylation of sterically hindered alcohols.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my silylation reaction low when using a hindered alcohol?

Low yields in the silylation of hindered alcohols are most commonly attributed to steric hindrance. The bulky nature of the alcohol substrate impedes the approach of the silylating agent to the hydroxyl group. The ease of silylation generally follows the order: primary > secondary > tertiary alcohols.[1] Tertiary alcohols are particularly challenging to silylate and often require more forcing conditions or more reactive reagents.[1]

Other contributing factors can include:

  • Insufficiently reactive silylating agent: Standard silyl (B83357) chlorides (e.g., TBSCl) may not be reactive enough for hindered substrates.

  • Inappropriate base or catalyst: The choice of base is critical for activating the alcohol and neutralizing the HCl byproduct. For hindered alcohols, stronger bases or nucleophilic catalysts are often necessary.[1]

  • Suboptimal reaction conditions: Solvent, temperature, and reagent concentration can significantly impact the reaction rate and overall yield.

  • Presence of moisture: Silylating agents can react with water to form siloxanes, reducing the amount of reagent available for the desired reaction.[1]

Q2: I'm not seeing any product formation. What are the likely causes and how can I resolve this?

A complete lack of product formation suggests a fundamental issue with the reaction setup or choice of reagents. Consider the following troubleshooting steps:

  • Verify Reagent Quality: Ensure that the silylating agent and any anhydrous solvents have not been compromised by moisture. It is crucial to use freshly opened or properly stored reagents and anhydrous solvents.

  • Increase Reagent Reactivity: For highly hindered alcohols, a standard silyl chloride may be insufficient. Switching to a more reactive silylating agent, such as a silyl triflate (e.g., TBSOTf or TIPSOTf), can dramatically increase the reaction rate.[2][3] Silyl triflates are significantly more electrophilic than their corresponding chlorides.

  • Optimize the Base/Catalyst System: A simple amine base like triethylamine (B128534) may not be effective. Consider using a stronger, non-nucleophilic base like 2,6-lutidine or a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) or imidazole (B134444) in conjunction with an amine base.[1][4] Imidazole is believed to form a highly reactive silylimidazolium intermediate.[3]

  • Elevate the Reaction Temperature: While many silylations proceed at room temperature, hindered substrates often require heating to overcome the activation energy barrier.[1][2]

Troubleshooting Guide

Problem: Low Yield or Slow Reaction Rate

This is the most common issue when working with hindered secondary or tertiary alcohols. The following decision tree can help guide your optimization efforts.

TroubleshootingWorkflow start Low Yield / Slow Reaction check_reagents 1. Check Reagent & Solvent Quality (Anhydrous Conditions Critical) start->check_reagents change_silyl 2. Increase Silylating Agent Reactivity check_reagents->change_silyl Reagents OK optimize_base 3. Optimize Base / Catalyst change_silyl->optimize_base Still Low Yield sub_silyl Use Silyl Triflate (e.g., TBSOTf, TIPSOTf) change_silyl->sub_silyl adjust_conditions 4. Adjust Reaction Conditions optimize_base->adjust_conditions Still Low Yield sub_base Use Stronger Base (2,6-lutidine) or Nucleophilic Catalyst (DMAP, Imidazole) optimize_base->sub_base success Improved Yield adjust_conditions->success Reaction Optimized sub_conditions Increase Temperature Use Polar Aprotic Solvent (DMF) Increase Concentration adjust_conditions->sub_conditions

Caption: Troubleshooting workflow for low silylation yield.

Data Presentation: Silylating Agent and Base/Catalyst Selection

The choice of silylating agent and base is critical for success. The following tables summarize common reagents and their suitability for hindered alcohols.

Table 1: Common Silylating Agents for Hindered Alcohols

Silylating AgentAbbreviationRelative ReactivityComments
tert-Butyldimethylsilyl ChlorideTBSClModerateStandard reagent, may be too slow for very hindered alcohols.[3]
Triisopropylsilyl ChlorideTIPSClLowMore sterically hindered than TBSCl, leading to slower reactions but can offer greater selectivity.
tert-Butyldimethylsilyl TriflateTBSOTfHighMuch more reactive than TBSCl, often the reagent of choice for hindered alcohols.[3]
Triisopropylsilyl TriflateTIPSOTfHighVery reactive, suitable for extremely hindered systems.[5]

Table 2: Common Bases and Catalysts for Silylating Hindered Alcohols

Base / CatalystTypeUse Case
Triethylamine (Et₃N)Non-nucleophilic BaseStandard base, often insufficient for hindered substrates.[1]
ImidazoleNucleophilic CatalystHighly effective, forms a reactive silylimidazolium intermediate.[1][2]
4-(Dimethylamino)pyridine (DMAP)Nucleophilic CatalystUsed in catalytic amounts with a stoichiometric base like Et₃N to accelerate the reaction.[1]
2,6-LutidineNon-nucleophilic, Hindered BaseGood for use with highly reactive silylating agents like triflates to prevent side reactions.[2][5]
Hexamethyldisilazane (HMDS)Silylating Agent/BaseCan be used for trimethylsilylation, sometimes with a catalytic amount of TMSCl.[5]

Experimental Protocols

Protocol 1: General Procedure for Silylation of a Hindered Secondary Alcohol using TBSCl and Imidazole

This protocol is a robust starting point for many hindered secondary alcohols, based on the widely used Corey conditions.[6]

Protocol1 step1 1. Dissolve Alcohol (1.0 eq) and Imidazole (2.5 eq) in anhydrous DMF. step2 2. Add TBSCl (1.2 eq) portion-wise at room temperature under N₂. step1->step2 step3 3. Stir at room temperature or heat (e.g., 40-60 °C) until completion. step2->step3 step4 4. Monitor by TLC or LC-MS. step3->step4 step5 5. Quench with water and extract with a nonpolar solvent (e.g., ether). step4->step5 step6 6. Wash organic layer with water and brine, dry, and concentrate. step5->step6 step7 7. Purify by flash chromatography. step6->step7

Caption: Experimental workflow for TBSCl/Imidazole silylation.

Detailed Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the hindered alcohol (1.0 equivalent) and imidazole (2.5 equivalents).

  • Dissolve the solids in anhydrous dimethylformamide (DMF) (to a concentration of 0.1-0.5 M).

  • Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 equivalents) portion-wise to the stirred solution.

  • Stir the reaction at room temperature. If no reaction is observed after several hours, gently heat the mixture to 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The silylated product will be less polar and have a higher Rf value than the starting alcohol.[1]

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and then with brine to remove DMF and imidazole hydrochloride.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Silylation of a Highly Hindered Tertiary Alcohol using TIPSOTf and 2,6-Lutidine

For exceptionally hindered alcohols where standard methods fail, a highly reactive silyl triflate is required.

Detailed Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the hindered tertiary alcohol (1.0 equivalent).

  • Dissolve the alcohol in anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add 2,6-lutidine (2.2 equivalents) via syringe.

  • Slowly add triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf) (1.1 equivalents) dropwise to the cold, stirred solution.[5]

  • Allow the reaction to stir at -78 °C for a specified time (e.g., 1-5 hours), monitoring by TLC.[5]

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Catalyst Selection for Efficient Pentamethyldisiloxane Hydrosilylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the hydrosilylation of pentamethyldisiloxane (PMDS). Here you will find troubleshooting guidance for common experimental issues and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the hydrosilylation of this compound, offering potential causes and solutions.

Issue Potential Causes Recommended Solutions
Low or No Conversion Catalyst Inactivity: The catalyst may be poisoned by impurities in the reactants or solvent, or it may have decomposed due to improper storage or handling. Platinum catalysts can also be deactivated by the formation of inactive colloidal particles.[1]- Purify Reactants and Solvent: Ensure all starting materials, including the alkene, this compound, and solvent, are free of impurities such as water, peroxides, or sulfur compounds. Distillation or passing through a column of activated alumina (B75360) can be effective purification methods. - Use Fresh Catalyst: Whenever possible, use a fresh batch of catalyst. Store catalysts under an inert atmosphere and at the recommended temperature. - Increase Catalyst Loading: A modest increase in catalyst concentration can sometimes overcome minor inhibition. - Consider an Alternative Catalyst: If catalyst poisoning is suspected to be inherent to your substrate, explore other catalyst options. For instance, some palladium or rhodium catalysts may be more robust towards certain functional groups.
Slow Reaction Rate Low Reaction Temperature: The activation energy for the hydrosilylation may not be met at the current reaction temperature. Insufficient Catalyst Concentration: The catalyst loading may be too low for the specific substrate and conditions. Steric Hindrance: Highly substituted alkenes can react more slowly due to steric hindrance around the double bond.- Increase Reaction Temperature: Gradually increase the temperature of the reaction mixture. Monitoring the reaction progress by techniques like TLC or GC-MS will help identify the optimal temperature. - Optimize Catalyst Loading: Systematically increase the catalyst concentration to find the most effective loading for your specific reaction. - Prolong Reaction Time: For sterically hindered substrates, a longer reaction time may be necessary to achieve high conversion.
Formation of Side Products Alkene Isomerization: A common side reaction, particularly with terminal alkenes, is the isomerization of the double bond to an internal, less reactive position. This is often catalyzed by the same platinum complexes used for hydrosilylation.[2][3] Dehydrogenative Silylation: This side reaction leads to the formation of a vinylsilane and hydrogen gas.[2][3] Disproportionation of Silane: this compound may undergo redistribution reactions, especially at elevated temperatures.- Use a More Selective Catalyst: Some catalysts exhibit higher selectivity for hydrosilylation over isomerization. For example, certain rhodium or palladium catalysts may offer better results. - Optimize Reaction Conditions: Lowering the reaction temperature and using the minimum necessary reaction time can help suppress side reactions. - Control Stoichiometry: Using a slight excess of the alkene can sometimes minimize side reactions involving the silane.
Difficulty in Product Purification High Boiling Point of Products: The resulting alkylsiloxanes often have high boiling points, making distillation challenging. Residual Catalyst: Traces of the metal catalyst can remain in the product, which may be undesirable for certain applications. Formation of Non-polar Byproducts: Side products can have similar polarities to the desired product, complicating chromatographic separation.- Silica (B1680970) Gel Chromatography: This is a common and effective method for purifying hydrosilylation products. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is often successful. Filtering the crude reaction mixture through a plug of silica gel can also remove a significant portion of the catalyst.[4] - Activated Carbon Treatment: To remove residual platinum, the product can be stirred with activated carbon followed by filtration. - Distillation Under Reduced Pressure: For thermally stable products, vacuum distillation can be an effective purification method.

Frequently Asked Questions (FAQs)

Catalyst Selection and Handling

  • Q1: What are the most common catalysts for this compound hydrosilylation? A1: Platinum-based catalysts are the most widely used for their high activity.[1] The two most common are Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex).[5] Karstedt's catalyst is often preferred due to its higher activity and solubility in non-polar media. Palladium and rhodium complexes are also effective and can offer different selectivity profiles.[4]

  • Q2: How should I handle and store hydrosilylation catalysts? A2: Most hydrosilylation catalysts are sensitive to air, moisture, and light. They should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. It is recommended to handle them in a glovebox or under a stream of inert gas.

  • Q3: Can I reuse my catalyst? A3: Homogeneous catalysts, like Karstedt's and Speier's, are difficult to recover and reuse. Heterogeneous catalysts, which are supported on a solid material, can often be recovered by filtration and reused, though their activity may decrease with each cycle.[1]

Reaction Conditions and Optimization

  • Q4: What is the typical stoichiometry for a this compound hydrosilylation reaction? A4: Typically, a slight excess of the alkene (1.1 to 1.5 equivalents) is used relative to the Si-H group of this compound. This helps to ensure complete consumption of the silane.

  • Q5: What solvents are suitable for this reaction? A5: The choice of solvent depends on the specific catalyst and substrates. Non-polar aprotic solvents like toluene, hexanes, and dichloromethane (B109758) are commonly used, especially with Karstedt's catalyst.[4] For some catalysts, the reaction can also be run neat (without solvent).

  • Q6: How do I monitor the progress of the reaction? A6: The reaction can be monitored by several techniques:

    • Thin-Layer Chromatography (TLC): A simple and quick way to follow the disappearance of the starting materials and the appearance of the product.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of reactants and the formation of products and byproducts.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the Si-H proton signal (typically around 4.7 ppm) and the appearance of new signals corresponding to the product.

Troubleshooting and Workup

  • Q7: My reaction is giving a mixture of regioisomers (α- and β-addition). How can I improve the selectivity? A7: The regioselectivity of the hydrosilylation is influenced by the catalyst, substrate, and reaction conditions.

    • Catalyst Choice: Platinum catalysts generally favor the formation of the anti-Markovnikov (β-addition) product with terminal alkenes.[6] Rhodium catalysts can sometimes provide higher selectivity.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

    • Ligand Modification: For some catalyst systems, modifying the ligands on the metal center can influence the regioselectivity.

  • Q8: What is a standard workup procedure for a this compound hydrosilylation reaction? A8: A typical workup involves:

    • Removal of the catalyst: This can be achieved by stirring the reaction mixture with activated carbon or by passing it through a short plug of silica gel.[4]

    • Solvent removal: The solvent is removed under reduced pressure.

    • Purification: The crude product is then purified, most commonly by silica gel column chromatography or vacuum distillation.[4]

Quantitative Catalyst Performance Data

The following table summarizes the performance of a palladium catalyst in the cyclization/hydrosilylation of various functionalized dienes with this compound.

EntryDieneTime (h)Yield (%)Diastereomeric Excess (de, %)
1Dimethyl diallylmalonate0.179896
2N,N-Diallyl-p-toluenesulfonamide195>98
3O-Allyl-N-allyl-N-tosyl carbamate19392
41,6-Heptadiene1285-

Data sourced from Widenhoefer and Pei (2000).[4] Reaction conditions: 1:1 mixture of (N−N)Pd(Me)Cl (N−N = 1,10-phenanthroline) and NaBAr₄ (5 mol %) in 1,2-dichloroethane (B1671644) at 0 °C to room temperature.

Experimental Protocols

Palladium-Catalyzed Cyclization/Hydrosilylation of a Functionalized Diene with this compound

This protocol is adapted from the work of Widenhoefer and Pei (2000).[4]

  • Catalyst Preparation: In a dry flask under an inert atmosphere, a 1:1 mixture of (1,10-phenanthroline)Pd(Me)Cl and NaBAr₄ [Ar = 3,5-(CF₃)₂C₆H₃] is dissolved in 1,2-dichloroethane (DCE).

  • Reaction Setup: To the catalyst solution at 0 °C, the diene (1.0 equiv) is added, followed by the sequential addition of this compound (3.0 equiv).

  • Reaction Execution: The reaction mixture is stirred at 0 °C for 10 minutes and then allowed to warm to room temperature, with the progress monitored by TLC or GC-MS.

  • Workup and Purification:

    • Upon completion, the solvent and excess this compound are removed under vacuum.

    • The residue is dissolved in a minimal amount of a 24:1 hexane/ethyl acetate (B1210297) mixture.

    • The solution is filtered through a plug of silica gel to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield the silylated carbocycle. Further purification can be achieved by column chromatography if necessary.

Visualizing Reaction Pathways and Workflows

DOT Script for the Chalk-Harrod Mechanism

Chalk_Harrod Catalyst Pt(0) Catalyst Intermediate1 Oxidative Addition (R3Si)Pt(H)L2 Catalyst->Intermediate1 Silane R3Si-H Silane->Intermediate1 Alkene R'CH=CH2 Intermediate2 Alkene Coordination Alkene->Intermediate2 Intermediate1->Intermediate2 Intermediate3 Migratory Insertion (R3Si)Pt(CH2CH2R')L2 Intermediate2->Intermediate3 Intermediate3->Catalyst Product R3SiCH2CH2R' Intermediate3->Product Reductive Elimination

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

DOT Script for a General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Solvent, Alkene, PMDS Setup->Reagents Catalyst Add Catalyst Reagents->Catalyst Reaction Stir at Specified Temperature Catalyst->Reaction Monitor Monitor Reaction (TLC, GC-MS) Reaction->Monitor Workup Reaction Workup Monitor->Workup Reaction Complete Quench Quench Reaction Workup->Quench Filter Filter through Silica Plug Quench->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify Product (Chromatography/Distillation) Concentrate->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze End End Analyze->End

Caption: A general workflow for a this compound hydrosilylation experiment.

References

Technical Support Center: Managing Moisture Sensitivity of Pentamethyldisiloxane in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the moisture sensitivity of pentamethyldisiloxane in chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Troubleshooting Guides

Encountering unexpected results when working with this compound can often be traced back to the presence of moisture. This section provides solutions to common problems.

Issue 1: Low or No Product Yield

Potential Cause Recommended Action
Moisture Contamination of this compound This compound readily hydrolyzes in the presence of water to form inactive silanols and hexamethyldisiloxane.[1] Ensure the reagent is properly dried before use.
Wet Reaction Solvent Solvents can introduce significant amounts of water into a reaction. Dry all solvents, especially aprotic ones like DCM, THF, acetonitrile, and DMF, using an appropriate drying agent.[1]
Inadequate Drying of Glassware Residual moisture on glassware surfaces can be sufficient to initiate hydrolysis. Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere.
Atmospheric Moisture Reactions sensitive to moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glove box.
Contaminated Starting Materials Other reagents or starting materials may contain water. Ensure all components of the reaction are anhydrous.

Issue 2: Formation of Unexpected Side Products

Potential Cause Recommended Action
Hydrolysis of this compound The primary side products from the reaction of this compound with water are trimethylsilanol (B90980) and dimethylsilanol, which can further condense to form various siloxanes.[1] These can complicate purification. Strict anhydrous conditions are necessary to prevent their formation.
Reaction with Hydroxylated Byproducts If your reaction generates water as a byproduct, it can react with this compound, leading to the issues described above. The use of a desiccant that is compatible with the reaction chemistry may be beneficial.

Issue 3: Inconsistent Reaction Rates or Results

Potential Cause Recommended Action
Variable Moisture Content Inconsistent levels of moisture in reagents and solvents will lead to variable reaction outcomes. It is crucial to standardize drying procedures for all components.
Improper Storage of this compound Storing this compound in improperly sealed containers or in a humid environment will lead to gradual hydrolysis. Always store in a tightly sealed container under an inert atmosphere in a desiccator.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to moisture?

A1: this compound is highly sensitive to moisture. The Si-O-Si bond can be cleaved by water, leading to the formation of silanols. This hydrolysis reaction is often catalyzed by acids or bases.

Q2: What are the primary products of this compound hydrolysis?

A2: The hydrolysis of this compound yields trimethylsilanol and dimethylsilanol. These silanols can then undergo self-condensation to form various linear or cyclic siloxanes, which can appear as impurities in your final product.

Q3: How can I effectively dry this compound?

A3: The most effective method for drying this compound is to store it over activated molecular sieves (3Å or 4Å) under an inert atmosphere.

Q4: What is the best way to determine the water content in my this compound?

A4: Karl Fischer titration is the gold standard for accurately determining trace amounts of water in organic reagents and solvents, including this compound.[2][3][4][5][6]

Q5: Can I use other drying agents besides molecular sieves?

A5: While other drying agents exist, molecular sieves are generally preferred for their high efficiency in removing water to very low levels and their chemical inertness.[7][8][9][10][11] Some reactive drying agents like calcium hydride could potentially react with this compound.

Data Presentation

Table 1: Comparative Efficiency of Common Drying Agents for Organic Solvents

Drying AgentTypical Residual Water Content (ppm)AdvantagesDisadvantages
Activated Molecular Sieves (3Å/4Å) < 10High efficiency, inert, regenerable.[7][8][9][11]Slower than some reactive agents.
**Calcium Hydride (CaH₂) **10-50High efficiency, removes water chemically.Flammable, reacts with protic solvents.
Sodium/Benzophenone 10-50Good for ethers, visual indicator of dryness.Highly reactive, requires careful handling.
Anhydrous Sodium Sulfate (Na₂SO₄) 100-500Neutral, easy to handle.Lower efficiency, can be slow.
Anhydrous Magnesium Sulfate (MgSO₄) 100-500Higher capacity than Na₂SO₄.Slightly acidic.

Note: The efficiency of drying agents can vary based on the solvent, contact time, and activation procedure.

Experimental Protocols

Protocol 1: Activation of Molecular Sieves for Drying this compound

This protocol describes the activation of molecular sieves to ensure their maximum water-adsorbing capacity.

  • Preparation: Place the required amount of molecular sieves (3Å or 4Å) in a round-bottom flask or a suitable heat-resistant vessel.

  • Heating: Heat the molecular sieves to 200-300°C under a high vacuum (or a constant stream of dry, inert gas) for at least 4 hours.[12] For laboratory-scale quantities, a Schlenk flask heated with a heating mantle under vacuum is suitable.

  • Cooling: Allow the molecular sieves to cool to room temperature under a continuous vacuum or in a desiccator filled with a fresh desiccant.

  • Storage: Store the activated molecular sieves in a tightly sealed container under an inert atmosphere until use.

Protocol 2: Karl Fischer Titration for Water Content Determination in this compound

This protocol provides a general procedure for determining the water content in this compound using a coulometric Karl Fischer titrator.

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be conditioned to a low background drift.

  • Sample Preparation: In a dry, inert atmosphere (e.g., a glove box), draw a known volume or weigh a known mass of the this compound sample into a gas-tight syringe.

  • Injection: Inject the sample into the conditioned titration cell.

  • Titration: The instrument will automatically titrate the water in the sample and display the result, typically in ppm or as a percentage.

  • Replicates: For accuracy, perform the measurement in triplicate.

Protocol 3: Example Reaction - Hydrosilylation of 1-Octene (B94956) with this compound under Anhydrous Conditions

This protocol illustrates the use of rigorously dried this compound in a moisture-sensitive hydrosilylation reaction.

  • Glassware Preparation: All glassware (round-bottom flask, condenser, addition funnel) must be oven-dried overnight at 120°C and assembled hot under a stream of dry nitrogen.

  • Reagent Preparation:

    • Dry 1-octene and any reaction solvent (e.g., toluene) over activated 4Å molecular sieves for at least 24 hours prior to use.

    • Ensure the this compound has been stored over activated molecular sieves.

    • The platinum catalyst (e.g., Karstedt's catalyst) should be handled under an inert atmosphere.

  • Reaction Setup:

    • To the reaction flask under a positive pressure of nitrogen, add 1-octene (1.0 eq) and the solvent.

    • Add the platinum catalyst (typically in the ppm range).[13]

    • Via a syringe, add the dried this compound (1.1 eq) dropwise to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or NMR spectroscopy.

  • Work-up and Purification: Once the reaction is complete, quench the reaction as appropriate and purify the product using standard techniques such as distillation or column chromatography.

Visualizations

Hydrolysis_Pathway This compound This compound (Me3Si-O-SiHMe2) Silanols Trimethylsilanol (Me3SiOH) + Dimethylsilanol (Me2SiH(OH)) This compound->Silanols Hydrolysis Water H2O Water->Silanols Condensation_Products Siloxanes (e.g., Hexamethyldisiloxane) Silanols->Condensation_Products Condensation

Caption: Hydrolysis pathway of this compound in the presence of water.

Caption: Troubleshooting workflow for low-yield reactions involving this compound.

Handling_Decision_Tree Start Is the reaction known to be moisture-sensitive? Strict_Anhydrous Employ Strict Anhydrous Techniques: - Inert atmosphere (glove box/Schlenk line) - Dried solvents and reagents - Oven/flame-dried glassware Start->Strict_Anhydrous  Yes Standard_Precautions Standard Laboratory Precautions: - Use dry solvents from a new bottle - Minimize exposure to air Start->Standard_Precautions  No / Unsure

Caption: Decision tree for handling moisture-sensitive reactions.

References

Technical Support Center: Purification of Crude Pentamethyldisiloxane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in the purification of crude pentamethyldisiloxane via fractional distillation. The information is presented in a clear question-and-answer format to directly address common issues encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its distillation?

A1: Understanding the physical properties of this compound is crucial for designing an effective distillation protocol. Key properties are summarized in the table below.

PropertyValueCitations
Molecular Formula C5H16OSi2[1]
Molecular Weight 148.35 g/mol [1]
Boiling Point (at atmospheric pressure) 86-87 °C[1]
Density (at 20°C) 0.760 g/mL[2]
Refractive Index (at 20°C) 1.373[2]
Flash Point -19 °C (closed cup)[2]

Q2: What are the common impurities in crude this compound?

A2: Crude this compound may contain various impurities depending on the synthetic route. Common impurities include other linear and cyclic siloxanes with close boiling points, residual starting materials, and byproducts from side reactions.[3]

ImpurityTypeBoiling Point (at atm. pressure)Citations
HexamethyldisiloxaneLinear Siloxane101 °C[4][5]
OctamethyltrisiloxaneLinear Siloxane153 °C[6][7][8]
Octamethylcyclotetrasiloxane (D4)Cyclic Siloxane175 °C[9][10]
Decamethylcyclopentasiloxane (D5)Cyclic Siloxane211 °C[9]
Unreacted Starting Materials (e.g., chlorosilanes)Synthesis ReactantVaries[6]
Silanols (R₃Si-OH)Hydrolysis ByproductVaries[9]

Q3: Why is vacuum distillation often recommended for purifying siloxanes?

A3: Vacuum distillation is frequently employed for several reasons:

  • Prevents Thermal Decomposition: Many siloxanes can degrade or rearrange at high temperatures.[11][12] By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a safer temperature.[11][12][13]

  • Faster Processing: Lowering the boiling point can lead to a faster distillation process.

  • Energy Savings: Distillation at lower temperatures requires less energy input.[12]

Q4: What is a typical reflux ratio for fractional distillation of siloxanes?

A4: The optimal reflux ratio is a balance between separation efficiency and the time/energy required for the distillation. For separations of components with close boiling points, a higher reflux ratio is generally needed. A common starting point for optimizing a fractional distillation is a reflux ratio of 1.1 to 1.5 times the minimum reflux ratio.[14][15] However, for difficult separations, this could be higher. In practice, the optimal reflux ratio is often determined empirically to achieve the desired purity.

Experimental Protocol: Fractional Distillation of Crude this compound

This protocol outlines a general procedure for the purification of crude this compound. It should be adapted based on the specific equipment and the nature of the impurities.

1. Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Vacuum pump and pressure gauge (for vacuum distillation)

  • Boiling chips or magnetic stir bar

  • Glass wool (for insulating the column)

  • Aluminum foil

2. Setup:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Place a stir bar or boiling chips in the round-bottom flask.

  • Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full).

  • Connect the fractionating column to the flask and the distillation head to the top of the column.

  • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

  • Connect the condenser and the receiving flask.

  • If performing a vacuum distillation, connect the vacuum adapter to a vacuum trap and the vacuum pump.[16] Ensure all joints are properly sealed, using grease if necessary.[16]

  • Wrap the fractionating column with glass wool and aluminum foil to ensure an adiabatic operation.

3. Procedure:

  • If using a vacuum, slowly evacuate the system to the desired pressure.

  • Begin stirring and gradually heat the distillation flask.

  • Observe the condensation ring rising slowly up the fractionating column.

  • Adjust the heating rate to maintain a slow and steady distillation rate (typically 1-2 drops per second).

  • Collect any low-boiling impurities as a forerun fraction.

  • Once the temperature stabilizes at the boiling point of this compound (this will be lower than 86°C under vacuum), change the receiving flask to collect the main fraction.

  • Continue distillation until the temperature begins to rise again, indicating the presence of higher-boiling impurities, or when a small amount of residue remains in the distillation flask.

  • Stop the distillation by removing the heat source. If under vacuum, allow the system to cool before slowly reintroducing air.

4. Analysis:

  • Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[17][18]

Troubleshooting Guide

Issue 1: Poor or No Separation of Components

  • Question: My distillate appears to have the same composition as the crude material. What's going wrong?

  • Answer:

    • Insufficient Reflux: A low reflux ratio may not provide enough theoretical plates for separation. Try increasing the reflux ratio by adjusting the distillation rate.

    • Inefficient Column: The fractionating column may not have enough theoretical plates for the separation. Consider using a longer column or a more efficient packing material.

    • Distillation Rate Too High: A fast distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column. Reduce the heating rate to achieve a slower, more controlled distillation.

    • Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for fractionation. Ensure the column is well-insulated.

Issue 2: Product is Contaminated with High-Boiling Impurities

  • Question: I'm seeing higher boiling point impurities in my final product. How can I prevent this?

  • Answer:

    • Bumping/Splashing: Vigorous boiling can cause the crude material to splash up into the column and contaminate the distillate. Ensure smooth boiling by using a stir bar or fresh boiling chips and a proper heating rate.

    • Improper Fraction Cutting: You may be collecting the main fraction for too long, allowing the temperature to rise and higher-boiling impurities to distill over. Monitor the distillation temperature closely and change the receiving flask as soon as the temperature begins to increase after the main fraction has been collected.

Issue 3: The Distillation is Very Slow or Stalls

  • Question: The condensation ring is not moving up the column, or the distillation has stopped. What should I do?

  • Answer:

    • Insufficient Heating: The heat input may not be enough to overcome heat loss and vaporize the material up the column. Gradually increase the heating mantle temperature.

    • Heat Loss: As mentioned, poor insulation can cause the vapor to condense prematurely and fall back into the flask. Check and improve the column insulation.

    • Flooding: An excessive heating rate can lead to "flooding," where the column fills with condensate, preventing vapor from rising. If this occurs, reduce the heat and allow the liquid to drain back into the flask before resuming at a lower heating rate.

Issue 4: Suspected Product Decomposition

  • Question: I'm observing discoloration or the formation of solids in the distillation flask. Is my product decomposing?

  • Answer:

    • Excessive Temperature: this compound, like other siloxanes, can be susceptible to thermal degradation. If you are distilling at atmospheric pressure, the temperature in the flask may be too high. Switching to vacuum distillation will lower the required temperature.[11][13]

    • Presence of Catalytic Impurities: Acidic or basic impurities in the crude material can catalyze decomposition or rearrangement reactions at elevated temperatures. Consider a pre-treatment step, such as washing with a mild aqueous solution, before distillation.

Issue 5: Pressure Fluctuations During Vacuum Distillation

  • Question: The pressure in my vacuum distillation setup is not stable. What is the cause?

  • Answer:

    • Leaks in the System: Unstable pressure is often a sign of leaks in the glassware joints. Ensure all joints are properly sealed and greased.[16]

    • Inconsistent Vacuum Source: A fluctuating vacuum source, such as a water aspirator with variable water pressure, can cause pressure instability. Using a vacuum pump with a controller will provide more stable pressure.

    • Outgassing: Dissolved gases in the crude material can be released under vacuum, causing pressure fluctuations. Degassing the crude material before heating can help.

Visual Guides

TroubleshootingWorkflow cluster_issues Common Issues cluster_solutions Potential Solutions start Start Distillation issue Problem Encountered start->issue poor_separation Poor Separation issue->poor_separation No contamination Product Contamination issue->contamination No slow_distillation Slow/Stalled Distillation issue->slow_distillation No decomposition Product Decomposition issue->decomposition No pressure_fluctuation Pressure Fluctuation (Vacuum) issue->pressure_fluctuation Yes sol_reflux Increase Reflux Ratio poor_separation->sol_reflux sol_column Use More Efficient Column poor_separation->sol_column sol_rate Reduce Distillation Rate poor_separation->sol_rate sol_insulation Improve Insulation poor_separation->sol_insulation sol_boiling Ensure Smooth Boiling contamination->sol_boiling sol_fraction Optimize Fraction Cutting contamination->sol_fraction slow_distillation->sol_insulation sol_heat Increase Heating slow_distillation->sol_heat sol_vacuum Use Vacuum Distillation decomposition->sol_vacuum sol_pretreat Pre-treat Crude Material decomposition->sol_pretreat sol_leaks Check for Leaks pressure_fluctuation->sol_leaks sol_vacuum_source Stabilize Vacuum Source pressure_fluctuation->sol_vacuum_source

Caption: Troubleshooting workflow for fractional distillation.

DistillationParameters cluster_params Adjustable Parameters cluster_outcomes Purification Outcomes reflux_ratio Reflux Ratio purity Product Purity reflux_ratio->purity Increases time Distillation Time reflux_ratio->time Increases vacuum_level Vacuum Level vacuum_level->purity Improves for heat-sensitive compounds decomposition_risk Decomposition Risk vacuum_level->decomposition_risk Decreases heating_rate Heating Rate heating_rate->purity Decreases (if too high) heating_rate->time Decreases heating_rate->decomposition_risk Increases column_efficiency Column Efficiency (Length/Packing) column_efficiency->purity Increases column_efficiency->time Increases yield Product Yield purity->yield Often inversely related

Caption: Relationship between distillation parameters and outcomes.

References

Preventing byproduct formation in palladium-catalyzed reactions of pentamethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent byproduct formation in your palladium-catalyzed reactions involving pentamethyldisiloxane (PMDS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (PMDS) and what are its common applications in palladium-catalyzed reactions?

A1: this compound is an organosilicon compound with the formula (CH₃)₃Si-O-Si(CH₃)₂H. In palladium-catalyzed reactions, it is primarily used as a hydride source for hydrosilylation and as a surrogate for a dimethylsilyl group in cross-coupling reactions. Its chemical inertness and stability under many conditions make it a valuable reagent.[1]

Q2: What are the most common byproducts observed in palladium-catalyzed reactions involving this compound?

A2: The most prevalent byproducts are generally not from the this compound itself but are common to palladium-catalyzed cross-coupling reactions. These include:

  • Homocoupling products: Dimerization of the organohalide or the organoboron/organotin reagent. This can be exacerbated by the presence of oxygen.

  • Dehalogenation products: Replacement of the halide on the electrophile with a hydrogen atom.

  • Siloxane redistribution products: Although less commonly reported specifically for PMDS, scrambling of siloxane bonds can occur under certain conditions, leading to the formation of other siloxane species.

  • Silanol formation: Hydrolysis of this compound or other silicon-containing species in the presence of water can lead to the formation of silanols.

Q3: Can this compound undergo self-condensation or polymerization under reaction conditions?

A3: While this compound is relatively stable, base-catalyzed transformations of similar siloxanes can lead to polycondensation and cyclization, forming larger siloxane oligomers and solid siloxanolate salts.[2][3] The specific conditions of your palladium-catalyzed reaction, particularly the type and concentration of the base, could potentially promote such side reactions.

Troubleshooting Guides

Issue 1: Formation of Homocoupling Byproducts

Symptoms:

  • Observation of significant amounts of dimeric products derived from your starting materials (e.g., biaryl from an aryl halide in a Suzuki-Miyaura coupling).

  • Reduced yield of the desired cross-coupled product.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Oxygen Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
Suboptimal Palladium Catalyst State Use a pre-catalyst or ensure in-situ reduction of Pd(II) to the active Pd(0) species is efficient. The choice of ligand is crucial in stabilizing the Pd(0) state and preventing side reactions.[4]
Slow Transmetalation Optimize the base and solvent system to facilitate the transmetalation step. For Suzuki-Miyaura reactions, the choice of base is critical for the activation of the boronic acid.
Issue 2: Observation of Dehalogenation Byproducts

Symptoms:

  • The halogen atom on your electrophile is replaced by a hydrogen atom.

  • This is often observed alongside the desired product, complicating purification.

Possible Causes and Solutions:

CauseRecommended Solution
Source of Hydride While PMDS is a hydride source, premature or undesired hydride transfer to the palladium center can lead to reductive dehalogenation. The choice of ligand can influence the reactivity of the palladium-hydride species.
Solvent Effects Protic solvents (e.g., alcohols) can sometimes act as hydride sources in the presence of a base. Consider using anhydrous aprotic solvents.
Base-Induced Decomposition Certain bases can promote the decomposition of starting materials or intermediates, leading to hydride formation. Screen different bases to find one that minimizes this side reaction.
Issue 3: Low or No Conversion to the Desired Product

Symptoms:

  • Starting materials remain largely unreacted.

  • Formation of degradation products.

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Inactivation The palladium catalyst may be deactivated by impurities in the starting materials or solvents. Ensure all reagents are of high purity. The choice of ligand is also critical for catalyst stability.[5]
Inefficient Activation of this compound In Hiyama-type couplings, activation of the Si-C bond is crucial. This is typically achieved with a fluoride (B91410) source (e.g., TBAF) or a base.[6][7] Optimize the type and amount of activator.
Moisture Sensitivity While some palladium-catalyzed reactions tolerate water, excess moisture can lead to the formation of inactive siloxane derivatives and hydrolysis of reagents.[8] Use anhydrous solvents and reagents if necessary.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction Using this compound (Hiyama-Type Coupling)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.5 - 2.0 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., a biaryl phosphine (B1218219) ligand, 4 mol%)

  • Activator/Base (e.g., TBAF (1 M in THF), 1.5 mmol, or an inorganic base like K₃PO₄, 2.0 mmol)

  • Anhydrous and degassed solvent (e.g., THF, dioxane, or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, palladium catalyst, and ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the this compound via syringe.

  • If using a solid base, add it at this stage. If using a solution of TBAF, add it dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Influence of Ligand on a Hypothetical Suzuki-Miyaura Coupling using an Aryl Bromide and an Organoborane with PMDS as an Additive.

LigandPd SourceBaseSolventTemperature (°C)Yield of Desired Product (%)Homocoupling Byproduct (%)
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O1006515
SPhosPd₂(dba)₃K₃PO₄Dioxane8092<2
XPhosPd(OAc)₂Cs₂CO₃THF80885

Note: This table is illustrative and actual results will vary depending on the specific substrates and reaction conditions.

Visualizations

Byproduct_Formation_Pathway cluster_0 Desired Catalytic Cycle cluster_1 Byproduct Pathways Aryl-Pd-X Aryl-Pd-X Aryl-Pd-Si Aryl-Pd-Si Aryl-Pd-X->Aryl-Pd-Si Transmetalation (with activated PMDS) Homocoupling Homocoupling Aryl-Pd-X->Homocoupling Side Reaction Dehalogenation Dehalogenation Aryl-Pd-X->Dehalogenation Side Reaction (Hydride Source) Desired_Product Desired_Product Aryl-Pd-Si->Desired_Product Reductive Elimination Siloxane_Redistribution Siloxane_Redistribution Pd(0) Pd(0) Pd(0)->Aryl-Pd-X Oxidative Addition (Aryl-X) PMDS PMDS PMDS->Siloxane_Redistribution Base/Catalyst Induced

Caption: Potential pathways for product and byproduct formation.

Troubleshooting_Workflow start Reaction Start check_byproducts Analyze Crude Reaction (TLC, LC-MS, NMR) start->check_byproducts homocoupling Homocoupling Observed check_byproducts->homocoupling Yes dehalogenation Dehalogenation Observed check_byproducts->dehalogenation Yes low_conversion Low Conversion check_byproducts->low_conversion Yes end Successful Reaction check_byproducts->end No significant byproducts optimize_inert Improve Inert Atmosphere homocoupling->optimize_inert optimize_ligand Screen Ligands homocoupling->optimize_ligand dehalogenation->optimize_ligand optimize_solvent Change Solvent dehalogenation->optimize_solvent low_conversion->optimize_ligand optimize_base Screen Bases/ Activator low_conversion->optimize_base optimize_inert->start Re-run optimize_ligand->start Re-run optimize_solvent->start Re-run optimize_base->start Re-run

References

Technical Support Center: Optimizing Reaction Conditions for Silylating Amines with Pentamethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search of scientific literature and technical documentation has revealed a significant gap in available information regarding the direct silylation of amines using pentamethyldisiloxane as a silylating agent. While the silylation of amines is a common chemical transformation, and this compound is utilized in other reactions such as the palladium-catalyzed cyclization/hydrosilylation of dienes, its specific application for the N-silylation of amines is not well-documented.

The available literature extensively covers the silylation of amines using a variety of other reagents, including chlorosilanes (e.g., trimethylsilyl (B98337) chloride), silylamines (e.g., N,N-dimethylaminotrimethylsilane), and silylamides (e.g., N,O-bis(trimethylsilyl)acetamide). These established methods often involve the use of a base to facilitate the reaction.[1][2] Additionally, catalytic methods for the dehydrogenative coupling of amines with various silanes have been reported, providing alternative routes to silylamines.[3][4][5][6][7][8]

However, we were unable to locate specific protocols, optimized reaction conditions (including catalysts, solvents, and temperatures), quantitative data, or troubleshooting guides for the reaction between amines and this compound. The lack of such information prevents us from creating the detailed and reliable technical support content, including troubleshooting guides, FAQs, data tables, and experimental protocols, as originally requested.

Providing speculative or unvalidated information would be contrary to our commitment to accuracy and could lead to unsafe and unsuccessful experiments. We, therefore, conclude that it is not feasible to generate the requested technical support center content at this time due to the absence of foundational scientific literature on this specific topic.

We recommend that researchers interested in this transformation consider exploring analogous, well-established silylation methods for amines, using the extensive body of available literature as a guide. For reference, general silylation procedures often involve the reaction of an amine with a silylating agent in an aprotic solvent, sometimes with the addition of a base or a catalyst.[1][2]

We will continue to monitor the scientific literature and will update our resources should information on the silylation of amines with this compound become available.

References

Validation & Comparative

A Comparative Guide to Silylating Agents: Pentamethyldisiloxane vs. Hexamethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the development of complex pharmaceuticals. Silyl ethers are among the most common protecting groups due to their ease of formation, stability across a range of reaction conditions, and predictable cleavage. Among the vast array of silylating agents, pentamethyldisiloxane (PMDSO) and hexamethyldisiloxane (B120664) (HMDSO) represent two distinct approaches to silylation, differing fundamentally in their reactivity, mechanism, and optimal applications.

This guide provides an objective comparison of PMDSO and HMDSO, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate agent for their synthetic strategy.

Executive Summary: Key Differences

This compound is distinguished by its reactive silicon-hydride (Si-H) bond, which enables a mild and clean "dehydrogenative silylation" in the presence of a catalyst, producing hydrogen gas as the sole byproduct. In contrast, hexamethyldisiloxane features a stable silicon-oxygen-silicon (Si-O-Si) bond and lacks a reactive site for direct alcohol silylation under neutral conditions. Its application typically requires activation, often with a strong acid to cleave the siloxane bond and generate a reactive trimethylsilyl (B98337) species. This fundamental difference in reactivity profiles dictates their respective advantages and disadvantages in practical applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of both silylating agents is presented below.

PropertyThis compound (PMDSO)Hexamethyldisiloxane (HMDSO)
CAS Number 1438-82-0[1][2]107-46-0[3][4]
Molecular Formula C₅H₁₆OSi₂[1][5]C₆H₁₈OSi₂[4][6]
Molecular Weight 148.35 g/mol [1][5][7]162.38 g/mol [6][8]
Boiling Point 86 °C[1][5]101 °C[3][6][9]
Density 0.760 g/mL at 20 °C[1][5]0.764 g/mL at 20 °C[4][9]
Key Reactive Feature Si-H bondSi-O-Si bond
Primary Use Mild Silylating Agent, HydrosilylationPrecursor to TMS reagents, Solvent[6]
Byproduct of Silylation H₂ (gas)H₂O (with acid catalyst)

Reaction Mechanisms and Logical Workflow

The divergent reactivity of PMDSO and HMDSO stems from their distinct molecular structures, leading to different activation pathways and reaction mechanisms for the silylation of alcohols.

This compound: Dehydrogenative Silylation

PMDSO reacts with alcohols via a catalytic dehydrogenative coupling. This process requires a catalyst, typically a Lewis acid or a transition metal complex, to activate the Si-H bond. The reaction is clean, with the only byproduct being hydrogen gas, which simply evolves from the reaction mixture.

PMDSO_Mechanism cluster_workflow General Workflow: Dehydrogenative Silylation cluster_mechanism Catalytic Cycle (Lewis Acid) Reagents Alcohol (R-OH) + PMDSO + Catalyst Reaction Reaction Vessel (Inert Atmosphere) Reagents->Reaction Combine Product Silyl Ether (R-OPMD) + H₂ (gas) Reaction->Product Stir at RT or heat Workup Catalyst Removal (e.g., Filtration) Product->Workup Purified Purified Silyl Ether Workup->Purified Catalyst Catalyst (e.g., B(C₆F₅)₃) Activated Activated Complex [PMDSO-Catalyst] Catalyst->Activated Activates Si-H PMDSO PMDSO (Me₃Si-O-SiMe₂H) PMDSO->Activated Intermediate [R-O-H-Si-Catalyst] Transition State Activated->Intermediate Alcohol Alcohol (R-OH) Alcohol->Intermediate Nucleophilic Attack Intermediate->Catalyst Regenerates SilylEther Silyl Ether (R-O-SiMe₂-O-SiMe₃) Intermediate->SilylEther Releases Product H2 H₂ Intermediate->H2 Releases H₂ HMDSO_Mechanism cluster_workflow General Workflow: Acid-Catalyzed Silylation cluster_mechanism Reaction Mechanism Reagents Alcohol (R-OH) + HMDSO + Acid Catalyst Reaction Reaction Vessel Reagents->Reaction Combine Product Silyl Ether (R-OTMS) + TMSOH Reaction->Product Stir at RT or heat Workup Neutralization & Aqueous Extraction Product->Workup Purified Purified Silyl Ether Workup->Purified HMDSO HMDSO (Me₃Si-O-SiMe₃) Protonated Protonated HMDSO [Me₃Si-O⁺H-SiMe₃] HMDSO->Protonated H_plus H⁺ (from Catalyst) H_plus->Protonated Protonation Intermediate Oxonium Intermediate Protonated->Intermediate Alcohol Alcohol (R-OH) Alcohol->Intermediate Nucleophilic Attack TMSEther TMS Ether (R-O-SiMe₃) Intermediate->TMSEther Forms Product TMSOH TMSOH Intermediate->TMSOH Forms Byproduct

References

Gas Chromatography-Flame Ionization Detection (GC-FID): A Robust Analytical Approach

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Validating the Purity of Synthesized Pentamethyldisiloxane: GC-FID in Focus

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This compound, a key intermediate in the synthesis of various silicone polymers, is no exception. This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and alternative methods for validating the purity of synthesized this compound, complete with experimental protocols and performance data.

GC-FID is a widely adopted technique for the analysis of volatile organic compounds like this compound. Its robustness, wide linear range, and relatively low cost make it an attractive option for routine purity assessments. The principle of GC-FID lies in the separation of compounds in a gaseous mobile phase followed by their detection via ionization in a hydrogen-air flame.

Experimental Protocol for GC-FID Analysis of this compound

This protocol outlines a standard procedure for the purity analysis of this compound using GC-FID.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as acetone (B3395972) or hexane, and dilute to the mark.

  • Prepare a series of calibration standards of known concentrations of high-purity this compound in the same solvent.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Temperatures:

    • Inlet: 250 °C

    • Detector: 300 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis:

  • The purity of the this compound is determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

  • For quantitative analysis against a standard, a calibration curve is generated by plotting the peak area of the standards against their known concentrations. The concentration of the sample is then determined from this curve.

Performance Characteristics of GC-FID for this compound Analysis

The following table summarizes the typical performance characteristics of a validated GC-FID method for the analysis of small volatile siloxanes like this compound.

ParameterTypical Performance
Linearity (R²) > 0.999
Precision (RSD%) < 2%
Limit of Detection (LOD) 0.01 - 0.05 mg/L
Limit of Quantification (LOQ) 0.05 - 0.15 mg/L
Accuracy (Recovery %) 98 - 102%

Note: These are typical values and may vary depending on the specific instrumentation and experimental conditions.

GC-FID Experimental Workflow

GC_FID_Workflow GC-FID Purity Analysis Workflow for this compound cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing and Purity Determination start Synthesized This compound weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject standards Prepare Calibration Standards standards->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % or Calibration Curve) integrate->calculate report Final Purity Report calculate->report

A Comparative Guide to the Quantification of Impurities in Pentamethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the quantification of impurities in pentamethyldisiloxane, a critical starting material and intermediate in the synthesis of various specialty chemicals and active pharmaceutical ingredients (APIs). The purity of this compound is paramount to ensure the quality, safety, and efficacy of the final products.

This document outlines and compares High-Performance Liquid Chromatography (HPLC) with alternative methods such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Supercritical Fluid Chromatography (SFC). Detailed experimental protocols and comparative performance data are presented to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Comparison of Analytical Techniques

The choice of analytical technique for impurity profiling of this compound depends on the nature of the impurities, the required sensitivity, and the analytical throughput. The following tables summarize the key performance characteristics of HPLC, GC, NMR, and SFC for this application.

Table 1: Performance Comparison of Analytical Techniques for this compound Impurity Analysis

ParameterHPLC with Charged Aerosol Detection (CAD)Gas Chromatography with Flame Ionization Detection (GC-FID)29Si Nuclear Magnetic Resonance (NMR) SpectroscopySupercritical Fluid Chromatography (SFC-FID)
Principle Separation based on polarity, detection of non-volatile analytes via aerosol charging.Separation of volatile compounds based on boiling point and polarity, detection by ionization in a flame.A non-destructive technique that identifies and quantifies silicon-containing compounds based on their unique magnetic properties.Separation using a supercritical fluid as the mobile phase, with detection by flame ionization.
Typical Impurities Detected Non-volatile siloxane oligomers, residual reactants, and degradation products.Volatile impurities such as cyclic siloxanes (D3, D4, D5), other short-chain linear siloxanes, and residual solvents.Structural isomers, functional group impurities, and quantification of siloxane chain end-groups versus backbone units.A broad range of siloxane oligomers and other non-volatile impurities.
Sample Throughput ModerateHighLowHigh
Strengths - Universal detection of non-volatile compounds[1] - Response independent of analyte's chemical properties[1] - Suitable for non-volatile and thermally labile impurities- High resolution for volatile compounds - Robust and widely available - High sensitivity for hydrocarbons- Provides detailed structural information - Non-destructive - Absolute quantification without the need for specific impurity standards- Fast separations - Reduced solvent consumption compared to HPLC - Compatible with a wide range of detectors[2]
Limitations - Requires volatile mobile phases - Not suitable for very volatile impurities- Not suitable for non-volatile or thermally labile impurities - Potential for in-situ generation of cyclic siloxanes at high temperatures[3][4]- Lower sensitivity compared to chromatographic methods - Long acquisition times for 29Si nucleus due to low natural abundance and long relaxation times- Requires specialized equipment - Method development can be complex

Table 2: Quantitative Performance Data

ParameterHPLC-CADGC-FID29Si NMRSFC-FID
Linearity (R²) > 0.99> 0.99Not applicable (absolute quantification)> 0.99
Limit of Detection (LOD) ng rangepg range~0.2% for silicone compounds[5]ng range
Limit of Quantification (LOQ) ng rangepg range~0.5%ng range
Accuracy (% Recovery) 95 - 105%90 - 110%Not applicable95 - 105%
Precision (%RSD) < 5%< 10%< 3%< 5%

Note: The quantitative data presented are typical values and may vary depending on the specific impurity, matrix, and instrumentation.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

HPLC with Charged Aerosol Detection (CAD) for Non-Volatile Impurities

This method is suitable for the analysis of higher molecular weight siloxane oligomers and other non-volatile impurities that may be present in this compound.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Methanol (B129727) (50:50, v/v)

  • Gradient Program:

    Time (min) %B
    0 50
    20 100
    25 100
    25.1 50

    | 30 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • CAD Settings:

    • Nebulizer Temperature: 35 °C

    • Evaporation Temperature: 40 °C

    • Gas Flow: 1.2 L/min

  • Sample Preparation: Dissolve the this compound sample in isopropanol (B130326) to a concentration of 1 mg/mL.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Volatile Impurities

This is a robust method for the quantification of volatile impurities such as cyclic siloxanes (D3, D4, D5, etc.) and other low molecular weight siloxanes.

  • Instrumentation: Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Sample Preparation: Dilute the this compound sample in a suitable solvent like hexane (B92381) or acetone (B3395972) to a concentration of approximately 10 mg/mL.[6] An internal standard (e.g., n-dodecane) can be added for improved quantitation.[6]

29Si NMR Spectroscopy for Structural Elucidation and Quantification

29Si NMR is a powerful tool for identifying and quantifying different silicon environments, providing valuable information about the structure of impurities.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 60-120 seconds) is crucial to ensure full relaxation of the 29Si nuclei for accurate integration.[7]

    • Number of Scans: A large number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of 29Si.[7]

  • Data Processing: The spectra are processed with appropriate apodization and phasing. The relative concentrations of different silicon species are determined by integrating the corresponding peaks.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the deuterated solvent.

Supercritical Fluid Chromatography with Flame Ionization Detection (SFC-FID)

SFC offers a fast and environmentally friendly alternative to HPLC for the separation of siloxane impurities.

  • Instrumentation: Supercritical fluid chromatograph equipped with a back-pressure regulator, an autosampler, a column oven, and a flame ionization detector (FID).

  • Column: A packed silica (B1680970) or bonded-phase column suitable for SFC.

  • Mobile Phase: Supercritical carbon dioxide with a co-solvent such as methanol or isopropanol.

  • Pressure Program: A pressure gradient is typically used to elute the compounds.

  • Temperature: Column oven temperature is typically maintained between 40 and 60 °C.

  • Detector: FID operated at a high temperature (e.g., 350 °C).

  • Sample Preparation: Dissolve the this compound sample in a suitable organic solvent.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound and the logical relationship between the different analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing & Reporting Sample This compound Sample Dissolve Dissolve in Isopropanol (1 mg/mL) Sample->Dissolve Filter Filter through 0.22 µm syringe filter Dissolve->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect Detection by CAD Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification of Impurities Integrate->Quantify Report Generate Report Quantify->Report

Figure 1. Experimental workflow for HPLC-CAD analysis of this compound impurities.

Analytical_Techniques cluster_chromatography Chromatographic Techniques cluster_spectroscopy Spectroscopic Technique HPLC HPLC Quant Impurity Profile HPLC->Quant Quantification GC GC GC->Quant Quantification SFC SFC SFC->Quant Quantification NMR NMR NMR->Quant Quantification Purity This compound Purity Assessment Purity->HPLC Non-volatile impurities Purity->GC Volatile impurities Purity->SFC Broad range of impurities Purity->NMR Structural information

Figure 2. Logical relationship of analytical techniques for this compound impurity profiling.

References

Reactivity comparison of pentamethyldisiloxane and tetramethyldisiloxane in hydrosilylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Materials Science

The hydrosilylation reaction, a cornerstone of silicon chemistry, plays a pivotal role in the synthesis of a vast array of organosilicon compounds and polymers. The choice of the hydrosilane reagent is critical as it directly influences reaction kinetics, product yields, and the properties of the final material. This guide provides an in-depth comparison of the reactivity of two commonly employed hydrosiloxanes: pentamethyldisiloxane and tetramethyldisiloxane. This analysis is supported by established principles of reaction kinetics and includes detailed experimental protocols for a direct comparative study.

Executive Summary

While direct, side-by-side kinetic data for the hydrosilylation reactivity of this compound and tetramethyldisiloxane is not extensively documented in publicly available literature, a comparative assessment can be made based on fundamental chemical principles. Tetramethyldisiloxane is anticipated to exhibit a higher reaction rate in platinum-catalyzed hydrosilylation reactions compared to this compound. This difference is primarily attributed to steric hindrance. The additional methyl group on one of the silicon atoms in this compound impedes the approach of the catalyst and the olefin to the silicon-hydride (Si-H) bond, thereby slowing down the reaction.

Theoretical Reactivity Comparison

The relative reactivity of the Si-H bond in hydrosilylation is influenced by both electronic and steric factors.

  • Electronic Effects: The electronic environment around the Si-H bond can affect its polarity and, consequently, its reactivity. In both this compound and tetramethyldisiloxane, the silicon atoms are bonded to oxygen and methyl groups. The electron-donating nature of the methyl groups is similar in both molecules, suggesting that the electronic effects on the Si-H bond reactivity will be comparable.

  • Steric Effects: The steric bulk around the reacting Si-H bond is a significant determinant of reaction rate. The mechanism of platinum-catalyzed hydrosilylation, such as the Chalk-Harrod mechanism, involves the coordination of the hydrosilane to the platinum catalyst, followed by the coordination of the olefin. Increased steric hindrance around the silicon atom can slow down these coordination steps, thus reducing the overall reaction rate.

Pethamethyldisiloxane possesses a trimethylsilyl (B98337) group and a dimethylsilyl group, resulting in a more sterically crowded environment around the single Si-H bond compared to tetramethyldisiloxane , which has two Si-H bonds, each on a dimethylsilyl group. This increased steric hindrance in this compound is the primary reason for its expected lower reactivity.

Proposed Experimental Comparison

To definitively quantify the reactivity difference, a controlled kinetic study is necessary. The following experimental protocol outlines a method to compare the hydrosilylation of a model olefin, 1-octene (B94956), with both this compound and tetramethyldisiloxane.

Experimental Protocol: Comparative Kinetic Analysis of Hydrosilylation

Objective: To compare the reaction rates of the platinum-catalyzed hydrosilylation of 1-octene with this compound and tetramethyldisiloxane.

Materials:

  • This compound (≥98%)

  • 1,1,3,3-Tetramethyldisiloxane (≥98%)

  • 1-Octene (≥98%)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, Pt ~2%)

  • Toluene (anhydrous, ≥99.8%)

  • Internal standard (e.g., dodecane)

  • Reaction vials with magnetic stir bars

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Thermostatically controlled reaction block or oil bath

Procedure:

  • Reaction Setup: In a clean, dry reaction vial, add 1.0 mmol of the olefin (1-octene) and 1.0 mmol of the internal standard (dodecane) to 5.0 mL of anhydrous toluene.

  • Initiation: To the stirred solution at a constant temperature (e.g., 50 °C), add 1.0 mmol of the respective hydrosiloxane (either this compound or tetramethyldisiloxane).

  • Catalyst Addition: Inject a precise amount of Karstedt's catalyst solution (e.g., to achieve a 10 ppm Pt concentration relative to the olefin) to initiate the reaction. Start timing immediately.

  • Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it in a vial containing a small amount of a catalyst inhibitor (e.g., a solution of a sulfur-containing compound) to stop the reaction.

  • Analysis: Analyze the quenched samples by GC-FID to determine the concentration of the remaining 1-octene and the formation of the hydrosilylated product.

  • Data Analysis: Plot the concentration of 1-octene versus time for both reactions. The initial reaction rates can be determined from the initial slope of these curves.

Expected Outcome: It is hypothesized that the rate of consumption of 1-octene will be significantly faster in the reaction with tetramethyldisiloxane compared to this compound under identical reaction conditions.

Data Presentation

The quantitative data from the proposed experiment can be summarized in the following tables for a clear comparison.

Table 1: Reactant and Catalyst Information

ParameterValue
Olefin1-Octene
Hydrosiloxane 1This compound
Hydrosiloxane 2Tetramethyldisiloxane
CatalystKarstedt's Catalyst
Catalyst Loading (Pt)10 ppm
SolventToluene
Temperature50 °C
Initial [1-Octene]0.2 M
Initial [Hydrosiloxane]0.2 M

Table 2: Comparative Reaction Kinetics

Time (min)1-Octene Conversion (%) with this compound1-Octene Conversion (%) with Tetramethyldisiloxane
000
5Experimental DataExperimental Data
10Experimental DataExperimental Data
20Experimental DataExperimental Data
30Experimental DataExperimental Data
60Experimental DataExperimental Data
120Experimental DataExperimental Data
Initial Rate (M/s) Calculated from data Calculated from data

Visualizing the Comparison Workflow

The logical flow of the comparative analysis can be represented by the following diagram.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_experiment Experimental Protocol cluster_results Data Analysis & Comparison PDS This compound Setup Reaction Setup PDS->Setup TDS Tetramethyldisiloxane TDS->Setup Octene 1-Octene Octene->Setup Catalyst Karstedt's Catalyst Initiation Reaction Initiation Catalyst->Initiation Solvent Toluene Solvent->Setup Temp 50 °C Temp->Setup Setup->Initiation Sampling Time-based Sampling Initiation->Sampling Analysis GC-FID Analysis Sampling->Analysis Kinetics Determine Reaction Kinetics Analysis->Kinetics Comparison Compare Initial Rates & Conversion Kinetics->Comparison Conclusion Draw Reactivity Conclusion Comparison->Conclusion

Caption: Workflow for the comparative reactivity study.

Signaling Pathway of Platinum-Catalyzed Hydrosilylation

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. A simplified representation is provided below.

ChalkHarrod Pt0 Pt(0)L_n Pt_SiH L_n(H)Pt(II)(SiR_3) Pt0->Pt_SiH Pt_Olefin L_n(H)Pt(II)(SiR_3)(Olefin) Pt_SiH->Pt_Olefin Pt_Alkyl L_n(Alkyl)Pt(II)(SiR_3) Pt_Olefin->Pt_Alkyl Migratory Insertion Pt_Alkyl->Pt0 Product R_3Si-Alkyl Pt_Alkyl->Product Reductive Elimination Reactant_SiH R_3Si-H Reactant_SiH->Pt_SiH Oxidative Addition Reactant_Olefin Olefin Reactant_Olefin->Pt_Olefin Ligand Exchange

Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.

Conclusion

Based on established principles of chemical kinetics, tetramethyldisiloxane is predicted to be more reactive than this compound in platinum-catalyzed hydrosilylation reactions primarily due to lower steric hindrance around its silicon-hydride bonds. This facilitates more rapid coordination with the platinum catalyst and the olefin substrate. For definitive quantitative comparison and to support process optimization and material design, the detailed experimental protocol provided should be followed. This will enable researchers to make informed decisions when selecting hydrosiloxane reagents for their specific applications in drug development, materials science, and organic synthesis.

A Guide to Silylating Reagents: Exploring Alternatives for Specific Silylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, silylation is a cornerstone technique for the protection of sensitive functional groups, enhancing the volatility of compounds for analysis, and for facilitating specific chemical transformations. While a variety of silylating agents are available, the selection of the appropriate reagent is critical for achieving desired outcomes in terms of yield, selectivity, and stability. This guide provides a comprehensive comparison of common silylating reagents for the protection of alcohols, amines, and carboxylic acids, with a special focus on understanding the role and limitations of pentamethyldisiloxane (PMDS) and identifying effective alternatives.

This compound: A Reagent for Hydrosilylation, Not a Typical Protecting Agent

Initial exploration into this compound (PMDS) as a silylating agent for functional group protection reveals a crucial distinction in its reactivity. The presence of a silicon-hydride (Si-H) bond in its structure makes PMDS a highly effective reagent for palladium-catalyzed cyclization/hydrosilylation of functionalized dienes[1][2]. This process involves the addition of the Si-H bond across a carbon-carbon double bond, a fundamentally different mechanism from the protection of alcohols, amines, or carboxylic acids.

For the protection of these latter functional groups, a silylating agent typically possesses a leaving group attached to the silicon atom (e.g., chloride, triflate, or an amide) that is displaced by the nucleophilic oxygen or nitrogen of the substrate. PMDS lacks such a leaving group, and its Si-O-Si bond is generally stable under typical silylation conditions. Therefore, PMDS is not a standard choice for creating silyl (B83357) ethers, silyl amines, or silyl esters for protective purposes.

This guide will, therefore, focus on established and effective alternative reagents for these critical silylation reactions.

Selecting the Right Silylating Agent: A Comparative Overview

The choice of a silylating agent is governed by several factors, including the nature of the substrate, the desired stability of the silyl group, and the reaction conditions. Below is a comparative summary of commonly used silylating agents for the protection of alcohols, amines, and carboxylic acids.

Table 1: Comparison of Common Silylating Agents for Alcohols
Silylating AgentAbbreviationTypical ConditionsRelative Stability of Silyl EtherKey Features & Considerations
HexamethyldisilazaneHMDSCatalyst (e.g., TMSCl, I₂, sulfonic acid), neat or in solvent, RT to refluxLowCost-effective; byproduct is ammonia; often requires a catalyst for good yields.
N,O-Bis(trimethylsilyl)acetamideBSANeat or in solvent (e.g., DMF, MeCN), RT to 60 °CLowVolatile byproducts; good for general purpose silylation.
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFANeat or in solvent (e.g., MeCN, pyridine), 60-80 °CLowMore reactive than BSA; byproducts are highly volatile, making it suitable for GC analysis.
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFANeat or in solvent (e.g., MeCN), RT to 60 °CLowOne of the most powerful trimethylsilylating agents; highly volatile byproducts.
Trimethylsilyl chlorideTMSClBase (e.g., Et₃N, pyridine), solvent (e.g., CH₂Cl₂, THF), 0 °C to RTLowReactive and widely used; generates HCl, requiring a base.
tert-Butyldimethylsilyl chlorideTBDMSClBase (e.g., imidazole), solvent (e.g., DMF), RTModerateForms a more stable silyl ether than TMSCl, resistant to many reaction conditions.
Table 2: Comparison of Common Silylating Agents for Amines
Silylating AgentAbbreviationTypical ConditionsRelative Stability of Silyl AmineKey Features & Considerations
HexamethyldisilazaneHMDSCatalyst (e.g., TMSCl), refluxLowCan be used for primary and secondary amines.
N,O-Bis(trimethylsilyl)acetamideBSANeat or in solvent, RT to 60 °CLowEffective for primary and secondary amines.
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFANeat or in solvent, 60-80 °CLowHighly reactive, suitable for derivatization for GC-MS.
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFANeat or in solvent, RT to 60 °CLowVery powerful silylating agent for amines.
Trimethylsilyl chlorideTMSClBase (e.g., Et₃N), solvent, 0 °C to RTLowRequires a base to neutralize HCl.
Table 3: Comparison of Common Silylating Agents for Carboxylic Acids
Silylating AgentAbbreviationTypical ConditionsRelative Stability of Silyl EsterKey Features & Considerations
HexamethyldisilazaneHMDSCatalyst (e.g., TMSCl), refluxLowCan be used, but other reagents are often more efficient.
N,O-Bis(trimethylsilyl)acetamideBSANeat or in solvent, RT to 60 °CLowCommonly used for preparing silyl esters.
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFANeat or in solvent, 60-80 °CLowHigh reactivity and volatile byproducts.
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFANeat or in solvent, RT to 60 °CLowVery effective for the silylation of carboxylic acids.
Trimethylsilyl chlorideTMSClBase (e.g., Et₃N), solvent, 0 °C to RTLowA standard method for forming silyl esters.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful silylation. Below are representative methodologies for key silylating agents.

Protocol 1: Silylation of a Primary Alcohol using Hexamethyldisilazane (HMDS) and a Catalyst

Materials:

  • Primary alcohol (1.0 equiv)

  • Hexamethyldisilazane (HMDS, 1.5 equiv)

  • Trimethylsilyl chloride (TMSCl, 0.1 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry, nitrogen-flushed flask, add the primary alcohol and anhydrous toluene.

  • Add HMDS followed by the catalytic amount of TMSCl.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent and volatile byproducts.

  • The crude product can be purified by distillation or flash column chromatography if necessary.

Protocol 2: Silylation of an Amine using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Materials:

  • Amine (1.0 equiv)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA, 2.2 equiv)

  • Anhydrous Acetonitrile

Procedure:

  • In a dry vial, dissolve the amine in anhydrous acetonitrile.

  • Add BSTFA to the solution.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or TLC.

  • After cooling to room temperature, the reaction mixture can often be used directly for analysis or subjected to a workup procedure involving quenching with a protic solvent and extraction.

Protocol 3: Silylation of a Carboxylic Acid using Trimethylsilyl Chloride (TMSCl) and Triethylamine

Materials:

  • Carboxylic acid (1.0 equiv)

  • Trimethylsilyl chloride (TMSCl, 1.2 equiv)

  • Triethylamine (Et₃N, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DCM in a dry, nitrogen-flushed flask and cool the solution to 0 °C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of TMSCl.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the silyl ester.

Decision-Making Workflow for Silylating Agent Selection

Choosing the optimal silylating agent requires a logical approach based on the specific requirements of the chemical transformation. The following diagram illustrates a simplified decision-making workflow.

Silylating_Agent_Selection Start Start: Need to Silylate a Functional Group Substrate Identify Substrate: Alcohol, Amine, or Carboxylic Acid? Start->Substrate Stability Required Stability of Silyl Group? Substrate->Stability Functional group identified Low_Stability Low Stability (e.g., for GC-MS, temporary protection) Stability->Low_Stability Low Moderate_Stability Moderate/High Stability (for multi-step synthesis) Stability->Moderate_Stability Moderate/High TMS_Reagents Select TMS Reagent: HMDS, BSA, BSTFA, MSTFA, TMSCl Low_Stability->TMS_Reagents Bulky_Reagents Select Bulky Silyl Reagent: TBDMSCl, TIPSCl, TBDPSCl Moderate_Stability->Bulky_Reagents Reactivity_Considerations Consider Substrate Reactivity (Steric Hindrance, Electronic Effects) Mild_Conditions Mild Conditions Required? Reactivity_Considerations->Mild_Conditions Reactivity assessed Amide_Reagents Use Amide-Based Reagents: BSA, BSTFA, MSTFA (Neutral byproducts) Mild_Conditions->Amide_Reagents Yes Halide_Reagents Use Halide-Based Reagents: TMSCl, TBDMSCl (Requires base) Mild_Conditions->Halide_Reagents No/Base is acceptable TMS_Reagents->Reactivity_Considerations Bulky_Reagents->Reactivity_Considerations Final_Choice Final Reagent Selection Amide_Reagents->Final_Choice Halide_Reagents->Final_Choice

Caption: Decision workflow for selecting a suitable silylating agent.

Conclusion

While this compound is a valuable reagent in the realm of hydrosilylation, it is not the appropriate choice for the routine protection of alcohols, amines, and carboxylic acids. For these essential transformations, a wide array of alternative silylating agents exists, each with its own distinct reactivity profile and applications. By carefully considering the nature of the substrate, the desired stability of the protected group, and the reaction conditions, researchers can select the optimal reagent to achieve their synthetic goals efficiently and effectively. This guide serves as a starting point for navigating the diverse landscape of silylating agents and making informed decisions in the laboratory.

References

A Spectroscopic Showdown: Pentamethyldisiloxane and Its Analogues Under the NMR and IR Spotlight

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science, drug development, and organic synthesis, a precise understanding of molecular structure is paramount. For researchers working with organosilicon compounds, pentamethyldisiloxane and its close analogues, hexamethyldisiloxane (B120664) and 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769), are fundamental building blocks. This guide offers a comparative analysis of these compounds using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supported by experimental data and detailed protocols to aid in their characterization.

At a Glance: Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound and its common analogues. These values provide a clear basis for distinguishing between these closely related siloxanes.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundStructure-Si(CH₃)₃-Si(CH₃)₂H-Si(CH₃)H-
This compound(CH₃)₃Si-O-Si(CH₃)₂H~0.09~4.7 (septet)-
Hexamethyldisiloxane(CH₃)₃Si-O-Si(CH₃)₃0.06--
1,1,1,3,5,5,5-Heptamethyltrisiloxane(CH₃)₃Si-O-SiH(CH₃)-O-Si(CH₃)₃0.09-~4.8 (m)

Note: Data for this compound is estimated based on typical chemical shifts for similar structures.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound-Si(CH₃)₃-Si(CH₃)₂H-Si(CH₃)H-
This compound~1.5~-1.0-
Hexamethyldisiloxane1.94--
1,1,1,3,5,5,5-Heptamethyltrisiloxane2.0--1.3

Note: Data for this compound is estimated based on typical chemical shifts for similar structures.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundSi-H StretchSi-O-Si Stretch (asymmetric)Si-C Stretch / CH₃ rockCH₃ DeformationC-H Stretch
This compound~2120~1060~840, ~790~1250~2960
Hexamethyldisiloxane-1056843, 75612532957
1,1,1,3,5,5,5-Heptamethyltrisiloxane21301060840, 80012602960

Note: Data for this compound is estimated based on characteristic group frequencies.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the NMR and IR analysis of liquid siloxane samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of liquid siloxane compounds.

Materials:

  • NMR spectrometer (e.g., Bruker, 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) (often included in the deuterated solvent as an internal standard)

  • Pipettes and vials

  • Sample to be analyzed (this compound or its analogue)

Procedure:

  • Sample Preparation:

    • Place approximately 5-10 mg of the liquid siloxane into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃ with 0.03% TMS).

    • Thoroughly mix the sample until it is fully dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.

    • For ¹H NMR, acquire the spectrum using standard parameters. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time may be necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in the liquid siloxane.

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Liquid sample of the siloxane.

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

  • Lint-free wipes.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry. Clean with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to fully evaporate.

    • Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.

  • Sample Analysis:

    • Place a small drop of the neat liquid siloxane onto the center of the ATR crystal, ensuring the crystal is fully covered.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare their positions (in cm⁻¹) to known correlation tables for organosilicon compounds to identify functional groups such as Si-H, Si-O-Si, and Si-CH₃.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of chemical analogues.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Analysis cluster_3 Comparative Evaluation A Obtain pure samples of This compound and its analogues B Prepare samples for NMR (in deuterated solvent) and IR (neat liquid) A->B C Acquire 1H and 13C NMR spectra B->C D Acquire FTIR spectra B->D E Process NMR data: - Fourier Transform - Phasing - Baseline Correction - Calibration C->E F Process IR data: - Background Subtraction D->F G Identify chemical shifts, multiplicities, and integrations (NMR) E->G H Identify characteristic absorption frequencies (IR) F->H I Tabulate and compare spectroscopic data G->I H->I J Correlate spectral features with molecular structures I->J

A generalized workflow for the spectroscopic comparison of chemical analogues.

Discussion and Interpretation

The spectroscopic data presented provides a clear means of distinguishing between this compound, hexamethyldisiloxane, and 1,1,1,3,5,5,5-heptamethyltrisiloxane.

In ¹H NMR spectroscopy , the most telling feature is the presence and chemical shift of the Si-H proton. In this compound, this proton appears as a septet around 4.7 ppm due to coupling with the two adjacent methyl groups. For 1,1,1,3,5,5,5-heptamethyltrisiloxane, the Si-H proton signal is a multiplet around 4.8 ppm. Hexamethyldisiloxane, lacking a Si-H bond, shows only a single sharp peak for the 18 equivalent methyl protons at approximately 0.06 ppm. The chemical shifts of the methyl protons attached to silicon are also subtly different, though generally appear in the 0.05 to 0.1 ppm range.

¹³C NMR spectroscopy offers a complementary view. The methyl carbons attached to silicon typically resonate between -1 and 2 ppm. The presence of a hydrogen atom on the silicon in this compound and 1,1,1,3,5,5,5-heptamethyltrisiloxane results in a slight upfield shift for the attached methyl carbons compared to the trimethylsilyl (B98337) groups.

IR spectroscopy provides definitive evidence for the presence of the Si-H bond, which exhibits a characteristic strong, sharp stretching vibration in the region of 2120-2130 cm⁻¹. This peak is present in the spectra of this compound and 1,1,1,3,5,5,5-heptamethyltrisiloxane but is absent in that of hexamethyldisiloxane. All three compounds display a very strong and broad absorption band between 1050 and 1060 cm⁻¹, which is characteristic of the asymmetric stretching of the Si-O-Si backbone. Other common features include the symmetric deformation of the Si-CH₃ groups around 1250-1260 cm⁻¹, Si-C stretching and CH₃ rocking modes in the 750-850 cm⁻¹ region, and C-H stretching vibrations around 2960 cm⁻¹.

By combining the information from these spectroscopic techniques, researchers can confidently identify and differentiate between these fundamental siloxane compounds, ensuring the integrity of their materials and the reliability of their experimental outcomes.

The Rise of Earth-Abundant Metals: A Comparative Guide to Non-Platinum Catalysts in Pentamethyldisiloxane Hydrosilylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the quest for efficient, cost-effective, and sustainable catalytic processes is relentless. In the realm of silicone chemistry, the hydrosilylation of pentamethyldisiloxane—a key reaction in the formulation of advanced materials—has traditionally been dominated by platinum-based catalysts. However, the high cost and limited availability of platinum have spurred the development of alternatives. This guide provides an objective comparison of the performance of non-platinum catalysts, focusing on iron, cobalt, nickel, and ruthenium-based systems, supported by available experimental data.

The hydrosilylation reaction, the addition of a silicon-hydride bond across an unsaturated bond, is fundamental to the curing of silicones and the synthesis of organosilicon compounds. While platinum catalysts, such as Karstedt's catalyst, are highly effective, the scientific community is increasingly turning to more earth-abundant and economical transition metals.[1][2] Research into iron, cobalt, and nickel catalysts has demonstrated their potential to offer comparable, and in some cases, unique reactivity in silicone crosslinking and related transformations.[3][4]

Performance Comparison of Non-Platinum Catalysts

The following table summarizes the performance of representative non-platinum catalysts in the hydrosilylation of siloxanes, providing a comparative overview of their efficacy. Due to the nascent stage of research in this specific area, data for the hydrosilylation of this compound is limited. Therefore, data from closely analogous reactions, such as the hydrosilylation of 1,1,3,3-tetramethyldisiloxane (B107390) with vinyl-functionalized siloxanes, are included to provide a meaningful comparison.

Catalyst SystemSubstrate (Vinyl Compound)SilaneCatalyst Loading (mol%)Temp. (°C)Time (h)Conversion (%)Selectivity (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Reference
Iron
iCN-Fe complex1,3-divinyl tetramethyldisiloxane1,1,3,3-tetramethyldisiloxane0.05252475-10087-93 (anti-Markovnikov)up to 2000~83[5]
Cobalt
Co(acac)₂ / LigandAlkenes/AlkynesPhenylsilane0.5 - 225 - 801 - 24HighHigh (regio- & stereoselective)up to 65,520 (for alkynes)-[3]
Nickel
(Salicylaldiminato)Ni(II)OlefinsSecondary Hydrosilanes1251 - 12up to 93High (mono-hydrosilylation)--[3]
Ruthenium
[Cp*Ru(MeCN)₃]PF₆AlkynesVarious Silanes1 - 5251 - 12HighHigh (trans-addition)--[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. Below are representative protocols for hydrosilylation reactions catalyzed by non-platinum metals.

Iron-Catalyzed Hydrosilylation of 1,1,3,3-Tetramethyldisiloxane

A representative procedure for the hydrosilylation reaction catalyzed by an iron-isocyanide disiloxane (B77578) complex (iCN-Fe) is as follows: In a typical experiment, 1,3-divinyl tetramethyldisiloxane and 1,1,3,3-tetramethyldisiloxane are mixed in a 1:1 molar ratio. The iCN-Fe catalyst is then added at a loading of 0.05 mol%. The reaction mixture is stirred at room temperature (25 °C) for 24 hours. The progress of the reaction is monitored by ¹H-NMR spectroscopy by observing the disappearance of the Si-H signal and the appearance of new signals corresponding to the anti-Markovnikov and Markovnikov addition products. Conversion is calculated based on the integration of the vinyl group signals, while selectivity is determined from the ratio of the integration of the signals for the respective addition products. The catalyst can be separated from the product mixture for potential reuse.[5]

Visualizing the Process: Experimental Workflow and Catalyst Comparison

To better understand the experimental process and the relationships between different catalytic systems, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Catalyst Performance Evaluation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_evaluation Evaluation Reactants Reactants (this compound, Vinyl Compound) Mixing Mixing of Reactants, Catalyst, and Solvent Reactants->Mixing Catalyst Non-Platinum Catalyst (Fe, Co, Ni, Ru) Catalyst->Mixing Solvent Solvent (e.g., Toluene) Solvent->Mixing Reaction_Conditions Set Reaction Conditions (Temperature, Time) Mixing->Reaction_Conditions Stirring Stirring Reaction_Conditions->Stirring Sampling Periodic Sampling Stirring->Sampling Analysis_Technique Analysis (e.g., NMR, GC-MS) Sampling->Analysis_Technique Data_Collection Data Collection (Conversion, Selectivity) Analysis_Technique->Data_Collection Performance_Metrics Calculation of Performance Metrics (TON, TOF) Data_Collection->Performance_Metrics Comparison Comparison with Other Catalysts Performance_Metrics->Comparison

Caption: A generalized workflow for evaluating the performance of non-platinum catalysts in this compound hydrosilylation.

Catalyst_Comparison Logical Comparison of Non-Platinum Catalysts cluster_Fe Characteristics cluster_Co Characteristics cluster_Ni Characteristics cluster_Ru Characteristics Catalyst_Class Non-Platinum Hydrosilylation Catalysts Iron Iron Catalysts Catalyst_Class->Iron Cobalt Cobalt Catalysts Catalyst_Class->Cobalt Nickel Nickel Catalysts Catalyst_Class->Nickel Ruthenium Ruthenium Catalysts Catalyst_Class->Ruthenium Fe_Pros Pros: - Low Cost - High Abundance - Good Selectivity [7] Iron->Fe_Pros Fe_Cons Cons: - Often requires specific ligands [7] Iron->Fe_Cons Co_Pros Pros: - High Activity - High TON/TOF (in some cases) [5] Cobalt->Co_Pros Co_Cons Cons: - Can promote dehydrogenative silylation [10] Cobalt->Co_Cons Ni_Pros Pros: - Good Activity for Olefin Hydrosilylation [5] Nickel->Ni_Pros Ni_Cons Cons: - Can also catalyze dehydrogenative silylation Nickel->Ni_Cons Ru_Pros Pros: - High Selectivity (trans-addition) [4] Ruthenium->Ru_Pros Ru_Cons Cons: - Higher Cost than Fe, Co, Ni Ruthenium->Ru_Cons

Caption: A logical diagram comparing the general characteristics of different classes of non-platinum hydrosilylation catalysts.

Conclusion

The development of non-platinum catalysts for this compound hydrosilylation represents a significant step towards more sustainable and economical silicone chemistry. Iron-based catalysts have shown particular promise in analogous systems, demonstrating high conversion and selectivity under mild conditions.[5] While comprehensive data for cobalt, nickel, and ruthenium catalysts in this specific application remains an area for further investigation, their proven efficacy in related hydrosilylation reactions suggests a strong potential. Future research should focus on systematic studies of these earth-abundant metal catalysts with this compound to fully elucidate their performance and pave the way for their broader application in industrial processes. This will undoubtedly contribute to the development of next-generation silicone materials with tailored properties for a wide range of applications.

References

A Comparative Guide to Quantitative NMR (qNMR) for Determining Pentamethyldisiloxane Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For organosilicon compounds like pentamethyldisiloxane, a versatile reagent and building block, precise purity assessment is essential to ensure the reliability and reproducibility of synthetic processes and the quality of final products. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with the widely used Gas Chromatography-Flame Ionization Detection (GC-FID) method for determining the purity of this compound.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method of measurement, offering direct and accurate quantification of substances without the need for a specific reference standard of the analyte.[1][2] Its principle lies in the direct proportionality between the integrated NMR signal intensity and the number of nuclei contributing to that signal.[3] In contrast, GC-FID separates compounds based on their volatility and interaction with a stationary phase, with quantification typically relying on the relative area percentages of the peaks in the chromatogram.[4]

This guide presents a detailed comparison of these two techniques, supported by experimental protocols and data, to assist researchers in selecting the most suitable method for their analytical needs.

Quantitative Data Summary

To illustrate the comparative performance of qNMR and GC-FID for the purity assessment of this compound, the following table summarizes representative data. This data is based on typical performance characteristics of each technique.

Analytical Technique Mean Purity (%) Standard Deviation (±) Key Advantages Limitations
¹H qNMR 99.50.15- Absolute quantification without a specific analyte reference standard- Provides structural information for impurity identification- Non-destructive technique- Fast analysis time- Lower sensitivity for trace-level impurities compared to GC-FID- Higher initial instrument cost
GC-FID 99.30.25- High sensitivity to volatile impurities- Well-established and widely available technique- Lower instrument cost- Typically provides relative purity (area %)- Requires a reference standard for absolute quantification- Destructive to the sample

Experimental Protocols

Detailed methodologies for the purity analysis of this compound by ¹H qNMR and GC-FID are provided below.

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol

1. Materials and Reagents:

  • This compound sample

  • Internal Standard (IS): 1,4-Dioxane (B91453) (high purity, certified)

  • Deuterated Solvent: Chloroform-d (CDCl₃, 99.8% D)

  • NMR tubes (5 mm, high precision)

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10-15 mg of the internal standard (1,4-dioxane) into the same vial. The goal is to have a molar ratio of analyte to internal standard that gives comparable integral heights for the signals of interest.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz (or higher) NMR spectrometer

  • Nucleus: ¹H

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30') with a 30° pulse angle to ensure a shorter relaxation delay can be used, but a 90° pulse is recommended for higher signal-to-noise if time permits.[5]

  • Acquisition Time (at): ≥ 3 seconds

  • Relaxation Delay (d1): 5 x T₁, where T₁ is the longest spin-lattice relaxation time of the signals of interest (for both analyte and internal standard). For accurate quantification, a longer delay (e.g., 30-60 seconds) is recommended to ensure full relaxation.

  • Number of Scans (ns): 8 to 16, depending on the concentration, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Temperature: 298 K

4. Data Processing and Analysis:

  • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved singlet from the this compound methyl protons next to the silicon-hydrogen bond and the singlet from the 1,4-dioxane protons.

    • This compound: The ¹H NMR spectrum shows two main signals: a singlet for the nine protons of the trimethylsilyl (B98337) group and a septet for the one proton of the Si-H group, with a doublet for the six protons of the dimethylsilyl group due to coupling with the Si-H proton. For quantification, the sharp singlet of the trimethylsilyl group is often a good choice.

    • 1,4-Dioxane: A sharp singlet in CDCl₃.

  • Calculate the purity of the this compound sample using the following equation[5]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

1. Materials and Reagents:

  • This compound sample

  • Solvent: Hexane or Acetone (high purity, GC grade)

  • Internal Standard (optional, for absolute quantification): n-Dodecane

  • GC vials with caps

2. Sample Preparation:

  • Prepare a stock solution of the this compound sample by accurately weighing approximately 50 mg into a 10 mL volumetric flask and diluting to the mark with the chosen solvent.

  • For analysis, prepare a working solution by diluting the stock solution (e.g., 1 mL into 10 mL) to a final concentration suitable for GC-FID analysis (e.g., ~0.5 mg/mL).

  • If using an internal standard for absolute quantification, add a known amount of n-dodecane to the sample solution.

3. GC-FID Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent with FID detector.

  • Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating volatile siloxanes.[6]

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector Temperature: 300°C

  • Injection Volume: 1 µL

4. Data Analysis:

  • Identify the this compound peak based on its retention time, which can be confirmed by running a standard if available.

  • For purity assessment by area percent normalization, calculate the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

  • For absolute quantification, create a calibration curve using standards of known this compound concentration with the internal standard.

Workflow and Logic Diagrams

To further clarify the processes, the following diagrams illustrate the experimental workflow of qNMR and a comparison of the logical relationships between qNMR and GC-FID.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in CDCl₃ weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_base Phase and Baseline Correction ft->phase_base integrate Integrate Signals phase_base->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for this compound purity determination by qNMR.

qNMR_vs_GCFID cluster_qnmr qNMR cluster_gcfid GC-FID qnmr_principle Principle: Signal intensity ∝ number of nuclei qnmr_quant Absolute Quantification (with certified IS) qnmr_principle->qnmr_quant qnmr_info Provides Structural Information qnmr_quant->qnmr_info qnmr_speed Fast Analysis qnmr_info->qnmr_speed gcfid_principle Principle: Chromatographic separation gcfid_quant Relative Quantification (Area %) gcfid_principle->gcfid_quant gcfid_info No Structural Information gcfid_quant->gcfid_info gcfid_sensitivity High Sensitivity gcfid_info->gcfid_sensitivity purity_goal Goal: Determine This compound Purity purity_goal->qnmr_principle purity_goal->gcfid_principle

References

A Comparative Guide to the Synthesis of Pentamethyldisiloxane: Grignard vs. Direct Hydrolysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Pentamethyldisiloxane, a crucial building block in silicone chemistry, can be synthesized through various routes. This guide provides a detailed comparison of two prominent methods: the Grignard reaction and direct hydrolysis, supported by experimental data to inform methodological choices in the laboratory and at scale.

This comparison delves into the experimental protocols, reaction yields, product purity, and overall efficiency of both the Grignard and direct hydrolysis methods for synthesizing this compound. While the Grignard approach offers a versatile route with high purity, the direct hydrolysis method represents a more common industrial process.

Data Summary: Grignard vs. Direct Hydrolysis

ParameterGrignard MethodDirect Hydrolysis Method
Starting Materials High-hydrogen silicone oil, Methylmagnesium bromide (or similar Grignard reagent)Trimethylchlorosilane, Methyldichlorosilane (B44661), Water
Reaction Type Nucleophilic addition followed by hydrolysisCo-hydrolysis and condensation
Typical Yield 45-50%[1]Data not available in a directly comparable format
Product Purity >98%[1]Data not available in a directly comparable format
Key Reaction Steps 1. Grignard reagent formation. 2. Reaction with Si-H bond. 3. Hydrolysis.1. Co-hydrolysis of chlorosilanes. 2. Separation of hydrolysate. 3. Neutralization and purification.
Primary Byproducts Magnesium salts, unreacted starting materialsHydrogen chloride, various siloxane oligomers

Experimental Protocols

Grignard Method for this compound Synthesis

This method involves the reaction of a Grignard reagent with a silicon-hydrogen bond, followed by a hydrolysis step. The following protocol is based on established laboratory procedures.[1]

Materials:

  • High-hydrogen silicone oil

  • Magnesium turnings

  • Methyl bromide (or methyl chloride)

  • Anhydrous ether (solvent)

  • 20% Sulfuric acid (for hydrolysis)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed in anhydrous ether under a nitrogen atmosphere. A solution of methyl bromide in anhydrous ether is added dropwise to initiate the formation of methylmagnesium bromide. The reaction is typically stirred until the magnesium is consumed.

  • Reaction with Siloxane: The prepared Grignard reagent is cooled, and the high-hydrogen silicone oil is added dropwise while maintaining the temperature between 10-30°C. The reaction mixture is stirred for 5-8 hours.[1]

  • Hydrolysis: The reaction mixture is then cooled to 10-15°C, and 20% sulfuric acid is added slowly to hydrolyze the intermediate and quench any unreacted Grignard reagent.[1]

  • Workup and Purification: The organic layer is separated, washed with water until neutral, and dried over anhydrous sodium sulfate. The crude product is then purified by fractional distillation to yield this compound. A rectification column with a high number of theoretical plates is recommended for achieving high purity.[1]

Direct Hydrolysis Method for this compound Synthesis

The direct hydrolysis method is a cornerstone of industrial silicone production and involves the co-hydrolysis of different chlorosilane monomers.

Materials:

  • Trimethylchlorosilane ((CH₃)₃SiCl)

  • Methyldichlorosilane (CH₃HSiCl₂)

  • Water

  • A suitable solvent (e.g., toluene)

  • A neutralizing agent (e.g., sodium bicarbonate)

Procedure:

  • Co-hydrolysis: A mixture of trimethylchlorosilane and methyldichlorosilane is prepared in a suitable solvent in a reaction vessel. Water is then added dropwise to the stirred mixture. The reaction is exothermic and generates hydrochloric acid, so cooling is necessary to maintain the desired reaction temperature.

  • Separation: After the addition of water is complete, the mixture is allowed to separate into an organic phase (containing the siloxanes) and an aqueous phase (containing hydrochloric acid).

  • Neutralization and Washing: The organic phase is separated and washed with a solution of a weak base, such as sodium bicarbonate, to neutralize the residual hydrochloric acid, followed by washing with water until the pH is neutral.

  • Drying and Purification: The organic phase is dried using a suitable drying agent, and the solvent is removed by distillation. The resulting crude product, a mixture of various siloxanes, is then purified by fractional distillation to isolate this compound.

Method Comparison and Logical Workflow

The choice between the Grignard and direct hydrolysis methods depends on several factors, including the desired scale of production, purity requirements, and available starting materials. The following diagram illustrates the logical relationship and key distinguishing features of each pathway.

G cluster_grignard Grignard Method cluster_hydrolysis Direct Hydrolysis Method G_Start Start: High-H Silicone Oil, Mg, MeBr G_Step1 Grignard Reagent Formation G_Start->G_Step1 G_Step2 Reaction with Si-H Bond G_Step1->G_Step2 G_Step3 Hydrolysis G_Step2->G_Step3 G_Step4 Purification (Distillation) G_Step3->G_Step4 G_Product This compound (Yield: 45-50%, Purity: >98%) G_Step4->G_Product Comparison Comparison Factors: - Yield - Purity - Scalability - Byproducts - Reagent Sensitivity H_Start Start: (CH₃)₃SiCl, CH₃HSiCl₂, H₂O H_Step1 Co-hydrolysis H_Start->H_Step1 H_Step2 Phase Separation H_Step1->H_Step2 H_Step3 Neutralization & Washing H_Step2->H_Step3 H_Step4 Purification (Distillation) H_Step3->H_Step4 H_Product This compound (Mixture of Siloxanes) H_Step4->H_Product H_Product->Comparison

Caption: Comparison of Grignard and Direct Hydrolysis workflows.

Experimental Workflow Diagrams

To further clarify the procedural differences, the following diagrams illustrate the step-by-step experimental workflows for both synthesis methods.

Grignard Synthesis Workflow

GrignardWorkflow start Prepare Anhydrous Apparatus under Nitrogen grignard Form Grignard Reagent: Mg + MeBr in Ether start->grignard reaction React with High-H Silicone Oil (10-30°C) grignard->reaction hydrolysis Hydrolyze with 20% H₂SO₄ (10-15°C) reaction->hydrolysis separation Separate Organic Layer hydrolysis->separation washing Wash to Neutral pH separation->washing drying Dry with Anhydrous Na₂SO₄ washing->drying distillation Fractional Distillation drying->distillation product This compound distillation->product

Caption: Grignard synthesis experimental workflow.

Direct Hydrolysis Synthesis Workflow

HydrolysisWorkflow start Mix Chlorosilanes in Solvent hydrolysis Add Water Dropwise (with cooling) start->hydrolysis phase_sep Separate Organic and Aqueous Phases hydrolysis->phase_sep neutralize Neutralize with NaHCO₃ phase_sep->neutralize wash Wash with Water neutralize->wash dry Dry Organic Phase wash->dry distill_solvent Remove Solvent dry->distill_solvent distill_product Fractional Distillation distill_solvent->distill_product product This compound distill_product->product

Caption: Direct hydrolysis experimental workflow.

References

Safety Operating Guide

Proper Disposal of Pentamethyldisiloxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of laboratory chemicals are paramount to ensuring the safety of personnel and protecting the environment. This guide provides comprehensive, step-by-step procedures for the proper disposal of Pentamethyldisiloxane, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Protocols

This compound is a highly flammable liquid and vapor that requires careful handling.[1][2] Before beginning any procedure involving this chemical, ensure that all safety measures are in place.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Use neoprene or nitrile rubber gloves and wear protective clothing to prevent skin contact.[2]

  • Respiratory Protection: In case of aerosol formation or inadequate ventilation, use a suitable respirator with an ABEK (EN14387) filter.

Handling and Storage:

  • Work in a well-ventilated area, preferably a chemical fume hood.[2]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][3]

  • All metal parts of equipment must be grounded to prevent static electricity discharge.[1] Use only non-sparking tools.[2][3]

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][4] No smoking is permitted in the handling area.[2][3]

  • Store the container tightly closed in a cool, dry, and well-ventilated place.[1][4]

  • Avoid contact with incompatible materials such as strong oxidizing agents, alkalis, metal salts, and precious metals.[1][2]

Quantitative Data of this compound

The following table summarizes the key physical and chemical properties of this compound, which are essential for its safe handling and storage.

PropertyValue
CAS Number1438-82-0[1]
Molecular FormulaC5H16OSi2[5]
Boiling Point86 °C (lit.)[5]
Density0.760 g/mL at 20 °C (lit.)
Flash Point-19 °C (-2.2 °F) - closed cup
UN Number1993[1]
Hazard Class3 (Flammable Liquid)[1]
Packing GroupII[1]

Experimental Protocol: Use and Disposal of this compound in a Hypothetical Reaction

This protocol outlines a typical laboratory procedure involving this compound and the subsequent steps for waste disposal.

Objective: To perform a hypothetical reaction using this compound as a solvent and to demonstrate the proper waste disposal procedure.

Materials:

  • This compound

  • Reaction vessel and condenser

  • Inert absorbent material (e.g., vermiculite (B1170534) or sand)

  • Labeled hazardous waste container

  • Appropriate PPE

Procedure:

  • Preparation: Don all required PPE. Ensure the fume hood is functioning correctly. Ground all equipment to be used.

  • Reaction Setup: In the fume hood, carefully measure and transfer the required amount of this compound to the reaction vessel.

  • Running the Reaction: Assemble the reaction apparatus and proceed with the experiment according to the specific research protocol.

  • Quenching and Workup: Once the reaction is complete, follow the established quenching and workup procedures for your specific experiment.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound into a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Solid Waste: Any solid waste contaminated with this compound (e.g., filter paper, used absorbent material) should be placed in a separate, labeled solid hazardous waste container.

  • Decontamination: Decontaminate any glassware or equipment that has come into contact with this compound. Rinse with a suitable solvent (e.g., acetone) and collect the rinsate in the liquid hazardous waste container.

  • Spill Management: In case of a spill, immediately alert personnel in the area. Remove all sources of ignition.[1] Use a non-sparking tool to contain the spill with an inert absorbent material.[1] Collect the absorbed material into a sealed container for disposal as hazardous waste.[1]

  • Final Disposal: Store the sealed hazardous waste containers in a designated accumulation area. Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company. The primary recommended disposal method is incineration.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate liquid_waste Collect Liquid Waste in Designated Container segregate->liquid_waste Liquid solid_waste Collect Contaminated Solids in Separate Container segregate->solid_waste Solid labeling Label Containers Clearly: 'Hazardous Waste - Flammable Liquid' liquid_waste->labeling solid_waste->labeling storage Store in Designated Hazardous Waste Area labeling->storage disposal Arrange for Professional Disposal (Incineration) storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

Environmental Considerations

While specific environmental fate data for this compound is limited, it is crucial to avoid its release into the environment.[2][3] Siloxanes, as a class of compounds, can be persistent in the environment, and some have been shown to be bioaccumulative.[6][7] Therefore, proper disposal through a licensed hazardous waste facility is essential to prevent environmental contamination. Never dispose of this compound down the drain or in regular trash.[8]

References

Essential Safety and Operational Guide for Handling Pentamethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Pentamethyldisiloxane, including detailed operational protocols and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.

Hazard Overview

This compound is a highly flammable liquid and vapor.[1][2] It is crucial to handle this chemical with appropriate safety measures to prevent ignition and exposure. While specific occupational exposure limits (OELs) such as OSHA Permissible Exposure Limits (PELs) or NIOSH Recommended Exposure Limits (RELs) have not been established for this compound, it is recommended to handle it in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment is essential for the safe handling of this compound.

Hand Protection

Recommended Gloves: Neoprene or nitrile rubber gloves are recommended for handling this compound.[1]

Quantitative Glove Breakthrough Data: Extensive searches for specific breakthrough time data for this compound with neoprene and nitrile gloves did not yield quantitative results. This information is critical for determining the safe duration of glove use. In the absence of manufacturer-provided data, it is imperative that individual laboratories perform their own breakthrough testing, especially for applications involving prolonged or direct contact.

Glove MaterialBreakthrough Time (minutes)Permeation RateSource
NeopreneData Not AvailableData Not Available-
NitrileData Not AvailableData Not Available-
Eye and Face Protection

Required: Chemical safety goggles are mandatory.[1] Contact lenses should not be worn when handling this chemical.[1] For operations where splashing is a significant risk, a face shield should be worn in addition to safety goggles.

Skin and Body Protection

Required: A flame-resistant lab coat or coveralls should be worn to protect against accidental skin contact and in case of fire. Ensure that clothing is made from 100% cotton or other flame-resistant material; synthetic fabrics can melt and cause severe burns.

Respiratory Protection

When to Use: Respiratory protection is necessary when working in areas with inadequate ventilation or when there is a potential for inhaling vapors.[1]

Recommended Respirator: A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[1]

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is critical for minimizing risks associated with this compound.

Preparation and Handling Area Setup
  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, hot plates, and spark-producing equipment.[1]

  • Grounding: Ground and bond all containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[1]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit specifically for flammable liquids readily available.

Handling and Transfer
  • Don PPE: Before handling, put on all required personal protective equipment as outlined in Section 2.

  • Container Inspection: Inspect the this compound container for any damage or leaks before opening.

  • Transfer: Use only non-sparking tools for opening and transferring the chemical.[1] When transferring, pour slowly and carefully to minimize splashing and vapor generation.

  • Container Sealing: Keep the container tightly closed when not in use.[1]

Post-Handling
  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use gloves and other contaminated disposable PPE as hazardous waste.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat and incompatible materials.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to ensure environmental safety and regulatory compliance.

Waste Chemical Disposal
  • Method: The recommended method for disposal of unwanted this compound is incineration.[1]

  • Procedure:

    • Collect waste this compound in a clearly labeled, sealed, and compatible waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

    • Arrange for disposal through a licensed hazardous waste disposal company.

Contaminated Material Disposal
  • Items: This includes used gloves, absorbent materials from spills, and any other disposable items contaminated with this compound.

  • Procedure:

    • Place all contaminated solid waste in a sealed, labeled hazardous waste bag or container.

    • Dispose of this container through your institution's hazardous waste management program.

Experimental Protocol: Glove Breakthrough Time Determination

Due to the lack of available quantitative data, the following protocol outlines a method for determining the breakthrough time of glove materials for this compound in a laboratory setting. This protocol is based on the principles of ASTM F739 - Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact.

Objective: To determine the time it takes for this compound to permeate through a specific glove material (e.g., nitrile, neoprene).

Materials:

  • This compound

  • Glove material to be tested

  • Permeation test cell

  • Collecting medium (e.g., nitrogen gas or a suitable solvent)

  • Analytical instrument capable of detecting low concentrations of this compound (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)

  • Timer

Methodology:

  • Sample Preparation: Cut a sample from the palm area of the glove to be tested.

  • Test Cell Assembly: Mount the glove material sample in the permeation test cell, creating a barrier between two chambers.

  • Challenge Chemical Introduction: Introduce this compound into the "challenge" chamber, ensuring it is in continuous contact with the outer surface of the glove material.

  • Collection and Analysis:

    • Continuously pass a collecting medium (e.g., dry nitrogen) through the "collection" chamber on the other side of the glove material.

    • Direct the outflow from the collection chamber to the analytical instrument (GC-FID).

    • Start the timer as soon as the challenge chemical is introduced.

  • Breakthrough Detection: Monitor the analytical instrument for the first detection of this compound in the collection medium.

  • Record Breakthrough Time: The time elapsed from the introduction of the challenge chemical to its first detection is the breakthrough time.

  • Data Interpretation: The breakthrough time indicates the maximum duration the glove can be safely used for continuous contact with this compound under the tested conditions.

Visualization: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow start Start: Handling This compound assess_task Assess Task: - Quantity - Duration - Potential for Splash/Aerosol start->assess_task hand_protection Hand Protection: - Neoprene or Nitrile Gloves - Check for Breakthrough Data assess_task->hand_protection eye_protection Eye/Face Protection: - Chemical Goggles (Mandatory) - Face Shield (if splash risk) assess_task->eye_protection body_protection Body Protection: - Flame-Resistant Lab Coat assess_task->body_protection respiratory_protection Respiratory Protection: - Assess Ventilation assess_task->respiratory_protection proceed Proceed with Task hand_protection->proceed eye_protection->proceed body_protection->proceed adequate_vent Adequate Ventilation (e.g., Fume Hood) respiratory_protection->adequate_vent Yes inadequate_vent Inadequate Ventilation or Potential for High Vapor Concentration respiratory_protection->inadequate_vent No no_respirator No Respirator Required adequate_vent->no_respirator respirator_required NIOSH-Approved Respirator with Organic Vapor Cartridges inadequate_vent->respirator_required no_respirator->proceed respirator_required->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentamethyldisiloxane
Reactant of Route 2
Reactant of Route 2
Pentamethyldisiloxane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。